molecular formula C13H12N2O B1663883 Harmine CAS No. 442-51-3

Harmine

Número de catálogo: B1663883
Número CAS: 442-51-3
Peso molecular: 212.25 g/mol
Clave InChI: BXNJHAXVSOCGBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Harmine is a harmala alkaloid in which the harman skeleton is methoxy-substituted at C-7. It has a role as a metabolite, an anti-HIV agent and an EC 1.4.3.4 (monoamine oxidase) inhibitor. It derives from a hydride of a harman.
This compound has been reported in Passiflora phoenicia, Symplocos setchuensis, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Alkaloid isolated from seeds of PEGANUM HARMALA;  ZYGOPHYLLACEAE. It is identical to banisterine, or telepathine, from Banisteria caapi and is one of the active ingredients of hallucinogenic drinks made in the western Amazon region from related plants. It has no therapeutic use, but (as banisterine) was hailed as a cure for postencephalitic PARKINSON DISEASE in the 1920's.

Propiedades

IUPAC Name

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNJHAXVSOCGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196066
Record name Harmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Harmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

442-51-3
Record name Harmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Harmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Harmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07919
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Harmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Harmine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HARMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FHH5G48T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Harmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

264 - 265 °C
Record name Harmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030311
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

what is the biosynthetic pathway of harmine in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthetic Pathway of Harmine in Plants

Introduction

This compound (7-methoxy-1-methyl-β-carboline) is a potent and well-studied β-carboline alkaloid belonging to the harmala alkaloid group.[1] It is prominently found in plants such as Syrian rue (Peganum harmala) and the South American vine Banisteriopsis caapi, which is a key component in the psychoactive beverage ayahuasca.[1][2] this compound exhibits a wide range of pharmacological activities, including monoamine oxidase A (MAO-A) inhibition, antitumor properties, and potential neuroprotective effects, making it a subject of intense research in drug development.[1][2][3][4] Understanding its biosynthetic pathway in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the synthesis of novel, pharmacologically active derivatives.

This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and intermediates. It includes quantitative data on alkaloid distribution, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other β-carboline alkaloids, originates from the aromatic amino acid L-tryptophan.[1] The pathway involves a series of enzymatic reactions, including decarboxylation, condensation, methylation, and dehydrogenation. While the general framework is established, the precise sequence of some steps and the specific enzymes involved are still under investigation.

Step 1: Decarboxylation of L-Tryptophan

The pathway is initiated by the decarboxylation of L-tryptophan to produce tryptamine.[5] This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC), a pyridoxal phosphate (PLP)-dependent enzyme.[5][6] Tryptamine serves as the crucial indoleamine precursor for a vast array of plant alkaloids.[2]

Step 2: The Pictet-Spengler Condensation

The hallmark reaction in β-carboline biosynthesis is the Pictet-Spengler condensation. In this step, the amino group of tryptamine nucleophilically attacks an aldehyde or keto acid, leading to the formation of a new heterocyclic ring system. In the case of this compound, the precise carbonyl-containing reactant is a subject of discussion, with pyruvate being a frequently proposed candidate.[1] The condensation reaction forms a β-carboline carboxylic acid intermediate.

There is some debate in the scientific literature regarding the exact sequence of events. It is unclear if the decarboxylation of L-tryptophan to tryptamine is definitively the first step, or if the incorporation of the carbonyl compound precedes it.[1] However, feeding experiments support tryptamine's role as a key intermediate.[1]

Step 3: Subsequent Modifications - Methylation and Dehydrogenation

Following the formation of the core β-carboline structure, a series of tailoring reactions occur to yield this compound. These include:

  • N-methylation: An N-methyltransferase (NMT) enzyme catalyzes the transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to one of the nitrogen atoms in the β-carboline ring.[7]

  • Dehydrogenation/Aromatization: The dihydro-β-carboline intermediate, harmaline, is oxidized to the fully aromatic β-carboline, this compound.[8] This dehydrogenation step is likely catalyzed by a cytochrome P450 monooxygenase (P450) or a related oxidase.[9]

  • O-methylation: The methoxy group at the C-7 position of this compound is installed by an O-methyltransferase (OMT). The timing of this step relative to others can vary in different biosynthetic pathways.

The immediate precursor to this compound is believed to be harmaline (3,4-dihydro-7-methoxy-1-methyl-β-carboline), which is then dehydrogenated.[8][10]

Harmine_Biosynthesis cluster_caption Fig. 1: Proposed biosynthetic pathway of this compound from L-tryptophan. L_Tryptophan L-Tryptophan TDC Tryptophan Decarboxylase (TDC) L_Tryptophan->TDC - CO2 Tryptamine Tryptamine PSC Pictet-Spengler Condensation Tryptamine->PSC Pyruvate Pyruvic Acid Pyruvate->PSC Beta_Carboline_Intermediate 1-Methyl-1,2,3,4-tetrahydro- β-carboline-1-carboxylic acid Tailoring Tailoring Enzymes (NMT, Dehydrogenase, OMT) Beta_Carboline_Intermediate->Tailoring Harmaline Harmaline (Dihydrothis compound) This compound This compound Harmaline->this compound Oxidation/ Dehydrogenation TDC->Tryptamine PSC->Beta_Carboline_Intermediate Tailoring->Harmaline

Caption: Fig. 1: Proposed biosynthetic pathway of this compound from L-tryptophan.

Quantitative Data

Quantitative analysis of harmala alkaloids in various plant tissues provides insight into the primary sites of synthesis and accumulation. Furthermore, kinetic data from related enzymes, even from non-plant systems, can offer valuable information for researchers.

Table 1: Distribution of this compound and Harmaline in Peganum harmala

This table summarizes the concentration of the two major harmala alkaloids in different parts of the Peganum harmala plant. Data indicates that seeds and roots are the primary sites of alkaloid accumulation.

Plant PartThis compound Content (% dry weight)Harmaline Content (% dry weight)Reference
Seeds2.02%2.87%[11]
Roots0.69%Not reported[11]
Stems0.017%Not detected[11]
Leaves0.0008%0.0006%[11]

Table 2: Kinetic Parameters for Human Cytochrome P450-Mediated O-demethylation of this compound

Note: This data pertains to the metabolism (breakdown) of this compound by human liver enzymes, not its biosynthesis in plants. However, it is included to provide context on the types of enzymes (CYP450s) that interact with this molecule and their kinetic properties, which can be relevant for drug development professionals.

CYP IsozymeKm (μM)kcat (min-1)Reference
CYP1A152.245.2[12]
CYP1A214.79.2[12]
CYP2C911711.9[12]
CYP2C1912121.4[12]
CYP2D67.429.7[12]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Quantification of Harmala Alkaloids by HPLC

This protocol describes a general workflow for extracting and quantifying this compound and related alkaloids from plant material.

Objective: To determine the concentration of this compound and harmaline in plant tissues.

Materials:

  • Dried plant material (e.g., P. harmala seeds)

  • Methanol

  • 2% H2SO4

  • Ammonium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • HPLC system with UV or fluorescence detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound and harmaline analytical standards

Procedure:

  • Extraction:

    • Grind 1 g of dried plant material to a fine powder.

    • Macerate the powder in 20 mL of methanol for 24 hours at room temperature.

    • Filter the extract and evaporate the methanol under reduced pressure.

    • Resuspend the residue in 10 mL of 2% H2SO4 and filter.

    • Basify the acidic solution to pH 9-10 with ammonium hydroxide.

    • Perform liquid-liquid extraction three times with 10 mL of dichloromethane.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • HPLC Analysis:

    • Reconstitute the dried extract in 1 mL of the mobile phase.

    • Prepare a standard curve using analytical standards of this compound and harmaline.

    • Inject 20 µL of the sample onto the HPLC system.

    • Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B).

    • Detection: UV detection at ~330 nm or fluorescence detection (Excitation: ~330 nm, Emission: ~430 nm).

    • Quantify the alkaloids in the sample by comparing peak areas to the standard curve.

Protocol 2: In Vitro Enzyme Assay for Tryptophan Decarboxylase (TDC)

This protocol outlines a method to measure the activity of TDC, the first committed enzyme in the pathway.

Objective: To detect and quantify the conversion of L-tryptophan to tryptamine.

Materials:

  • Plant protein extract (from a plant known to produce this compound)

  • L-tryptophan

  • Pyridoxal 5'-phosphate (PLP)

  • Tris-HCl buffer (pH 8.5)

  • Dithiothreitol (DTT)

  • Perchloric acid (for reaction termination)

  • HPLC system for tryptamine quantification

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.5)

    • 1 mM DTT

    • 0.1 mM PLP

    • 2 mM L-tryptophan

    • 50-100 µg of plant protein extract

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of 2M perchloric acid.

  • Sample Preparation: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet precipitated protein.

  • Quantification: Analyze the supernatant for tryptamine formation using a suitable method, such as reverse-phase HPLC with fluorescence detection. Compare the result against a control reaction lacking the protein extract or substrate.

Experimental_Workflow cluster_caption Fig. 2: General experimental workflow for an in vitro enzyme assay. PlantMaterial 1. Plant Material (e.g., Peganum harmala) Extraction 2. Protein Extraction (Crude Enzyme Prep) PlantMaterial->Extraction Assay 3. Enzyme Assay Setup (Substrate + Buffer + Enzyme) Extraction->Assay Incubation 4. Incubation (e.g., 37°C, 60 min) Assay->Incubation Termination 5. Reaction Termination (e.g., Acid Quenching) Incubation->Termination Analysis 6. Product Analysis (HPLC, LC-MS) Termination->Analysis Data 7. Data Interpretation (Quantify Product, Determine Enzyme Activity) Analysis->Data

References

Pharmacological Properties of Harmala Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth technical overview of the core pharmacological properties of harmala alkaloids, intended for researchers, scientists, and professionals in drug development. It covers their mechanisms of action, quantitative pharmacological data, key signaling pathways, and common experimental methodologies.

Introduction to Harmala Alkaloids

Harmala alkaloids are a class of β-carboline compounds found predominantly in the seeds of Peganum harmala (Syrian Rue) and the vine Banisteriopsis caapi, a primary ingredient in the psychoactive Amazonian beverage, Ayahuasca.[1][2] The principal harmala alkaloids include harmine, harmaline, tetrahydrothis compound (THH), and harmalol.[2][3] These molecules have a long history of use in traditional medicine and rituals and are now the subject of extensive scientific research due to their diverse and potent pharmacological activities.[4] Their effects span the central nervous system, cancer cell lines, and inflammatory pathways, making them compelling candidates for drug discovery and development.[5][6]

Core Pharmacological Properties

Harmala alkaloids exhibit a wide spectrum of biological effects, primarily driven by their interaction with various enzymes and receptors.

2.1. Monoamine Oxidase Inhibition The most well-characterized action of harmala alkaloids is the reversible and competitive inhibition of monoamine oxidase A (MAO-A).[1][7] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[6] By inhibiting MAO-A, harmala alkaloids increase the synaptic availability of these neurotransmitters, which is believed to underpin their antidepressant and psychoactive effects.[6] this compound and harmaline are particularly potent MAO-A inhibitors, while their effect on MAO-B is negligible.[6] This selective, reversible inhibition makes them distinct from older, irreversible MAOIs, potentially offering a safer pharmacological profile.[8]

2.2. Neuropharmacological Effects Beyond MAO inhibition, these alkaloids interact with multiple components of the central nervous system.

  • Serotonergic System: Tetrahydrothis compound (THH) is unique among the group as it not only acts as a reversible inhibitor of MAO-A (RIMA) but also as a serotonin reuptake inhibitor (SRI).[9][10]

  • Dopaminergic System: Studies have shown that β-carboline alkaloids can facilitate dopaminergic transmission and interact with both D1 and D2 receptors.[4] Molecular docking studies predict strong binding interactions between this compound and dopamine D2 receptors.[11]

  • Other Receptors: Harmaline displays a high affinity for imidazoline I2 receptors.[8] Some β-carbolines also act as inverse agonists at the benzodiazepine site of GABA-A receptors.[4]

2.3. Antitumor Activity Harmala alkaloids have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[4][5] Their mechanisms of action are multifaceted and include:

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in human colorectal carcinoma (SW620) cells through the mitochondrial pathway by inhibiting the Akt and ERK signaling pathways.[12] Harmaline induces apoptosis in gastric cancer cells (SGC-7901) by up-regulating the Fas/FasL signaling pathway.[13]

  • Cell Cycle Arrest: this compound can alter the cell cycle distribution, leading to S and G2/M phase arrest in SW620 cells.[12] Similarly, harmaline induces G2/M cell cycle arrest in SGC-7901 cells.[13]

  • Inhibition of Angiogenesis: this compound is reported to be a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis.[14]

2.4. Anti-inflammatory Effects Recent studies have highlighted the anti-inflammatory potential of harmala alkaloids. This compound, harmaline, and harmane are potent inhibitors of myeloperoxidase (MPO), a key pro-inflammatory enzyme involved in the production of reactive oxygen species by neutrophils.[15][16] This inhibition of MPO may explain some of the traditional anti-inflammatory uses of Peganum harmala extracts.[15]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various pharmacological studies.

Table 1: Enzyme Inhibition Data for Harmala Alkaloids

Alkaloid/Extract Target Enzyme Inhibition Value (IC₅₀) Assay/Model
Harmaline Myeloperoxidase (MPO) 0.08 µM Taurine Chloramine Test[15]
This compound Myeloperoxidase (MPO) 0.26 µM Taurine Chloramine Test[15]
Harmane Myeloperoxidase (MPO) 0.72 µM Taurine Chloramine Test[15]
P. harmala Seed Extract Monoamine Oxidase A (MAO-A) 27 µg/L Human MAO-A[6]
P. harmala Root Extract Monoamine Oxidase A (MAO-A) 159 µg/L Human MAO-A

| this compound | Colorectal Carcinoma (SW620) | 5.13 µg/mL | MTT Assay[12] |

Table 2: Receptor and Protein Binding Data

Alkaloid Target Binding Value Method
Harmaline Imidazoline I₂ Receptor Kᵢ = 22 nM Radioligand Binding Assay[8]
This compound Monoamine Oxidase A (MAO-A) -7.503 kcal/mol (Binding Energy) Molecular Docking
This compound Monoamine Oxidase B (MAO-B) -7.145 kcal/mol (Binding Energy) Molecular Docking
This compound Dopamine D2 Receptor -5.366 kcal/mol (Binding Energy) Molecular Docking
This compound Serotonin 5-HT₂C Receptor -6.199 kcal/mol (Binding Energy) Molecular Docking

| Harmaline | Human Hemoglobin (Hb) | Kₐ = 6.82 × 10⁵ M⁻¹ | Fluorescence Spectroscopy[17] |

Table 3: In Vivo and Cellular Activity Data

Alkaloid Effect Value (IC₅₀) / Dose Model System
Harmaline Inhibition of K⁺-induced contraction 4.6 x 10⁻⁵ M Rabbit Aorta[18]
Harmaline Inhibition of carbachol-induced contraction 7.0 x 10⁻⁵ M Guinea-pig Taenia[18]
Harmaline Antitumor activity in vivo 15 mg/kg/day SGC-7901 Xenograft Model[13]
This compound Hallucinogenic Effects 4 mg/kg Human[14]

| Harmaline | Hallucinogenic Effects | 4 mg/kg | Human[14] |

Key Signaling Pathways and Relationships

Visualizations of the molecular interactions and experimental processes are provided below using the DOT language.

4.1. Modulation of Monoamine Neurotransmission Harmala alkaloids, particularly this compound and harmaline, increase synaptic concentrations of serotonin (5-HT) and dopamine (DA) primarily by inhibiting MAO-A. Tetrahydrothis compound also contributes by blocking the serotonin transporter (SERT).

Monoamine_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MAO_A MAO-A Metabolite Inactive Metabolite MAO_A->Metabolite SERT SERT Monoamine 5-HT / DA SERT->Monoamine DAT DAT DAT->Monoamine VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Monoamine->MAO_A Degradation Monoamine->VMAT2 Uptake Vesicle->Synapse Release Receptor 5-HT / DA Receptors Synapse->SERT Reuptake (5-HT) Synapse->DAT Reuptake (DA) Synapse->Receptor Binding & Signal This compound This compound Harmaline This compound->MAO_A Inhibits THH THH THH->SERT Inhibits

Modulation of monoamine neurotransmission by harmala alkaloids.

4.2. This compound-Induced Apoptosis via Akt/ERK Inhibition this compound inhibits the phosphorylation of Akt and ERK, leading to the activation of pro-apoptotic proteins and subsequent cell death in cancer cells.[12]

Apoptosis_Akt_ERK cluster_pathways Signaling Cascades cluster_downstream Downstream Effects This compound This compound pAkt p-Akt This compound->pAkt Inhibits pERK p-ERK This compound->pERK Inhibits Akt Akt Akt->pAkt Phosphorylation ERK ERK ERK->pERK Phosphorylation Bcl2 Bcl-2 Family (Anti-apoptotic) pAkt->Bcl2 Inhibits (via Bad, etc.) pERK->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound-induced apoptosis via Akt/ERK signaling inhibition.

4.3. Structural Relationships of Major Harmala Alkaloids The core harmala alkaloids are structurally related through different degrees of hydrogenation of the β-carboline ring system.

Harmala_Structures This compound This compound (Fully Aromatic β-carboline) Harmaline Harmaline (Dihydro-β-carboline) This compound->Harmaline Reduction / Oxidation Harmalol Harmalol This compound->Harmalol O-demethylation THH Tetrahydrothis compound (THH) (Tetrahydro-β-carboline) Harmaline->THH Reduction Harmaline->Harmalol O-demethylation

Structural relationships between harmala alkaloids.

Detailed Methodologies

This section outlines common experimental protocols used in the study of harmala alkaloids.

5.1. General Experimental Workflow Research typically follows a workflow from plant material to in vivo analysis.

Workflow cluster_invitro Examples of In Vitro Assays cluster_invivo Examples of In Vivo Studies Plant Plant Material (e.g., P. harmala seeds) Extraction Alkaloid Extraction (e.g., Soxhlet, Maceration) Plant->Extraction Purification Purification & Isolation Extraction->Purification Quantification Quantification & Profiling (HPLC) Purification->Quantification InVitro In Vitro Assays Quantification->InVitro InVivo In Vivo Studies InVitro->InVivo Enzyme Enzyme Inhibition (MAO, MPO) InVitro->Enzyme Cell Cell-based Assays (Cytotoxicity, Apoptosis) InVitro->Cell Binding Receptor Binding InVitro->Binding Behavior Behavioral Models (e.g., Forced Swim Test) InVivo->Behavior Toxicity Toxicity Studies (Acute & Chronic) InVivo->Toxicity PK Pharmacokinetics InVivo->PK

General workflow for harmala alkaloid research.

5.2. Alkaloid Extraction and Quantification

  • Protocol: Total alkaloids are typically extracted from dried, powdered plant material using a solvent like methanol. The crude extract is then subjected to acid-base partitioning to separate the alkaloid fraction. Individual alkaloids are isolated using chromatographic techniques.

  • Quantification: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the concentration of this compound, harmaline, and other alkaloids in extracts.[15] A reversed-phase C18 column is commonly used with a mobile phase consisting of an acetonitrile and phosphate buffer gradient. Detection is performed using a UV or fluorescence detector.

5.3. Enzyme Inhibition Assays

  • Myeloperoxidase (MPO) Inhibition: The MPO inhibitory activity can be determined using a taurine chloramine assay.[15] In this protocol, MPO is incubated with the test compound (e.g., harmaline) before the addition of H₂O₂ and taurine. The formation of taurine chloramine is quantified by its reaction with 5-thio-2-nitrobenzoic acid (TNB), which is monitored spectrophotometrically. The IC₅₀ value is calculated from the concentration-response curve.

  • Monoamine Oxidase (MAO-A) Inhibition: MAO-A activity is measured by monitoring the enzymatic conversion of a substrate. A common method involves using recombinant human MAO-A and a substrate like kynuramine. The reaction is initiated by adding the enzyme to a mixture of the substrate and the inhibitor. The product formation (e.g., 4-hydroxyquinoline) is measured fluorometrically. Inhibition is expressed as the IC₅₀ value, representing the concentration of the alkaloid required to inhibit 50% of the enzyme's activity.

5.4. Cell Viability and Apoptosis Assays

  • Cell Proliferation (MTT Assay): Cancer cells (e.g., SW620) are seeded in 96-well plates and treated with varying concentrations of a harmala alkaloid for a specified period (e.g., 48 hours).[12] MTT reagent is added, which is converted by viable cells into formazan crystals. The crystals are dissolved, and the absorbance is measured to determine cell viability relative to untreated controls.

  • Cell Cycle Analysis: Cells treated with the alkaloid are harvested, fixed in ethanol, and stained with propidium iodide (PI), a fluorescent DNA intercalating agent.[12] The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Apoptosis Detection (Western Blot): The expression levels of key apoptosis-related proteins are analyzed via Western blot.[12] Following treatment with the alkaloid, cell lysates are prepared and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary antibodies against targets like cleaved caspase-3, PARP, Bcl-2, and Bax, followed by a secondary antibody for detection.

5.5. Molecular Docking Studies

  • Protocol: To predict the binding interactions between harmala alkaloids and their protein targets, molecular docking simulations are performed using software like AutoDock or Glide.[15][19] The 3D crystal structure of the target protein (e.g., MAO-A, Dopamine D2 receptor) is obtained from a protein data bank. The 2D structure of the alkaloid (ligand) is drawn and converted to a 3D format, and its energy is minimized. The docking algorithm then explores possible binding poses of the ligand within the active site of the receptor, and the best poses are scored based on a function that estimates the free energy of binding.[20]

Conclusion and Future Directions

Harmala alkaloids are a pharmacologically rich class of natural compounds with a diverse array of biological activities. Their potent, reversible inhibition of MAO-A continues to be a major area of interest for neuropsychiatric applications, including depression. Furthermore, emerging evidence of their antitumor and anti-inflammatory properties, mediated through distinct signaling pathways like Akt/ERK and Fas/FasL, opens new avenues for therapeutic development in oncology and inflammatory diseases.

Future research should focus on synthesizing derivatives to optimize potency and selectivity while minimizing off-target effects.[5] A deeper understanding of their in vivo pharmacokinetics and long-term safety profiles is crucial for translating these promising preclinical findings into clinical applications. The multi-target nature of these alkaloids suggests their potential not only as standalone drugs but also as adjuvants in combination therapies.

References

Harmine: A Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the β-carboline alkaloid harmine, its concentration in these sources, and detailed methodologies for its extraction and purification. This compound is a subject of significant scientific interest due to its psychoactive properties and its activity as a reversible inhibitor of monoamine oxidase A (MAO-A).[1]

Natural Sources of this compound

This compound is present in a variety of organisms, including plants, insects, and even mammals; however, plants are the most significant source for extraction purposes.[2] The primary plant species known for their high concentrations of this compound are Peganum harmala and Banisteriopsis caapi.[3][4]

  • Peganum harmala (Syrian Rue): A perennial herbaceous plant native to the Mediterranean region, the Middle East, and parts of Asia.[2][4] Its seeds are a particularly rich source of this compound and other harmala alkaloids like harmaline.[5][6] The total alkaloid content in the seeds can range from 2% to over 7% of the dry weight.[6][7]

  • Banisteriopsis caapi (Ayahuasca Vine): A large vine native to the Amazon rainforest. It is a key ingredient in the psychoactive beverage ayahuasca.[2][4] The this compound content in the stems of B. caapi can vary significantly, ranging from 0.31% to 8.43%.[1]

  • Other Sources: this compound has also been identified in lower concentrations in other plants, including tobacco, various species of passion flower (Passiflora), and lemon balm (Melissa officinalis).[1] Additionally, it has been found in seven species of butterflies from the Nymphalidae family.[1][3]

Quantitative Data on this compound Content

The concentration of this compound varies significantly depending on the source, the specific part of the plant, and geographical location. The following tables summarize the quantitative data from various studies.

Table 1: this compound Content in Peganum harmala

Plant PartThis compound Content (% of Dry Weight)Reference
Seeds2.02%[5]
Seeds0.44%[8]
Seeds (Total Alkaloids)2% - 7.68%[6][7][9]
Roots0.69%[5]
Stems0.017%[5]
Leaves0.0008%[5]
Flowers (Total Alkaloids)3.27%[10]
Ripe Fruit (Total Alkaloids)3.12%[10]

Table 2: this compound Content in Banisteriopsis caapi

Plant PartThis compound Content (% of Dry Weight)Reference
Stems0.31% - 8.43%[1][3]
Stems (Mean)0.479% (4.79 mg/g)[11]
Stems (Specific Sample)0.692% (6.917 mg/g)[12]

Extraction and Purification Protocols

The extraction of this compound from plant material typically involves an initial crude extraction followed by purification steps. The basic principle relies on the alkaline nature of this compound, allowing for its separation from other plant components through acid-base liquid-liquid extraction. More advanced chromatographic techniques are then employed for high-purity isolation.

General Acid-Base Extraction Protocol

This method is a foundational technique for isolating alkaloids from plant matter.

Methodology:

  • Preparation: The dried plant material (e.g., P. harmala seeds or B. caapi vine) is finely powdered to increase the surface area for extraction.

  • Basification: The powdered material is suspended in a basic solution (e.g., sodium carbonate or sodium hydroxide in water). This converts the alkaloid salts present in the plant into their free base form, which is soluble in nonpolar organic solvents.

  • Organic Solvent Extraction: The basic slurry is repeatedly extracted with a nonpolar organic solvent (e.g., dichloromethane or diethyl ether). The this compound free base dissolves into the organic layer.

  • Separation: The organic layers are combined and separated from the aqueous slurry.

  • Acidification: The organic extract is then washed with an acidic solution (e.g., dilute hydrochloric acid or acetic acid). This converts the this compound free base back into its salt form, which is soluble in the aqueous acidic layer.

  • Isolation: The aqueous acidic layer is separated. The this compound can be precipitated out of this solution by carefully adding a base to increase the pH, causing the this compound free base to become insoluble.

  • Purification: The precipitated this compound is collected by filtration, washed, and dried. Further purification can be achieved through recrystallization or chromatography.

G A 1. Pulverize Dried Plant Material B 2. Suspend in Basic Solution (e.g., Na2CO3) A->B C 3. Extract with Nonpolar Organic Solvent B->C D 4. Separate Organic Layer (contains this compound Free Base) C->D This compound Free Base dissolves in organic phase E 5. Wash Organic Layer with Acidic Solution (e.g., HCl) D->E F 6. Separate Aqueous Layer (contains this compound Salt) E->F This compound Salt dissolves in aqueous phase G 7. Basify Aqueous Layer to Precipitate this compound F->G H 8. Filter and Dry Crude this compound G->H I 9. Further Purification (Recrystallization/Chromatography) H->I

General Acid-Base Extraction Workflow for this compound.
Microwave-Assisted Extraction (MAE) Protocol

MAE is a more rapid extraction method that uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

Methodology:

A study optimizing MAE for alkaloids from Peganum harmala identified the following optimal conditions[13]:

  • Solvent: 75.5% ethanol in water.

  • Liquid-to-Solid Ratio: 31.3 mL of solvent per 1 g of powdered plant material.

  • Microwave Power: 600 W.

  • Temperature: 80.7°C.

  • Extraction Time: 10.1 minutes.

This method was shown to provide the highest yield of this compound, harmaline, and vasicine in the shortest time compared to traditional heat reflux and ultrasonic-assisted extraction.[13]

pH-Zone-Refining Counter-Current Chromatography (CCC) Protocol

This advanced liquid-liquid chromatography technique is highly effective for separating and purifying alkaloids from a crude extract with high purity.

Methodology:

A successful separation of this compound and harmaline from a crude P. harmala extract was achieved using the following protocol[14]:

  • Crude Extract Preparation: An initial crude alkaloid extract is prepared from the plant material, for example, using the acid-base method described previously.

  • Solvent System: A two-phase solvent system composed of methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), and water in a 2:2:3 volume ratio is prepared.

  • Stationary and Mobile Phases:

    • Stationary Phase (Organic): Triethylamine (10 mM) is added to the upper organic phase to act as a retainer.

    • Mobile Phase (Aqueous): Hydrochloric acid (5 mM) is added to the lower aqueous phase to act as an eluter.

  • CCC Operation: The CCC instrument (a multilayer coil planet centrifuge) is filled with the stationary phase. The crude extract, dissolved in a small amount of the solvent mixture, is then injected. The mobile phase is pumped through the coil, facilitating the separation.

  • Fraction Collection: Fractions are collected as the mobile phase elutes from the column. The this compound and harmaline separate into distinct "pH zones" and are collected in different fractions.

  • Analysis: The purity of the this compound in the collected fractions is determined by HPLC. This method yielded this compound with over 96% purity.

G cluster_prep Preparation cluster_ccc CCC Process A Prepare Two-Phase Solvent (MTBE/THF/Water) B Add Retainer (TEA) to Organic Stationary Phase A->B C Add Eluter (HCl) to Aqueous Mobile Phase A->C D Dissolve Crude Extract F 2. Inject Sample D->F E 1. Fill Column with Stationary Phase E->F G 3. Pump Mobile Phase F->G H 4. Separation in Coil (pH Zones Form) G->H I 5. Collect Fractions H->I J 6. Analyze Purity (HPLC) I->J

Workflow for pH-Zone-Refining CCC Purification.

Primary Mechanism of Action: MAO-A Inhibition

This compound's primary pharmacological action is the reversible inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain and peripheral tissues. By inhibiting MAO-A, this compound increases the levels and prolongs the activity of these neurotransmitters in the synaptic cleft, which is believed to underlie its antidepressant and psychoactive effects.[3]

G node_pathway node_pathway node_this compound node_this compound node_enzyme node_enzyme node_neuro node_neuro node_effect node_effect MA Monoamine Neurotransmitters (e.g., Serotonin) MAOA MAO-A Enzyme MA->MAOA Degradation Result Increased Neurotransmitter Levels in Synapse MA->Result Leads to Metabolites Inactive Metabolites MAOA->Metabolites This compound This compound This compound->MAOA Inhibition

Mechanism of this compound as a MAO-A Inhibitor.

References

Exploring the Antitumor Effects of Harmine In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Harmine is a naturally occurring β-carboline alkaloid, first isolated from the seeds of Peganum harmala and also found in other plants like Banisteriopsis caapi.[1][2][3] Traditionally used in folk medicine, this compound has garnered significant scientific interest due to its broad spectrum of pharmacological properties, including anti-inflammatory, antidiabetic, and antimicrobial activities.[3][4][5] Notably, extensive in vitro research has illuminated its potent antitumor effects across a variety of cancer types, such as breast, lung, colon, gastric, and pancreatic cancer.[3][4][6]

This technical guide provides an in-depth overview of the in vitro antitumor activities of this compound, focusing on its molecular mechanisms, key signaling pathways, and the experimental protocols used for its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Mechanisms of Antitumor Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, inhibiting cancer cell motility, and modulating autophagy.[1][7][8] These effects are orchestrated through the regulation of several critical intracellular signaling pathways.

1. Induction of Apoptosis

This compound is a potent inducer of apoptosis in numerous cancer cell lines.[6] The process is often mediated through the mitochondrial (intrinsic) pathway, characterized by a decrease in the mitochondrial membrane potential.[8][9] Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL.[6][9] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of executioner caspases, such as Caspase-9 and Caspase-3, which ultimately leads to cell death.[1][9] In some contexts, this compound also activates the extrinsic pathway, involving Caspase-8.[1]

2. Cell Cycle Arrest

This compound effectively inhibits cancer cell proliferation by inducing cell cycle arrest, preventing tumor cells from completing the division process.[7][8] Studies have shown that this compound can cause arrest at different phases of the cell cycle depending on the cancer type. For instance, it induces G0/G1 arrest in oral squamous carcinoma cells and G2/M arrest in breast cancer and colorectal cancer cells.[5][9][10] This is achieved by modulating the expression of key cell cycle regulatory proteins. This compound has been observed to decrease the expression of Cyclin D1 while increasing levels of Cyclin A, E2, and B1.[8][9] Furthermore, it can upregulate CDK inhibitors like p21 and p27, which block the activity of cyclin-dependent kinases (CDKs) necessary for cell cycle progression.[10]

3. Inhibition of Cell Migration, Invasion, and EMT

A critical aspect of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues, a process often driven by the epithelial-to-mesenchymal transition (EMT).[8] this compound has demonstrated significant anti-metastatic potential by inhibiting these processes.[11][12] It reverses EMT by increasing the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers like N-cadherin, vimentin, and fibronectin.[2][8] This is achieved by targeting key transcription factors that regulate EMT, such as Twist1. This compound promotes the proteasome-dependent degradation of Twist1, thereby suppressing the migratory and invasive capabilities of cancer cells.[12] Additionally, this compound can inhibit angiogenesis, the formation of new blood vessels crucial for tumor growth and metastasis, by downregulating factors like Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinases (MMPs).[11][13]

Key Signaling Pathways Modulated by this compound

The antitumor activities of this compound are underpinned by its ability to interfere with crucial signaling networks that are often dysregulated in cancer.

1. PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in various cancers, including breast and gastric cancer.[7][8] By downregulating the phosphorylation (activation) of Akt and its downstream target mTOR, this compound suppresses signals that promote cell survival and proliferation, thereby inducing apoptosis and autophagy.[8]

PI3K_Akt_mTOR_Pathway This compound's Inhibition of the PI3K/Akt/mTOR Pathway cluster_0 Cell Membrane Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Autophagy Autophagy mTOR->Autophagy This compound This compound This compound->Akt Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR signaling cascade to promote apoptosis.

2. MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-regulated kinase (ERK) cascade, are critical for cell proliferation and differentiation. This compound has been found to inhibit the phosphorylation of ERK in colorectal and breast cancer cells.[6][9] In other contexts, such as in certain breast cancer cells, it can activate stress-related MAPKs like p38 and JNK, which can lead to cell cycle arrest and apoptosis.[10] This dual regulatory role highlights the context-dependent nature of this compound's interaction with the MAPK network.

3. FAK/Akt Pathway

Focal Adhesion Kinase (FAK) is a key mediator of cell migration. The FAK/Akt signaling pathway is a target of this compound in colon cancer cells.[13] By inhibiting the phosphorylation of FAK and subsequently Akt, this compound disrupts the signaling nexus that controls cell motility, thereby reducing the migratory and invasive potential of cancer cells.[13]

Quantitative Data Summary

The in vitro efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeCitation
SW620Colorectal Carcinoma5.13 µg/mL48 h[9][14]
HepG2Hepatoma20.7 ± 2.8 µMNot Specified[15]
BHT-101Anaplastic Thyroid Cancer11.7 ± 3.08 µMNot Specified[16]
CAL-62Anaplastic Thyroid Cancer22.0 ± 1.6 µMNot Specified[16]
A549Lung Adenocarcinoma~3.2 µM48 h[17]
MDA-MB-231Breast Cancer~4.5 µM48 h[17]
HCT-116Colon Cancer33 µMNot Specified[15]
SGC-7901Gastric CancerNot SpecifiedNot Specified[4]
SMMC-7721HepatomaNot SpecifiedNot Specified[4]
MCF-7Breast Cancer0.2 µM (Derivative)48 h[4]

Table 2: Summary of this compound-Induced Apoptosis and Cell Cycle Changes

Cell LineEffectObservationCitation
SW620ApoptosisApoptotic cells increased from 11.96% to 26.38% after 48h.[9][14]
SW620Cell CycleDecrease in G0/G1 phase; Increase in S and G2/M phases.[9]
MCF-7Cell CycleG2/M arrest.[10]
MDA-MB-231Cell CycleG2/M arrest.[10]
SCC-4 / SCC-25Cell CycleG0/G1 arrest.[5]
BHT-101ApoptosisThis compound triggered apoptosis.[16]
HepG2ApoptosisInduced apoptotic rate of 46.7 ± 3.5%.[15]

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the antitumor effects of this compound.

Experimental_Workflow General Workflow for In Vitro Evaluation of this compound Start Select Cancer Cell Lines Cytotoxicity Cytotoxicity/Proliferation Assays (MTT, CCK-8, Colony Formation) Start->Cytotoxicity Determine_IC50 Determine IC50 Value Cytotoxicity->Determine_IC50 Apoptosis Apoptosis Assays (Annexin V/PI Staining, Hoechst Staining, Caspase Activity) Determine_IC50->Apoptosis Use IC50 concentration for further experiments Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining, Flow Cytometry) Determine_IC50->Cell_Cycle Migration_Invasion Migration & Invasion Assays (Wound Healing, Transwell Assay) Determine_IC50->Migration_Invasion Mechanism Mechanistic Studies (Western Blot for Signaling Proteins, JC-1 for Mito-Potential, qPCR for Gene Expression) Apoptosis->Mechanism Cell_Cycle->Mechanism Migration_Invasion->Mechanism End Data Analysis & Conclusion Mechanism->End

Caption: A typical experimental workflow for assessing this compound's antitumor effects.

1. Cell Proliferation and Viability Assay (MTT/CCK-8)

  • Principle: These colorimetric assays measure cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT) or WST-8 (CCK-8) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.[17]

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).

    • Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[17]

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[17]

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while propidium iodide (PI) intercalates with the DNA of late-stage apoptotic and necrotic cells with compromised membranes.

  • Protocol:

    • Treat cells with this compound at the desired concentration (e.g., its IC50) for 24-48 hours.

    • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Principle: PI is a fluorescent dye that binds to DNA. The intensity of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.

  • Protocol:

    • Culture and treat cells with this compound as described above.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

4. Cell Migration Assay (Wound Healing/Scratch Assay)

  • Principle: This assay assesses the ability of a cell population to migrate and close a manually created "wound" or gap in a confluent monolayer.

  • Protocol:

    • Grow cells to a confluent monolayer in a multi-well plate.

    • Create a uniform scratch across the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells and add fresh medium containing this compound at a non-cytotoxic concentration.

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours).

    • Measure the width of the wound at different points and calculate the percentage of wound closure over time compared to a control group.

5. Western Blotting

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

  • Protocol:

    • Treat cells with this compound, then lyse them to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by molecular weight using SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, Caspase-3, Cyclin D1, β-actin as a loading control).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Synergistic Effects and this compound Derivatives

Research has shown that this compound can act synergistically with existing chemotherapeutic drugs.[8] For example, it enhances the cytotoxicity of gemcitabine in pancreatic cancer cells and sensitizes breast cancer cells to docetaxel.[8] This suggests a potential role for this compound as an adjuvant in combination cancer therapy.

While this compound shows significant antitumor activity, its clinical application has been limited by factors such as neurotoxicity.[1][18] To overcome this, researchers are actively developing novel this compound derivatives.[7][18] Modifications at various positions on the this compound scaffold have led to new compounds with enhanced anticancer potency and reduced toxicity, showing promise for future therapeutic development.[4][18]

Conclusion

This compound is a compelling natural compound with multifaceted antitumor effects demonstrated across a wide range of cancer cell lines in vitro. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit cell migration by modulating critical signaling pathways like PI3K/Akt/mTOR and MAPK highlights its therapeutic potential. The continued exploration of its molecular mechanisms, synergistic combinations, and the development of optimized derivatives are promising avenues for advancing this compound-based compounds toward clinical application in oncology.

References

A Comprehensive Technical Guide to the Ethnobotanical Discovery and History of Harmine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Harmine, a fluorescent β-carboline alkaloid, represents a pivotal molecule at the intersection of ethnobotany, pharmacology, and modern drug development. First isolated from the seeds of Peganum harmala (Syrian Rue) and later identified as the key monoamine oxidase inhibitor (MAOI) in the Amazonian psychedelic brew Ayahuasca, its history is rich with traditional use and scientific discovery. This document provides an in-depth technical overview of this compound's journey from ancient rituals to a subject of contemporary scientific inquiry. It details its historical discovery, ethnobotanical significance, quantitative distribution in key plant species, and the experimental protocols for its isolation and analysis. Furthermore, this guide illustrates its primary mechanism of action and the workflows associated with its study, offering a comprehensive resource for researchers in pharmacology and natural product chemistry.

The Arc of Discovery: A Historical Timeline

The scientific characterization of this compound and its related harmala alkaloids began in the 19th century, bridging traditional knowledge from the Old World with discoveries in the New World.

  • 1837: Fr. Göbel first isolated a related alkaloid, harmaline, from the seeds of Peganum harmala.

  • 1848: J. Fritzsche successfully isolated and named this compound from the same plant source, Peganum harmala seeds.

  • 1905: The Colombian chemist Rafael Zerda-Bayón proposed the name "telepathine" for the then-unidentified active, psychoactive compound in the Amazonian brew known as Ayahuasca, derived from the vine Banisteriopsis caapi.[1]

  • 1927: The precise chemical structures of both this compound and harmaline were determined by Richard Helmuth Fredrick Manske and his colleagues.

  • Post-1927: It was subsequently confirmed that the compounds previously named telepathine and banisterine, isolated from B. caapi, were identical to the this compound discovered in P. harmala nearly 80 years prior.[1][2]

Harmine_Discovery_Timeline node_1837 1837 Harmaline Isolated (Fr. Göbel) Source: Peganum harmala node_1848 1848 This compound Isolated & Named (J. Fritzsche) Source: Peganum harmala node_1837->node_1848 11 years node_1927 1927 Structures Determined (R. H. F. Manske) node_1848->node_1927 79 years node_1905 1905 'Telepathine' Proposed (Zerda-Bayón) Source: Ayahuasca (B. caapi) node_post1927 Post-1927 Identity Confirmed Telepathine = Banisterine = this compound node_1905->node_post1927 ~2-3 decades node_1927->node_post1927

A logical diagram illustrating the key historical milestones in the discovery and characterization of this compound.

Ethnobotanical Significance

This compound's history is deeply rooted in two distinct cultural and geographical spheres: the ancient traditions of the Middle East and Central Asia involving Peganum harmala, and the shamanic practices of the Amazon basin centered around Banisteriopsis caapi.

Old World Ethnobotany: Peganum harmala (Syrian Rue)

Peganum harmala, commonly known as Syrian Rue or Espand, has been a cornerstone of traditional medicine and ritual for millennia.[3]

  • Ancient Ritualistic Use: Archaeological evidence from the Qurayyah settlement in Saudi Arabia, dated to the Iron Age (around 2,700 years ago), has confirmed the burning of P. harmala in fumigation rituals.[4][5] This represents the earliest known physical evidence of its use.[5] The smoke from burning the seeds is traditionally believed to ward off the "evil eye" and purify spaces, a practice that continues in Persian and other regional cultures.[3] It was also used in Zoroastrian rituals to produce intoxicating smoke.[6]

  • Traditional Medicine: As a medicinal plant, P. harmala is considered a panacea in many regions.[6] Its uses include aiding digestion, supporting respiratory health, and acting as an anti-inflammatory and antimicrobial agent.[3] It has also been traditionally employed as an emmenagogue and, at higher doses, as an abortifacient due to the uterotonic effects of its quinazoline alkaloids.[6][7]

New World Ethnobotany: Banisteriopsis caapi (The Ayahuasca Vine)

In the Amazon basin, this compound is the principal active alkaloid in the Banisteriopsis caapi vine, which forms the basis of the sacred psychoactive brew, Ayahuasca.[8][9]

  • The Ayahuasca Brew: Ayahuasca is prepared by boiling the stems of B. caapi with the leaves of other plants, typically Psychotria viridis (chacruna), which contain the potent psychedelic compound N,N-Dimethyltryptamine (DMT).[10]

  • Pharmacological Synergy: Orally ingested DMT is normally inactive because it is rapidly metabolized and broken down in the digestive system by the enzyme Monoamine Oxidase (MAO). This compound's crucial role in the brew is as a potent, reversible inhibitor of Monoamine Oxidase A (MAO-A). By inhibiting this enzyme, this compound allows the DMT to cross the blood-brain barrier and exert its profound psychoactive effects.[9][10] This sophisticated understanding of plant synergy is a hallmark of indigenous Amazonian pharmacology.

  • Spiritual and Therapeutic Use: Ayahuasca is used in ceremonial contexts for healing, divination, and spiritual exploration.[8][10] The experience is often characterized by intense visions and introspection.[9]

Ayahuasca_Workflow cluster_plants Plant Sources cluster_alkaloids Active Alkaloids cluster_process Process & Action B_caapi Banisteriopsis caapi (Vine) This compound This compound (β-carboline) B_caapi->this compound Contains P_viridis Psychotria viridis (Leaves) DMT N,N-Dimethyltryptamine (Tryptamine) P_viridis->DMT Contains Brew Decoction (Brewing) This compound->Brew MAO_Inhibition MAO-A Inhibition in GI Tract This compound->MAO_Inhibition Enables DMT->Brew Psychoactivity Psychoactive Effect in CNS DMT->Psychoactivity Causes Ingestion Oral Ingestion Brew->Ingestion Ingestion->MAO_Inhibition MAO_Inhibition->Psychoactivity Allows DMT to be active Extraction_Workflow start Ground P. harmala Seeds defat Step 1: Defatting (Hexane) start->defat acid_extract Step 2: Acid Extraction (5% HCl) defat->acid_extract filter1 Filter acid_extract->filter1 basify Step 3: Basification (NaOH to pH 9-10) filter1->basify Aqueous Filtrate (Alkaloid Salts) solvent_extract Step 4: Solvent Extraction (Ethyl Acetate) basify->solvent_extract evaporate Step 5: Evaporation solvent_extract->evaporate Organic Layer (Free-Base Alkaloids) end Crude Harmala Alkaloids evaporate->end analysis Analysis (HPLC, LC-MS/MS) end->analysis MAO_Inhibition_Pathway cluster_synapse Synaptic Cleft & Presynaptic Neuron Monoamines Monoamine Neurotransmitters (e.g., Serotonin) MAOA Monoamine Oxidase A (MAO-A Enzyme) Monoamines->MAOA is metabolized by Metabolites Inactive Metabolites MAOA->Metabolites produces Increased_Monoamines Increased Neurotransmitter Concentration MAOA->Increased_Monoamines leads to (when inhibited) This compound This compound This compound->MAOA Reversibly Inhibits

References

understanding the hallucinogenic properties of harmine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Hallucinogenic Properties of Harmine

Abstract

This compound is a β-carboline alkaloid derived from plants such as Peganum harmala and Banisteriopsis caapi, the latter being a primary component of the psychoactive Amazonian brew, ayahuasca.[1][2] Its hallucinogenic properties are the result of a complex pharmacodynamic profile, primarily characterized by its potent, reversible inhibition of monoamine oxidase A (MAO-A).[1][3] This action increases the synaptic availability of monoamine neurotransmitters. Additionally, this compound interacts directly with several neurotransmitter receptors, most notably the serotonin 5-HT₂A receptor, which is a key target for classic psychedelic compounds.[1][4] This guide provides a detailed examination of the mechanisms of action, quantitative pharmacological data, and key experimental methodologies used to elucidate the hallucinogenic properties of this compound, intended for researchers and drug development professionals.

Pharmacodynamics: Core Mechanisms of Action

This compound's psychoactive effects are not attributed to a single mechanism but rather a confluence of its actions on enzymatic and receptor systems.

Monoamine Oxidase-A (MAO-A) Inhibition

The most well-characterized action of this compound is its function as a reversible inhibitor of monoamine oxidase A (RIMA).[1] MAO-A is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] By inhibiting MAO-A, this compound elevates the synaptic concentrations of these neurotransmitters, significantly altering monoaminergic tone.[5][6] This mechanism is critical for the oral activity of N,N-dimethyltryptamine (DMT) in ayahuasca, as MAO-A inhibition by this compound prevents the first-pass metabolism of DMT in the gut and liver, allowing it to reach the central nervous system.[2][7] this compound exhibits high potency and selectivity for MAO-A over MAO-B.[1]

Interaction with Serotonergic Systems

This compound demonstrates a notable affinity for the serotonin 5-HT₂A receptor, a G protein-coupled receptor that is the primary molecular target for classic hallucinogens like LSD and psilocybin.[1][8] While its binding is confirmed, its functional activity at this receptor remains a subject of investigation. Some evidence suggests that its effects may be indirect or antagonistic in certain tissues.[1] However, this compound has been shown to increase dopamine release in the nucleus accumbens in a 5-HT₂A receptor-dependent manner, an effect that is reversed by the 5-HT₂A antagonist ketanserin.[1][9] This indicates a complex interplay between this compound, the serotonergic system, and downstream dopaminergic pathways.

Other Relevant Molecular Targets

Beyond MAO-A and 5-HT₂A, this compound interacts with several other targets that may contribute to its overall pharmacological profile:

  • Imidazoline I₂ Receptors: this compound binds with very high affinity to I₂ receptors, and it has been proposed that this interaction could be involved in its hallucinogenic effects.[1]

  • DYRK1A: this compound is a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodevelopment and neurodegenerative diseases.[1][10]

  • Dopamine Transporter (DAT): It acts as a very weak dopamine reuptake inhibitor.[1]

Quantitative Pharmacological Data

The affinity and inhibitory potency of this compound at various molecular targets have been quantified through numerous in vitro studies.

Table 1: Receptor Binding Affinities (Kᵢ) and Inhibitory Concentrations (IC₅₀) of this compound
TargetParameterValue (nM)Reference(s)
Monoamine Oxidase A (MAO-A) Kᵢ16.9[1]
IC₅₀2.0 - 380[1][3]
Serotonin Receptor 5-HT₂A Kᵢ230 - 397[1][4]
Serotonin Receptor 5-HT₂C Kᵢ5,340[1]
Imidazoline Receptor I₂ Kᵢ10[1]
DYRK1A Kᵢ or IC₅₀33 - 700[1]
Dopamine Transporter (DAT) IC₅₀12,000[1]
Dopamine Receptor D₂ Kᵢ>10,000[1]
Serotonin Receptor 5-HT₁A Kᵢ>10,000[1]
GABA-A (Benzodiazepine Site) Kᵢ>10,000[1]
Opioid Receptors (μ, δ, κ) KᵢNo significant affinity[1][11]

Note: The smaller the Kᵢ or IC₅₀ value, the higher the potency/affinity.

Table 2: Effective and Psychoactive Doses of this compound in Humans
Route of AdministrationEffectDose RangeReference(s)
Oral MAO-A Inhibition (with DMT)140 - 190 mg[1]
Hallucinogenic Effects≥ 300 mg[1]
Maximum Tolerated Dose (Single)100 - 200 mg (~2.7 mg/kg)[12]
Intravenous Hallucinogenic Effects150 - 200 mg[1][12]
Subcutaneous Hallucinogenic Effects25 - 75 mg[1]

Key Signaling Pathways and Workflows

The hallucinogenic effects of this compound are underpinned by its modulation of specific neurochemical signaling cascades.

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron MAO_A MAO-A Monoamines Serotonin Dopamine MAO_A->Monoamines Degrades Synaptic_Monoamines Increased Monoamines Monoamines->Synaptic_Monoamines Release Receptors 5-HT₂A / Dopamine Receptors Synaptic_Monoamines->Receptors Activates Cellular Response Cellular Response This compound This compound This compound->MAO_A Inhibits

Caption: MAO-A Inhibition Signaling Cascade.

Dopamine_Release_Pathway cluster_axon Dopaminergic Axon Terminal (in Nucleus Accumbens) Receptor_5HT2A Presynaptic 5-HT₂A Receptor DA_Vesicles Dopamine Vesicles Receptor_5HT2A->DA_Vesicles Triggers Signaling Cascade DA_Efflux Dopamine Efflux DA_Vesicles->DA_Efflux Promotes Exocytosis This compound This compound This compound->Receptor_5HT2A Modulates Binding_Assay_Workflow A 1. Tissue Homogenization & Membrane Isolation B 2. Incubation (Membranes + Radioligand + this compound) A->B C 3. Rapid Filtration (Separates Bound/Unbound) B->C D 4. Scintillation Counting (Measures Radioactivity) C->D E 5. Data Analysis (Calculate IC₅₀ and Kᵢ) D->E

References

Harmine's Potential for Pancreatic Beta-Cell Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The loss of functional pancreatic beta-cells is a primary cause of both Type 1 and Type 2 diabetes, affecting hundreds of millions globally[1]. Restoring this cell population through regeneration is a paramount goal in diabetes therapeutics. The small molecule harmine, a natural product originally identified in a high-throughput screen, has emerged as a promising agent for inducing human beta-cell proliferation[1][2][3]. This document provides a comprehensive technical overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to validate its regenerative potential.

Core Mechanism of Action: DYRK1A Inhibition

This compound's pro-proliferative effect on human beta-cells is primarily mediated through the inhibition of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A)[1][4][5]. DYRK1A is a key enzyme that acts as a brake on the cell cycle, maintaining adult beta-cells in a quiescent state[4]. This compound competitively binds to the ATP-binding pocket of DYRK1A, preventing it from phosphorylating its downstream targets[5].

A critical downstream pathway involves the Nuclear Factors of Activated T-cells (NFAT) transcription factors. By inhibiting DYRK1A, this compound prevents the phosphorylation of NFAT, allowing it to translocate to the nucleus and promote the expression of genes related to cell cycle progression and proliferation[6]. This mechanism effectively mimics the proliferative state observed in human beta-cells during the first year of life[1][5][7]. Furthermore, this compound has been shown to enhance the expression of key beta-cell differentiation markers, suggesting it can promote both regeneration and functional maturation[8][9].

Harmine_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits NFAT NFAT (dephosphorylated) (Active) DYRK1A->NFAT Phosphorylates NFATp NFAT (phosphorylated) (Inactive) CellCycleGenes Cell Cycle Genes (e.g., c-MYC) NFAT->CellCycleGenes Activates Transcription Calcineurin Calcineurin Calcineurin->NFATp Dephosphorylates Proliferation β-Cell Proliferation CellCycleGenes->Proliferation

Caption: this compound's signaling pathway for beta-cell proliferation.

Quantitative Data on this compound-Induced Proliferation

This compound consistently induces a dose-dependent increase in human beta-cell proliferation, both in vitro and in vivo. While this compound alone increases proliferation rates significantly above baseline, its effects are synergistically enhanced when combined with other agents, particularly Glucagon-like peptide-1 receptor agonists (GLP-1RAs).

Table 1: In Vitro & Ex Vivo Beta-Cell Proliferation Rates
Compound(s)Model SystemProliferation MarkerProliferation Rate (%)Reference
This compound (10 µM)Dispersed Human IsletsKi67~2-4%[9]
This compound (10 µM)Dispersed Human IsletsEdU~1-3%[6][10]
This compound (5-10 µM)Human Islet MicrotissuesEdU~0.25-2.5%[11]
This compound + GLP-1RADispersed Human IsletsKi67~5-8% (up to 20-30% in some donors)[9][12]
This compound + TGF-β InhibitorHuman IsletsKi67~5-8%[9]
Table 2: In Vivo Beta-Cell Mass and Proliferation
TreatmentModel SystemDurationKey Finding(s)Reference
This compoundHuman islets transplanted into mice3 months3-fold increase in beta-cell mass[13][14]
This compound + Exenatide (GLP-1RA)Human islets transplanted into diabetic mice3 months7-fold (700%) increase in beta-cell mass; normalized blood glucose[5][13][14][15]
This compound (3 mg/kg/day) + Exendin-4Human islets transplanted into mice1 week50% increase in beta-cell volume; increased Ki67 labeling[16]
Table 3: Kinase Inhibitory Activity
CompoundTarget KinaseIC50Reference
This compoundDYRK1A~300 nM[10]
This compound Analogue (2-2)DYRK1A49.5 - 264 nM[17]

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for assessing this compound's effect on beta-cell proliferation.

Protocol: In Vitro Human Islet Proliferation Assay

This protocol outlines the steps for treating dispersed human islets to quantify beta-cell replication.

InVitro_Workflow cluster_prep Islet Preparation cluster_treatment Treatment & Labeling cluster_analysis Analysis Islet_Source 1. Obtain Human Islets (Cadaveric Donors) Islet_Disperse 2. Disperse Islets (e.g., Trypsin) Islet_Source->Islet_Disperse Islet_Plate 3. Plate Cells (e.g., on Matrigel-coated plates) Islet_Disperse->Islet_Plate Treatment 4. Treat with this compound (e.g., 10 µM for 4-6 days) Islet_Plate->Treatment EdU_Label 5. Add Proliferation Label (e.g., 10 µM EdU for final 24-96h) Treatment->EdU_Label Fix_Perm 6. Fix and Permeabilize Cells (e.g., with 4% PFA and Triton X-100) EdU_Label->Fix_Perm Stain 7. Immunofluorescent Staining (Primary Abs: Insulin/C-peptide) (Secondary Abs: Fluorophore-conjugated) Fix_Perm->Stain EdU_Detect 8. EdU Detection (Click-iT Chemistry) Stain->EdU_Detect Image 9. Acquire Images (High-Content Confocal Microscopy) EdU_Detect->Image Quantify 10. Quantify Cells (Automated image analysis) (% EdU+ Insulin+ / Total Insulin+) Image->Quantify

Caption: Workflow for an in vitro beta-cell proliferation assay.

Methodology Details:

  • Islet Source & Culture: Human islets from deceased organ donors are cultured in a suitable medium (e.g., CMRL 1066) supplemented with serum and antibiotics.

  • Dispersion: Islets are dissociated into single cells or small clusters using a gentle enzymatic dissociation reagent like Trypsin-EDTA.

  • Plating: Cells are plated onto extracellular matrix-coated plates (e.g., Matrigel) to promote attachment and viability.

  • Treatment: Cells are treated with this compound at concentrations typically ranging from 1 to 10 µM. A DMSO vehicle control is run in parallel. The treatment duration is usually 4 to 6 days[10][11].

  • Proliferation Labeling: A nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (EdU) or Bromodeoxyuridine (BrdU), is added to the culture medium for the final 24-96 hours of the experiment to label cells undergoing DNA synthesis[10][11]. Alternatively, the proliferation marker Ki67, an endogenous protein expressed during the active phases of the cell cycle, can be used, which does not require prior labeling[6][9].

  • Immunofluorescence: After treatment, cells are fixed, permeabilized, and stained.

    • Beta-Cell Identification: Primary antibodies against insulin or C-peptide are used to identify beta-cells.

    • Proliferation Detection: If EdU was used, a "click" chemistry reaction is performed to attach a fluorescent azide. If Ki67 is the marker, a primary antibody against Ki67 is used.

    • Nuclei: A nuclear counterstain like DAPI is used to label all cell nuclei.

  • Imaging & Quantification: Images are captured using high-content or confocal microscopy. Automated image analysis software is used to count the total number of beta-cells (Insulin+/DAPI+) and the number of proliferating beta-cells (e.g., EdU+/Insulin+/DAPI+). The proliferation rate is expressed as a percentage[11].

Protocol: In Vivo Human Islet Transplantation & Treatment Model

This protocol describes the assessment of this compound's efficacy in an animal model, which provides a more physiologically relevant context.

Methodology Details:

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or Rag1-/-) are used to prevent rejection of the human islet xenografts[7][16].

  • Islet Transplantation: A known quantity of human islets (typically 500-2000 Islet Equivalents) is transplanted under the kidney capsule of the recipient mice. This location is well-vascularized and allows for easy retrieval of the graft for analysis[7].

  • Diabetes Induction (Optional): To model a diabetic state, mice can be treated with streptozotocin (STZ) to ablate their endogenous mouse beta-cells prior to or after transplantation[13][16].

  • Treatment Administration: After a recovery and engraftment period, mice are treated with this compound. Administration can be via daily intraperitoneal (i.p.) injections (e.g., 10 mg/kg/day) or continuous infusion via an osmotic pump (e.g., 3 mg/kg/day)[9][16]. Combination therapies, such as co-administration with a GLP-1RA like exendin-4, are often performed[16].

  • Monitoring: Blood glucose levels and body weight are monitored throughout the study.

  • Endpoint Analysis: At the end of the treatment period (ranging from one week to three months), the kidney bearing the human islet graft is harvested[16].

  • Histological Analysis: The graft is fixed, sectioned, and subjected to immunohistochemical analysis. Staining is performed for insulin (to identify human beta-cells), glucagon (alpha-cells), and a proliferation marker (Ki67 or BrdU/EdU if administered prior to sacrifice).

  • Quantification of Beta-Cell Mass: Advanced imaging techniques, such as iDISCO+ 3D imaging or stereological analysis of serial sections, are used to quantify the total human beta-cell volume and mass within the graft[16]. The percentage of proliferating beta-cells is also calculated.

Clinical Status and Future Directions

Future research is focused on:

  • Next-Generation Inhibitors: Developing this compound analogs and novel DYRK1A inhibitors with improved potency and selectivity to enhance efficacy and reduce potential side effects[12][17].

  • Combination Therapies: Further exploring the synergy between DYRK1A inhibitors and other pathways, such as GLP-1RAs, to achieve maximal regenerative capacity[4][14].

  • Understanding Pro-differentiation Effects: Elucidating the exact mechanism by which this compound not only promotes proliferation but also enhances beta-cell function and differentiation markers[8][9].

References

An In-depth Technical Guide to Harmine Hydrochloride: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of harmine hydrochloride, a significant beta-carboline alkaloid. The document details its chemical structure, physicochemical properties, and established mechanisms of action, with a focus on its effects on key cellular signaling pathways. This guide is intended to serve as a foundational resource for professionals engaged in pharmacological research and drug development.

Chemical Structure and Physicochemical Properties

This compound hydrochloride is the salt form of this compound, a naturally occurring beta-carboline alkaloid found in plants such as Peganum harmala and Banisteriopsis caapi.[1][] The hydrochloride salt enhances the compound's water solubility and bioavailability compared to its native form.[3][4]

Chemical Identifiers:

  • IUPAC Name: 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;hydrochloride[][5]

  • Synonyms: Telepathine hydrochloride, Banisterine hydrochloride, 7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole hydrochloride[1][6]

  • CAS Number: 343-27-1[5][7]

The quantitative physicochemical properties of this compound hydrochloride are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₃ClN₂O[5][8]
Molecular Weight 248.71 g/mol [5][7][8]
Melting Point 262 °C (dihydrate); 321 °C (HCl)[1]
265-270 °C[6]
272-275 °C (decomp.)[]
Appearance White to off-white or light yellow powder[][6]
Solubility Soluble in water[]
≥2.53 mg/mL in H₂O (with warming/ultrasonic)[9]
≥24.9 mg/mL in DMSO (with warming/ultrasonic)[9]
Insoluble in EtOH[9]

Mechanism of Action and Cellular Signaling Pathways

This compound hydrochloride exerts its biological effects through multiple mechanisms. It is a well-documented reversible inhibitor of monoamine oxidase A (MAO-A) and an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][10][11] Its anticancer properties are primarily attributed to its ability to modulate critical signaling pathways that control cell proliferation, apoptosis, and migration.[12][13]

Studies in colorectal and breast cancer cells have shown that this compound hydrochloride inhibits the PI3K/AKT/mTOR signaling pathway.[3][12][14] This inhibition leads to a decrease in the phosphorylation of key proteins like PI3K, AKT, and mTOR.[3][12] The downregulation of this pathway is a critical factor in this compound hydrochloride's ability to induce apoptosis and suppress tumor cell growth.[13] For instance, in breast cancer cells, this inhibition leads to an increase in FOXO3a expression, a transcription factor that regulates cell cycle arrest.[3]

PI3K_AKT_mTOR_Pathway cluster_membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation HMH This compound Hydrochloride HMH->PI3K HMH->AKT

PI3K/AKT/mTOR pathway inhibition by this compound Hydrochloride.

This compound hydrochloride also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38. In colorectal cancer cells (HCT116), it reduces the phosphorylation of ERK (p-ERK) while increasing the phosphorylation of JNK and p38.[12] This differential regulation contributes to the induction of G2/M cell cycle arrest and apoptosis.[12][14] In breast cancer cells, this compound hydrochloride was found to increase p38 phosphorylation in MCF-7 cells and JNK phosphorylation in MDA-MB-231 cells.[3]

MAPK_Pathway cluster_ERK ERK Pathway cluster_JNK_p38 JNK/p38 Pathway HMH This compound Hydrochloride ERK p-ERK HMH->ERK JNK p-JNK HMH->JNK p38 p-p38 HMH->p38 Proliferation Proliferation & Migration ERK->Proliferation Apoptosis Apoptosis & Cell Cycle Arrest JNK->Apoptosis p38->Apoptosis

MAPK pathway modulation by this compound Hydrochloride.

This compound is a potent inhibitor of several kinases, with particularly high affinity for DYRK1A. Its inhibitory concentrations against various targets have been determined in cell-free and cell-based assays.

TargetIC₅₀ / KᵢAssay TypeSource
DYRK1A 33 nM (IC₅₀)Cell-free[10]
DYRK1B 166 nM (IC₅₀)Cell-free[10]
DYRK2 1.9 µM (IC₅₀)Cell-free[10]
5-HT₂ₐ Receptor 397 nM (Kᵢ)Receptor Binding[10][15]
MAO-A Reversible InhibitorEnzyme Activity[1]

Pharmacokinetics

Pharmacokinetic studies, primarily in animal models, have characterized the absorption, distribution, metabolism, and excretion of this compound. The oral bioavailability of this compound is generally low.[16][17]

The table below summarizes key pharmacokinetic parameters of this compound observed in rats.

ParameterValue (40 mg/kg, oral)Source
Tₘₐₓ (Time to Peak Concentration) 0.56 ± 0.13 h[16]
Cₘₐₓ (Peak Concentration) 67.1 ± 34.3 ng/mL[16][18]
T₁/₂ (Elimination Half-life) 4.73 ± 0.71 h[16][18]
AUC (Area Under the Curve) Varies by study[4][18]
Oral Bioavailability (F) ~3-5%[16]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound hydrochloride research.

This protocol is used to determine the effect of this compound hydrochloride on cell proliferation and viability.[10]

  • Cell Seeding: Seed cells (e.g., HCT116, MCF-7, HeLa) into 96-well plates at a density of 5,000 cells per well.

  • Incubation: Culture the cells overnight to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound hydrochloride in the culture medium. Apply these dilutions to the wells in triplicate.

  • Incubation: Culture the treated cells for the desired period (e.g., 48 or 56 hours) without changing the medium.[10]

  • WST-1 Assay: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for a specified time (e.g., 1-4 hours).

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This protocol is used to quantify changes in the expression and phosphorylation of proteins within signaling pathways affected by this compound hydrochloride.[3][12]

  • Cell Treatment: Culture and treat cells with various concentrations of this compound hydrochloride for a specified duration (e.g., 48 hours).

  • Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Quantification: Densitometrically quantify the band intensity and normalize to a loading control (e.g., β-actin).

This protocol is used for the separation and quantification of this compound in biological samples or plant extracts.[19][20]

  • Sample Preparation: Perform liquid-liquid extraction on the sample (e.g., plasma, seed extract) to isolate the alkaloids.[20][21]

  • Chromatographic System: Use a C18 reverse-phase column (e.g., Metasil ODS).[19]

  • Mobile Phase: An isocratic mobile phase can be composed of isopropyl alcohol, acetonitrile, water, and formic acid (e.g., 100:100:300:0.3 v/v/v/v), with the pH adjusted to 8.6 using triethylamine.[19]

  • Flow Rate: Set the flow rate to 1.5 mL/min.[19]

  • Detection: Use a UV spectrophotometric detector set at 330 nm.[19][20]

  • Quantification: Generate a calibration curve using standards of known concentrations (e.g., linear range of 31.250-500 µg/mL for this compound).[19] Compare the peak area of the sample to the calibration curve to determine the concentration.

Experimental_Workflow cluster_assays Biological Assays start Start: Cancer Cell Line culture Cell Culture & Seeding start->culture treatment Treatment with This compound HCl (Dose-Response) culture->treatment viability Cell Viability (WST-1 Assay) treatment->viability western Protein Expression (Western Blot) treatment->western migration Migration/Invasion Assay treatment->migration analysis Data Analysis & Interpretation viability->analysis western->analysis migration->analysis

A general workflow for in vitro evaluation of this compound Hydrochloride.

References

harmine's interaction with serotonin receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Interaction of Harmine with Serotonin Receptors

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a fluorescent β-carboline alkaloid, is a prominent psychoactive component found in plants such as Peganum harmala and Banisteriopsis caapi.[1] Its pharmacological profile is complex, characterized primarily by its potent, reversible inhibition of monoamine oxidase A (MAO-A) and its direct interactions with various neurotransmitter systems.[1][2] This guide provides a detailed technical overview of this compound's interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, consolidating quantitative binding data, outlining relevant experimental methodologies, and visualizing key pathways to support advanced research and development.

Binding Affinity of this compound at Serotonin Receptors

This compound exhibits a moderate affinity for the serotonin 5-HT₂ₐ receptor and a significantly lower affinity for the 5-HT₂c receptor.[1][3] Notably, it shows negligible affinity for the 5-HT₁ₐ receptor subtype.[1] The primary mechanism through which this compound affects the serotonergic system is its potent and selective inhibition of MAO-A, the enzyme responsible for the degradation of serotonin.[1][4][5] This inhibition leads to increased synaptic concentrations of serotonin.

Quantitative Binding and Inhibition Data

The following tables summarize the reported binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of this compound for key serotonin receptors and MAO-A. Lower values indicate a stronger binding affinity or inhibitory potency.

Table 1: this compound Binding Affinity (Kᵢ) at Human Serotonin Receptors

Receptor SubtypeBinding Affinity (Kᵢ) in nMReference
5-HT₂ₐ230–397[1]
5-HT₂c5,340[1][3]
5-HT₁ₐ>10,000[1]

Table 2: this compound Inhibition of Monoamine Oxidase (MAO)

EnzymeInhibition Constant (Kᵢ) in nM50% Inhibitory Concentration (IC₅₀) in nMReference
MAO-A1.0–16.92.0–380[1]
MAO-B120,800Not Determined[1]

Functional Activity at Serotonin Receptors

While this compound's binding to the 5-HT₂ₐ receptor is established, its functional activity at this site remains an area of active investigation.[3] Some evidence suggests it may act as an antagonist to serotonin in certain tissues.[1]

A key finding is that this compound can augment dopamine efflux in the nucleus accumbens shell, an effect that is dependent on the 5-HT₂ₐ receptor.[1][6] This effect was attenuated by the 5-HT₂ₐ/₂c antagonist ketanserin and was shown to be independent of this compound's MAO-A inhibitory activity.[1][6] This suggests a complex modulatory role where this compound, through the 5-HT₂ₐ receptor, influences other neurotransmitter systems. However, direct activation of the 5-HT₂ₐ receptor by this compound has not been consistently demonstrated in vitro.[1][7]

Key Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

Radioligand binding assays are the standard method for quantifying the affinity of a ligand (like this compound) for a receptor.[8][9][10] The protocol involves competition between a radiolabeled ligand and an unlabeled test compound.

Objective: To determine the binding affinity (Kᵢ) of this compound for a specific serotonin receptor subtype (e.g., 5-HT₂ₐ).

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor (e.g., HEK293 cells transfected with the human 5-HT₂ₐ receptor) in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, 5mM MgCl₂, with protease inhibitors).[11]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[11]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[11]

  • Competitive Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a fixed concentration of a selective radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of unlabeled this compound.[8][11]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

  • Separation and Detection:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[11]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations: Pathways and Workflows

This compound's Dual Influence on the Serotonergic System

The following diagram illustrates the two primary mechanisms by which this compound impacts serotonin signaling: direct receptor interaction and inhibition of enzymatic degradation.

Harmine_Dual_Action cluster_MAO Enzymatic Pathway cluster_Receptor Receptor Pathway This compound This compound MAO_A Monoamine Oxidase A (MAO-A) This compound->MAO_A Inhibits Receptor_5HT2A 5-HT₂ₐ Receptor This compound->Receptor_5HT2A Binds to (Modulates) Serotonin_Degradation Serotonin Degradation MAO_A->Serotonin_Degradation Catalyzes exp1 Inhibition of MAO-A prevents serotonin breakdown, increasing its availability. Synaptic_Serotonin Increased Synaptic Serotonin Receptors_5HT Postsynaptic Serotonin Receptors Synaptic_Serotonin->Receptors_5HT Activates exp2 Direct binding to 5-HT₂ₐ receptors may modulate dopamine release.

Caption: Dual mechanisms of this compound's action on the serotonin system.

Canonical 5-HT₂ₐ Receptor Signaling Pathway

The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. This compound's binding to this receptor may influence this cascade.

Gq_Signaling_Pathway Ligand Serotonin or This compound Receptor 5-HT₂ₐ Receptor Ligand->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Targets

Caption: The Gαq-coupled signaling cascade of the 5-HT₂ₐ receptor.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the sequential steps involved in a competitive radioligand binding assay to determine this compound's receptor affinity.

Radioligand_Workflow start Start prep 1. Prepare Receptor Membranes (e.g., from transfected cells) start->prep assay_setup 2. Set up Assay Plate - Membranes - Radioligand ([³H]L) - Unlabeled Ligand (this compound) prep->assay_setup incubation 3. Incubate to Reach Equilibrium assay_setup->incubation filtration 4. Rapid Vacuum Filtration (Separate bound from free ligand) incubation->filtration counting 5. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 6. Data Analysis counting->analysis curve 7. Generate Competition Curve (Binding % vs. [this compound]) analysis->curve calc 8. Calculate IC₅₀ and Kᵢ curve->calc end End calc->end

Caption: Step-by-step workflow for a radioligand competition binding assay.

Conclusion and Future Directions

This compound's interaction with the serotonergic system is multifaceted. Its most potent effect is the reversible inhibition of MAO-A, which significantly elevates synaptic serotonin levels. Concurrently, it directly binds to 5-HT₂ₐ receptors with moderate affinity. While the functional consequence of this binding is not fully elucidated, it appears to be modulatory rather than a simple agonist or antagonist action, as evidenced by its influence on dopamine efflux.

For drug development professionals, this compound presents a complex but intriguing scaffold. Its dual action could be beneficial in disorders where both monoamine levels and specific receptor modulation are therapeutic goals. Future research should focus on:

  • Functional Assays: Conducting comprehensive functional assays (e.g., calcium mobilization, β-arrestin recruitment) to definitively characterize this compound as an agonist, antagonist, or biased agonist at the 5-HT₂ₐ receptor.

  • In Vivo Occupancy: Using techniques like Positron Emission Tomography (PET) to determine the in vivo occupancy of 5-HT₂ₐ receptors at pharmacologically relevant doses of this compound.

  • Structural Biology: Elucidating the crystal structure of this compound bound to the 5-HT₂ₐ receptor to understand the molecular basis of its interaction and guide the design of more selective analogs.

References

The Anti-Inflammatory Properties of Harmine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmine, a β-carboline alkaloid originally isolated from Peganum harmala, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. The primary mechanism of this compound's anti-inflammatory activity involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Additionally, this compound has been shown to modulate other key inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways. This guide summarizes the quantitative data on this compound's efficacy, presents detailed experimental methodologies, and provides visual representations of the key signaling pathways and experimental workflows to facilitate further research and development of this compound as a potential anti-inflammatory therapeutic.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The β-carboline alkaloid this compound has emerged as a promising natural compound with potent anti-inflammatory activities. This guide aims to provide a comprehensive technical resource for researchers and drug development professionals investigating the anti-inflammatory potential of this compound.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

Cell LineInflammatory StimulusAnalyteThis compound ConcentrationEffectReference
RAW 264.7LPS (100 ng/mL)TNF-αIC50 = 4 µMInhibition of TNF-α production[1]
RAW 264.7LPS (100 ng/mL)NOIC50 ≈ 10 µMInhibition of Nitric Oxide production[1]
RAW 264.7LPS (1 µg/mL)IL-65 µMSignificant decrease in IL-6 levels[2]
RAW 264.7LPS (1 µg/mL)TNF-α5 µMSignificant decrease in TNF-α levels[2]
RAW 264.7LPS (1 µg/mL)iNOS25 µMDose-dependent inhibition of iNOS expression[2]
RAW 264.7LPS (1 µg/mL)COX-225 µMDose-dependent inhibition of COX-2 expression[2]
Peritoneal MacrophagesLPS (100 ng/mL)IL-1210 µMDose-dependent decrease in IL-12 production[3]
Peritoneal MacrophagesPoly(I:C) (50 µg/mL)TNF-α10 µMPotent suppression of TNF-α secretion[3]
Peritoneal MacrophagesPoly(I:C) (50 µg/mL)IL-610 µMPotent suppression of IL-6 secretion[3]
HEK293TNF-αNF-κB Luciferase Activity10-50 µMInhibition of NF-κB transcriptional activity[3]

Table 2: In Vivo Anti-Inflammatory Activity of this compound

Animal ModelInflammatory StimulusThis compound DosageEffectReference
MiceLPS (1 mg/kg, i.p.)30 mg/kg, i.p.Inhibition of iNOS and COX-2 expression in the liver[3][4]
MiceLPS-challenged30 mg/kgDecreased serum TNF-α, IL-1β, and IL-6 levels[5][6][7]
Wistar RatsCarrageenan-induced paw edema10, 25, 50 mg/kgAmelioration of acute and chronic inflammation[8]
Wistar RatsCFA-induced arthritis10, 25, 50 mg/kgDown-regulation of COX-2, IL-6, and TNF-α mRNA expression[8]

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily by targeting key signaling pathways involved in the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. This compound has been shown to inhibit this pathway at multiple levels.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activates TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50_IkBa p65/p50-IκBα (Inactive) p65 p65 p50 p50 p65_p50_nuc p65/p50 (Active) p65_p50_IkBa->p65_p50_nuc IκBα degradation & nuclear translocation DNA DNA p65_p50_nuc->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, iNOS, COX-2) DNA->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits This compound->p65_p50_nuc Inhibits nuclear translocation & p65 phosphorylation

Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of MAPK and STAT1 Signaling

This compound also influences other inflammatory signaling cascades, including the MAPK and STAT1 pathways, which often crosstalk with the NF-κB pathway.[3][4]

MAPK_STAT1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates STAT1 STAT1 TLR4->STAT1 Activates AP1 AP-1 JNK->AP1 Activates STAT1_nuc p-STAT1 STAT1->STAT1_nuc Phosphorylates & Translocates AP1_nuc AP-1 AP1->AP1_nuc Translocates Inflammatory_Genes Inflammatory Gene Transcription AP1_nuc->Inflammatory_Genes Induces STAT1_nuc->Inflammatory_Genes Induces This compound This compound This compound->JNK Inhibits This compound->STAT1 Inhibits phosphorylation

Caption: this compound modulates MAPK (JNK) and STAT1 signaling.

Detailed Experimental Protocols

The following protocols are representative of the methods used to investigate the anti-inflammatory properties of this compound.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophage cells using lipopolysaccharide (LPS) and the assessment of this compound's inhibitory effects on cytokine production.

In_Vitro_Workflow cluster_protocol In Vitro Experimental Workflow step1 1. Cell Seeding: Seed RAW 264.7 cells (1-2 x 10^5 cells/well) in a 96-well plate. step2 2. Overnight Incubation: Incubate at 37°C, 5% CO2 to allow cell adherence. step1->step2 step3 3. This compound Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1-50 µM) for 1-2 hours. step2->step3 step4 4. LPS Stimulation: Stimulate cells with LPS (e.g., 100 ng/mL - 1 µg/mL) for a specified duration (e.g., 12-24 hours). step3->step4 step5 5. Supernatant Collection: Collect the cell culture supernatant. step4->step5 analysis3 6c. Cell Lysate Analysis (Western Blot): Analyze protein expression of iNOS, COX-2, p-p65, etc. step4->analysis3 Lyse remaining cells analysis1 6a. Cytokine Analysis (ELISA): Quantify levels of TNF-α, IL-6, etc. in the supernatant. step5->analysis1 analysis2 6b. Nitric Oxide Assay (Griess Reagent): Measure NO production in the supernatant. step5->analysis2

Caption: Workflow for in vitro anti-inflammatory assays.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • 96-well tissue culture plates

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for Nitric Oxide detection

  • Reagents for Western blotting (lysis buffer, antibodies for iNOS, COX-2, p-p65, etc.)

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[9]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.[2]

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL or 1 µg/mL) for 12-24 hours.[2][9]

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine and nitric oxide analysis.

    • Cell Lysate: Wash the remaining cells with PBS and lyse them for Western blot analysis.

  • Analysis:

    • ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

    • Griess Assay: Determine the nitric oxide concentration in the supernatant using the Griess reagent.

    • Western Blot: Analyze the expression levels of iNOS, COX-2, and phosphorylated p65 in the cell lysates by Western blotting.[10]

In Vivo LPS-Induced Acute Lung Injury Model in Mice

This protocol outlines the induction of acute lung injury in mice using LPS and the evaluation of this compound's therapeutic effects.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Sterile PBS

  • Anesthetics (e.g., pentobarbital sodium)

  • Equipment for intratracheal or intraperitoneal injection

  • Equipment for bronchoalveolar lavage (BAL)

Procedure:

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.

  • This compound Administration: Administer this compound (e.g., 30 mg/kg) via intraperitoneal (i.p.) injection.[4] Control animals receive the vehicle.

  • LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), induce acute lung injury by intratracheal instillation of LPS (e.g., 10 µ g/mouse ) or intraperitoneal injection of LPS (e.g., 1 mg/kg).[1][4][11]

  • Monitoring: Monitor the animals for signs of distress.

  • Sample Collection: At a predetermined time point (e.g., 4, 6, or 24 hours) after LPS challenge, euthanize the mice and collect samples.[11]

    • Blood: Collect blood via cardiac puncture for serum cytokine analysis.

    • Bronchoalveolar Lavage Fluid (BALF): Perform bronchoalveolar lavage to collect BALF for cell counts and cytokine analysis.[12][13]

    • Lung Tissue: Harvest lung tissue for histopathological analysis and measurement of myeloperoxidase (MPO) activity.[1]

  • Analysis:

    • Serum Cytokines: Measure the levels of TNF-α, IL-1β, and IL-6 in the serum by ELISA.

    • BALF Analysis: Perform total and differential cell counts in the BALF. Measure protein concentration and cytokine levels in the BALF.

    • Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

    • MPO Assay: Homogenize lung tissue and measure MPO activity as an indicator of neutrophil infiltration.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293 cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • TNF-α (as a stimulant)

  • This compound

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and a control plasmid using a suitable transfection reagent.[3][5]

  • Seeding: Seed the transfected cells into a 96-well plate.

  • Treatment: Pre-treat the cells with this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 5-6 hours.[3][5]

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

This compound exhibits robust anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and modulation of the MAPK and STAT pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound for inflammatory diseases. Future studies should focus on optimizing delivery systems, evaluating its efficacy in chronic inflammatory models, and ultimately translating these promising preclinical findings into clinical applications.

References

A Technical Guide to Harmine's Impact on DNA Intercalation and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmine is a naturally occurring β-carboline alkaloid predominantly isolated from the seeds of Peganum harmala.[1] This compound has garnered significant attention in the scientific community for its wide spectrum of pharmacological activities, most notably its potent antitumor effects.[1][2] Mechanistic studies have revealed that this compound can impede cancer cell proliferation and metastasis through various processes, including the regulation of the cell cycle, inhibition of angiogenesis, and the induction of apoptosis.[1][2] This guide provides an in-depth technical overview of two core mechanisms of this compound's anticancer action: its interaction with DNA and its ability to trigger programmed cell death, or apoptosis.

This compound and its Interaction with DNA

DNA Intercalation and Topoisomerase Inhibition

One of the proposed mechanisms for this compound's cytotoxicity is its ability to intercalate into the DNA double helix.[3] The planar tricyclic structure of this compound facilitates its insertion between DNA base pairs.[3] This interaction can disrupt the normal function of DNA and interfere with enzymes that act on DNA. Spectroscopic analyses, such as UV-Visible spectroscopy, have shown a hypochromic and bathochromic shift upon this compound's interaction with calf thymus DNA (CT-DNA), which is indicative of an intercalative binding mode.[3]

Furthermore, this compound and its derivatives have been identified as inhibitors of DNA topoisomerase I.[4] Topoisomerases are crucial enzymes that resolve topological issues in DNA during replication and transcription. By inhibiting topoisomerase I, this compound can lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3][5] Some studies suggest that introducing specific substituents to the this compound molecule can enhance its DNA binding affinity and topoisomerase I inhibitory effects.[4] However, it is also noted that in some cellular contexts, this compound and its derivatives did not activate the DNA damage response, suggesting that other mechanisms might be more prominent for their cytotoxic effects in vivo.[6]

Quantitative Data on DNA Interaction

The following table summarizes the quantitative data related to this compound's interaction with DNA and its inhibitory effect on topoisomerase I.

CompoundAssayTargetResultReference
This compoundDNA Relaxation AssayHuman DNA Topoisomerase IIC50: 13.5 +/- 1.7 µg/ml
This compoundMicrocalorimetryCalf Thymus DNAΔH: -29.6 kJ·mol⁻¹[7]
HarmalineMicrocalorimetryCalf Thymus DNAΔH: -10.7 kJ·mol⁻¹[7]

Diagram of DNA Intercalation

Caption: this compound intercalating into the DNA double helix.

Experimental Protocol: DNA Binding Analysis by UV-Visible Spectroscopy

This protocol is based on the methodology described for analyzing the interaction between this compound and calf thymus DNA (CT-DNA).[3]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in a buffer solution (e.g., 0.01 M PIPES buffer, pH 7.0).

    • Prepare a stock solution of CT-DNA in the same buffer. The concentration of DNA is typically determined by measuring the absorbance at 260 nm.

  • Spectrophotometric Titration:

    • Set up a series of experiments where the concentration of this compound is kept constant, and the concentration of CT-DNA is gradually increased.

    • For each sample, record the UV-Visible absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer.

    • Use a reference cuvette containing the corresponding concentration of CT-DNA in the buffer to correct for the absorbance of DNA itself.

  • Data Analysis:

    • Analyze the changes in the absorption spectrum of this compound in the presence of increasing concentrations of DNA.

    • A hypochromic effect (decrease in absorbance) and a bathochromic effect (redshift in the wavelength of maximum absorbance) are indicative of intercalation.[3]

    • The binding constant (Kb) can be calculated by fitting the data to the Wolfe-Shimer equation or similar models.

This compound and the Induction of Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cell lines.[8] It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[9]

Signaling Pathways in this compound-Induced Apoptosis

Intrinsic (Mitochondrial) Pathway: this compound has been shown to induce apoptosis by modulating the Bcl-2 family of proteins.[8] It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL.[8][10] This shift in the Bcl-2/Bax ratio leads to a decrease in the mitochondrial membrane potential (ΔΨm), the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[2][8][10]

PI3K/AKT/mTOR and ERK Signaling Pathways: this compound has been demonstrated to inhibit the PI3K/AKT/mTOR and ERK signaling pathways, which are critical for cell survival and proliferation.[1][8] By downregulating the phosphorylation of Akt and ERK, this compound can relieve the inhibition of pro-apoptotic factors and promote cell death.[2][8] For instance, inhibition of Akt can lead to the activation of downstream targets like FoxO3a and GSK-3β, which are involved in cell cycle arrest and apoptosis.[8]

Quantitative Data on Apoptosis Induction

The following table summarizes the IC50 values of this compound and its derivatives in various cancer cell lines and the extent of apoptosis induction.

CompoundCell LineAssayResultReference
This compoundSW620 (Colorectal)MTTIC50: 5.13 µg/ml (48h)[8][10]
This compoundSW620 (Colorectal)Annexin V-FITC/PI26.38% apoptotic cells (at 5.00 µg/ml, 48h)[8]
This compound HydrochlorideMCF-7 (Breast)Cell ProliferationIC50: 52.4 µM (48h)[11]
This compound HydrochlorideMDA-MB-231 (Breast)Cell ProliferationIC50: 17.7 µM (48h)[11]
This compound HydrochlorideSK-Hep1 (Liver)Cell ProliferationIC50: 55.0 µM (48h)[12]
This compound Derivative (10f)A549 (Lung)CCK-8IC50: ~3.2 µM[6]
This compound Derivative (10f)MDA-MB-231 (Breast)CCK-8IC50: ~4.5 µM[6]
This compoundBHT-101 (Thyroid)WST-1IC50: 11.7 ± 3.08 µM (72h)[13]
This compoundCAL-62 (Thyroid)WST-1IC50: 22.0 ± 1.6 µM (72h)[13]
This compoundHepG2 (Liver)Cytotoxicity AssayIC50: 20.7 ± 2.8 µM[14]
HarmalineA2780 (Ovarian)MTTIC50: ~185 µM (48h)[15]

Diagrams of Apoptotic Signaling Pathways

Harmine_Apoptosis_Pathway This compound This compound PI3K PI3K This compound->PI3K ERK p-ERK This compound->ERK Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR AKT->Bcl2 ERK->Bcl2 Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow_Apoptosis A Seed Cancer Cells B Treat with this compound (various concentrations) A->B C Incubate for specific time (e.g., 24, 48h) B->C D Harvest and Wash Cells C->D E Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F Acquire Data using Flow Cytometer E->F G Analyze Data: - Viable Cells (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) F->G

References

Methodological & Application

Application Notes and Protocols: Isolation of Harmine from Peganum harmala Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation of harmine, a biologically active β-carboline alkaloid, from the seeds of Peganum harmala (Syrian Rue). The protocol is based on a well-established acid-base extraction method, followed by selective precipitation for the separation of this compound from other co-extracted alkaloids, primarily harmaline. This method is suitable for laboratory settings and yields this compound of sufficient purity for research and preliminary drug development studies. Additionally, alternative and advanced purification techniques are discussed.

Introduction

Peganum harmala, commonly known as Syrian Rue, is a perennial plant whose seeds are a rich source of β-carboline alkaloids, most notably this compound and harmaline.[1] These compounds are of significant interest to the scientific community due to their diverse pharmacological activities, including monoamine oxidase inhibition (MAO-A), and potential anticancer and antileishmanial effects.[1] The structural similarities between harmala alkaloids necessitate efficient and selective isolation protocols to obtain pure compounds for detailed biological evaluation.

This application note presents a standard laboratory procedure for the isolation of this compound. The protocol is divided into three main stages:

  • Defatting and Extraction: Removal of lipid-soluble components and extraction of the total alkaloid content.

  • Acid-Base Purification: Separation of the alkaloids from other plant material.

  • Selective Precipitation: Separation of this compound from harmaline based on their differential solubility at specific pH values.

Principle of Separation

The isolation of this compound from Peganum harmala seeds is based on the alkaline nature of the β-carboline alkaloids. The general workflow involves an initial extraction of the alkaloids into an acidic aqueous solution, where they exist as soluble salts. Non-alkaloidal and lipidic components are removed by washing with a non-polar organic solvent. The aqueous solution is then basified, causing the alkaloids to precipitate out of the solution as free bases.

The separation of this compound from the co-abundant harmaline is achieved through selective precipitation. This is possible due to the difference in the basicity of these two alkaloids. This compound is a weaker base than harmaline, which allows for its fractional precipitation at a lower pH. By carefully adjusting the pH of the acidic solution containing the total alkaloids, this compound can be selectively precipitated while harmaline remains in solution.

Materials and Reagents

  • Plant Material: Dried Peganum harmala seeds

  • Solvents:

    • Hexane or Petroleum Ether (for defatting)

    • Methanol or Ethanol (for extraction)

    • Distilled Water

  • Acids and Bases:

    • Hydrochloric Acid (HCl) or Acetic Acid

    • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

    • Sodium Bicarbonate (NaHCO₃)

  • Equipment:

    • Grinder or mill

    • Beakers and conical flasks

    • Stirring plate and magnetic stirrer

    • Filtration apparatus (e.g., Büchner funnel, filter paper)

    • Separatory funnel

    • pH meter or pH indicator strips

    • Centrifuge (optional)

    • Rotary evaporator (optional)

Experimental Protocol

Stage 1: Defatting and Extraction of Total Alkaloids
  • Seed Preparation: Grind the dried Peganum harmala seeds into a fine powder.

  • Defatting:

    • Place 30 g of the powdered seeds into a conical flask.

    • Add 65 mL of hexane and stir for 30 minutes.[1]

    • Filter the mixture to separate the seed residue from the hexane. Discard the hexane fraction. This step removes oils and other non-polar compounds.

  • Acidic Extraction:

    • Transfer the defatted seed residue to a beaker.

    • Add a solution of 120 mL of 60% methanol containing 5% HCl.[1]

    • Heat the mixture to 50°C on a hot plate and stir for 30 minutes.[1] The alkaloids will dissolve in the acidic methanol solution.

    • Allow the mixture to cool and then filter to collect the acidic extract.

Stage 2: Acid-Base Purification
  • Solvent Removal: Gently heat the acidic extract to evaporate the methanol, leaving an aqueous acidic solution.[1]

  • Basification and Precipitation:

    • Alkalinize the aqueous extract by adding a 25% NaOH solution dropwise until the pH is basic.[1] This will cause the total harmala alkaloids to precipitate out of the solution as free bases.

  • Collection of Total Alkaloids:

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with distilled water to remove any remaining salts.

    • Dry the precipitate. This is the crude total alkaloid extract.

Stage 3: Selective Separation of this compound

This stage utilizes the difference in basicity between this compound and harmaline for their separation. Two common methods are presented below.

Method A: Selective Precipitation with Sodium Bicarbonate [2]

  • Redissolution: Dissolve the crude total alkaloid extract in a minimal amount of dilute acidic solution (e.g., 5% HCl).

  • Fractional Precipitation:

    • Slowly add a saturated solution of sodium bicarbonate (a weak base) to the acidic alkaloid solution while stirring.

    • Monitor the pH. This compound will start to precipitate at a lower pH than harmaline.

    • Continue adding sodium bicarbonate until a significant amount of precipitate has formed.

    • Filter to collect the this compound-rich precipitate.

  • Purification: The collected precipitate can be further purified by recrystallization from methanol.

Method B: pH-Metric Separation [2]

This method offers a more precise separation.

  • Redissolution: Dissolve the crude total alkaloid extract in a dilute acidic solution.

  • Titration and Precipitation:

    • Slowly add a dilute basic solution (e.g., 0.1 M NaOH) while continuously monitoring the pH with a pH meter.

    • Collect the precipitate that forms at different pH ranges. This compound will precipitate first.

    • The fraction precipitating at a lower pH will be enriched in this compound.

  • Analysis: The purity of the fractions should be assessed by analytical techniques such as HPLC or TLC.

Data Presentation

The yield of this compound and other alkaloids can vary significantly depending on the extraction and purification methods employed.

Table 1: Comparison of Alkaloid Yields from Peganum harmala Seeds using Different Extraction Methods.

Extraction MethodThis compound Yield (mg/g of seed)Harmaline Yield (mg/g of seed)Total Alkaloid Yield (%)Reference
Microwave-Assisted Extraction (MAE)17.33638.768Not Reported[3]
pH-Zone-Refining CCC0.46 (from crude extract)0.27 (from crude extract)Not Reported[4]
Selective Precipitation (NaHCO₃)Not specifiedNot specified76% (of total alkaloids)[2]
pH-metry SeparationNot specifiedNot specified91% (of total alkaloids)[2]
Soxhlet ExtractionNot specifiedNot specified4.9[5]

Note: Yields from different studies may not be directly comparable due to variations in plant material, specific conditions, and analytical methods.

Visualization of Experimental Workflow

Workflow for this compound Isolation

HarmineIsolation cluster_seeds Seed Preparation cluster_extraction Extraction cluster_purification Purification cluster_separation Separation seeds Peganum harmala Seeds powder Powdered Seeds seeds->powder Grind defat Defat with Hexane powder->defat acid_extract Acidic Methanol Extraction (HCl/MeOH) defat->acid_extract Defatted Residue evaporate Evaporate Methanol acid_extract->evaporate Acidic Extract basify Basify with NaOH evaporate->basify Aqueous Extract precipitate Precipitate Total Alkaloids basify->precipitate redissolve Redissolve in Acid precipitate->redissolve Crude Alkaloids selective_precip Selective Precipitation (e.g., with NaHCO3) redissolve->selective_precip This compound This compound Precipitate selective_precip->this compound harmaline_sol Harmaline in Solution selective_precip->harmaline_sol

Caption: Workflow for the isolation of this compound from Peganum harmala seeds.

Principle of Selective Precipitation

SelectivePrecipitation cluster_solution Acidic Solution of Total Alkaloids cluster_precipitation Addition of Weak Base (e.g., NaHCO3) harmine_ion This compound-H+ (soluble) ph_increase Gradual pH Increase harmine_ion->ph_increase harmaline_ion Harmaline-H+ (soluble) harmaline_ion->ph_increase harmine_precipitate This compound (precipitates first at lower pH) ph_increase->harmine_precipitate harmaline_solution Harmaline-H+ (remains in solution) ph_increase->harmaline_solution

Caption: Selective precipitation of this compound based on pH adjustment.

Advanced Purification Techniques

For obtaining highly pure this compound (>96%), more advanced techniques can be employed:

  • pH-Zone-Refining Counter-Current Chromatography (CCC): This is a liquid-liquid chromatography technique that separates compounds based on their pKa values. It has been successfully used to separate this compound and harmaline with high purity.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase preparative HPLC can be used for the final purification of this compound from a crude extract or a partially purified fraction.[3]

Characterization of Isolated this compound

The identity and purity of the isolated this compound should be confirmed using standard analytical methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.[4]

  • Melting Point Determination: To compare with the literature value.

Safety Precautions

  • Work in a well-ventilated area or a fume hood, especially when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Harmala alkaloids are potent MAO inhibitors. Avoid ingestion and skin contact.

  • Handle all chemicals with care and consult their respective Material Safety Data Sheets (MSDS).

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the isolation of this compound from Peganum harmala seeds for research purposes. The choice of the specific purification method will depend on the desired purity and the available equipment. For applications requiring high purity, chromatographic techniques such as pH-zone-refining CCC or preparative HPLC are recommended. Proper analytical characterization is essential to confirm the identity and purity of the final product.

References

Application Notes and Protocols for [¹¹C]Harmine in Positron Emission Tomography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-11 labeled harmine ([¹¹C]this compound) is a crucial radiotracer for positron emission tomography (PET) imaging, enabling the in vivo quantification of monoamine oxidase A (MAO-A).[1] MAO-A is an enzyme located on the outer mitochondrial membrane of catecholaminergic neurons, where it is responsible for degrading monoamine neurotransmitters like serotonin, norepinephrine, and epinephrine.[2] Dysregulation of MAO-A levels in the human brain has been linked to several psychiatric and neurological disorders, including major depressive disorder.[2][3] Consequently, MAO-A is a significant target for therapeutic intervention, and [¹¹C]this compound PET provides a powerful tool to study its role in disease and to assess the efficacy of novel treatments.[4]

These application notes provide a comprehensive overview of the use of [¹¹C]this compound in PET, including detailed protocols for its synthesis and for conducting human PET imaging studies.

Radiosynthesis of [¹¹C]this compound

A reliable and fully-automated radiosynthesis of [¹¹C]this compound has been established, allowing for its routine production for clinical trials.[2] The synthesis involves the methylation of the precursor, harmol, using [¹¹C]methyl iodide.

Optimized Radiosynthesis Parameters

The following table summarizes the optimized conditions for the automated synthesis of [¹¹C]this compound.[2]

ParameterOptimized Value
Precursor Concentration2–3 mg/mL of harmol
Activating Agent1 equivalent of 5 M NaOH
SolventDMSO
Reaction Temperature80 °C
Reaction Time2 minutes
Synthesis and Purification Workflow

The diagram below illustrates the key steps in the automated synthesis and purification of [¹¹C]this compound.

cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation CH3I_Trap [¹¹C]CH3I Trapped in DMSO Reaction Reaction (80°C, 2 min) CH3I_Trap->Reaction Precursor Harmol Precursor (2-3 mg/mL in DMSO) + 5M NaOH Precursor->Reaction Quench Quench with HPLC Eluent Reaction->Quench HPLC Semi-preparative HPLC Quench->HPLC SPE Solid Phase Extraction (C18 Cartridge) HPLC->SPE Formulation Final Formulation in Physiological Saline SPE->Formulation QC Quality Control (Radio-HPLC, Sterility, etc.) Formulation->QC

Caption: Automated radiosynthesis and purification workflow for [¹¹C]this compound.
Experimental Protocol: Automated Radiosynthesis of [¹¹C]this compound

This protocol is adapted from a fully-automated synthesis method performed on a commercial synthesizer.[2]

1. Preparation of Reagents and Synthesis Module:

  • Prepare a precursor solution of harmol (2–3 mg/mL) in DMSO.

  • Prepare a solution of 5 M NaOH.

  • Fill the synthesizer vials with the necessary reagents:

    • Vial with HPLC eluent (e.g., 0.1 M ammonium acetate and acetonitrile, 60/40 v/v) for quenching.

    • Vial with physiological saline (0.9%) for final rinsing and dilution.

    • Vial with ethanol for eluting the SPE cartridge.

2. Radiosynthesis:

  • Produce [¹¹C]CH₃I via the gas phase method and trap it in the precursor solution containing harmol and NaOH at room temperature.

  • Seal the reactor and heat the reaction mixture to 80 °C for 2 minutes.

  • Cool the reaction mixture to room temperature.

3. Purification and Formulation:

  • Quench the reaction by adding 0.5 mL of the HPLC eluent.

  • Inject the crude reaction mixture onto a semi-preparative HPLC column.

  • Elute the [¹¹C]this compound fraction with the mobile phase (e.g., 0.1 M ammonium acetate and acetonitrile, 60/40 v/v) at a flow rate of 8 mL/min.

  • Collect the [¹¹C]this compound fraction into a bulb containing sterile water.

  • Pass the resulting solution through a C18 SPE cartridge to trap the [¹¹C]this compound.

  • Wash the cartridge with sterile water.

  • Elute the [¹¹C]this compound from the cartridge with ethanol.

  • Formulate the final product by diluting with physiological saline.

  • Pass the final solution through a sterile filter into a sterile product collection vial.

4. Quality Control:

  • Determine radiochemical purity using analytical radio-HPLC.

  • Measure the specific activity.

  • Perform tests for pH, osmolality, endotoxins, and sterility to ensure the product is suitable for parenteral human administration.[2]

Quantitative Data from Radiosynthesis

The following table presents typical quantitative results from the automated synthesis of [¹¹C]this compound.[2]

ParameterValue (n=72 syntheses)
Overall Yield (End of Synthesis)6.1 ± 1 GBq
Radiochemical Yield (based on [¹¹C]CH₃I)51.0 ± 11% (decay corrected)
Specific Activity (End of Synthesis)101.32 ± 28.2 GBq/µmol
Radiochemical Purity100%
Synthesis Time (post-bombardment)~35 minutes
Reliability (Successful Syntheses)68 out of 72 (94.4%)

[¹¹C]this compound PET Imaging of Brain MAO-A

[¹¹C]this compound PET allows for the quantitative assessment of MAO-A density in the human brain.[3] The procedure involves the intravenous injection of the radiotracer followed by dynamic scanning to measure its uptake and binding.

MAO-A Signaling Pathway

The diagram below illustrates the role of MAO-A in the degradation of key monoamine neurotransmitters.

cluster_neuron Presynaptic Neuron cluster_mito Mitochondrion Neurotransmitters Serotonin Norepinephrine Epinephrine MAOA Monoamine Oxidase A (MAO-A) Neurotransmitters->MAOA Oxidative Deamination Metabolites Inactive Metabolites MAOA->Metabolites

Caption: Role of MAO-A in monoamine neurotransmitter degradation.
Experimental Protocol: Human Brain PET Imaging with [¹¹C]this compound

This protocol is a generalized procedure based on methodologies reported in human studies.[3][5]

1. Subject Preparation:

  • Subjects should be free of any medications known to interact with MAO-A for a specified period before the scan.

  • Subjects should refrain from alcohol and caffeine on the day of the PET scan.

  • Obtain written informed consent from all participants.

  • An arterial line is typically inserted for blood sampling to determine the arterial input function.

2. PET Scan Acquisition:

  • Position the subject comfortably in the PET scanner.

  • Administer a bolus intravenous injection of [¹¹C]this compound. The injected dose should be determined based on dosimetry studies and institutional guidelines.

  • Begin dynamic PET scanning of the brain immediately after injection and continue for a duration of approximately 90 minutes.[3]

3. Arterial Blood Sampling and Analysis:

  • Collect arterial blood samples throughout the scan to measure the concentration of radioactivity in whole blood and plasma.

  • An automated arterial blood sampling system can be used for continuous measurement.[3]

  • Manually drawn samples are also taken at various time points to determine the plasma-to-whole blood ratio and the fraction of unmetabolized [¹¹C]this compound in arterial plasma.[6]

  • The arterial input function is calculated as the product of the whole blood activity, the plasma-to-whole blood ratio, and the fraction of unmetabolized tracer.[3]

4. Image Processing and Data Analysis:

  • Reconstruct the PET images with appropriate corrections for attenuation and scatter.

  • Spatially normalize the PET scans to a standard template, such as the Montreal Neurological Institute (MNI) space.[3]

  • Define regions of interest (ROIs) on the images.

  • Quantify MAO-A levels using kinetic modeling. The two-tissue compartment model (2CM) has been shown to provide good fits to [¹¹C]this compound data.

  • The primary outcome measure is typically the total distribution volume (Vₜ), which is an index of the density of MAO-A.[3][5] The Logan plot can also be used for voxel-wise quantification of Vₜ.[3]

Quantitative Data from Human PET Studies

The following table summarizes key quantitative findings from human [¹¹C]this compound PET studies.

ParameterFindingReference
MAO-A Blockade Moclobemide treatment resulted in a 64% to 79% blockade of MAO-A across different brain regions.
Test-Retest Variability (Vₜ) Average absolute test-retest percent difference for Vₜ ranged from 7.7% to 15.6% across brain regions using arterial blood input.[5]
Intraclass Correlation (Vₜ) ICC values for Vₜ ranged from 0.56 to 0.86 across brain regions.[5]
Biodistribution The highest tracer uptake was observed in the lungs, followed by the kidneys, small intestine, liver, and brain.
Radiation Dosimetry The lungs are the critical organs for radiation dose. The effective dose is approximately 5.29 μSv/MBq.[7]

Applications in Research and Drug Development

  • Neuropsychiatric Disorders: [¹¹C]this compound PET is used to investigate alterations in MAO-A levels in conditions such as major depression, anxiety disorders, and substance use disorders.[2][4]

  • Pharmacodynamic Studies: This technique is valuable for assessing the in-vivo target engagement and dose-occupancy of new MAO-A inhibitors.

  • Understanding Disease Mechanisms: It allows for the exploration of the role of MAO-A in the pathophysiology of various central nervous system disorders.[8]

Safety and Radiation Dosimetry

Dosimetry studies in baboons have been conducted to estimate the radiation dose to humans. The lungs have been identified as the critical organ, receiving the largest absorbed dose. The effective dose for [¹¹C]this compound is comparable to other ¹¹C-labeled radiotracers used in PET imaging.[9] For a research subject, the administered dose is limited to ensure that the radiation exposure to the critical organ remains within safe limits as defined by regulatory bodies.

References

Application Notes and Protocols for Harmine Dosage in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Harmine is a β-carboline alkaloid derived from plants like Peganum harmala. It is a reversible inhibitor of monoamine oxidase A (MAO-A) and a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] These properties make it a compound of interest for a variety of pharmacological studies, including those related to neurodegenerative diseases, depression, and diabetes.[1][4][5] This document provides detailed application notes and protocols for calculating and administering this compound in in vivo mouse studies, based on peer-reviewed literature.

Quantitative Data Summary

The effective and lethal doses of this compound can vary significantly based on the administration route and the specific mouse strain. The following tables summarize key quantitative data for dosage calculation.

Table 1: Lethal Dose (LD50) of this compound in Mice
Administration RouteLD50 Value (mg/kg)Mouse StrainCitation
Intravenous (i.v.)26.9ICR[4][6][7]
Oral (p.o.)446.80Kunming[8]
Oral (p.o.)572.04Not Specified[8]

Note: The LD50 for total alkaloids from Peganum harmala seeds administered intraperitoneally was reported as 350 mg/kg in Albino-Wister mice.[9] This is an extract, not purified this compound.

Table 2: Effective Doses of this compound in Mice for Various Applications
Research AreaDose Range (mg/kg)Administration RouteStudy DurationKey FindingsCitation
Antidepressant-like Effects 5 - 15Intraperitoneal (i.p.)AcuteDose-dependently reduced immobility time in the forced swim test.[10]
10 - 20Intraperitoneal (i.p.)ChronicProtected against chronic unpredictable stress-induced depressive behaviors.[11]
15Intraperitoneal (i.p.)15 daysUsed to assess effects on psychosocial stress in a repeated social defeat model.[2]
Cognitive Enhancement 1 - 5Intraperitoneal (i.p.)AcuteImproved short-term memory in the novel object recognition task.[12]
20Oral Gavage2 weeksEnhanced spatial cognition in scopolamine-induced memory impairment.[13]
20Oral Gavage10 weeksSlightly improved memory in APP/PS1 transgenic mice.[13]
Neuroprotection (TBI Model) 30Intraperitoneal (i.p.)5 daysAttenuated cerebral edema and improved learning (in rats).[14][15]
Anti-diabetic Effects 30Intraperitoneal (i.p.)5 monthsStudied in a high-fat-diet-induced diabetes model.[5]
CYP1A1 Enzyme Modulation 10Intraperitoneal (i.p.)3 doses over 8hInhibited TCDD-mediated induction of Cyp1a1.[16]
Pharmacokinetics 5 - 15i.v. and i.p.AcuteUsed to determine pharmacokinetic parameters.[17]

Experimental Protocols

Accurate and consistent administration is critical for reproducible results. Below are detailed protocols for common administration routes.

Protocol 1: Preparation of this compound Solution

This compound is poorly soluble in water. The hydrochloride salt or the use of a co-solvent is recommended.

Materials:

  • This compound hydrochloride (or this compound base)

  • Sterile 0.9% Saline

  • Dimethyl sulfoxide (DMSO), if needed

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator or water bath

Procedure for this compound Hydrochloride:

  • Weigh the required amount of this compound hydrochloride based on the desired concentration and final volume.

  • Dissolve the powder in sterile 0.9% saline.

  • Vortex thoroughly until the solution is clear.

  • For higher concentrations, gentle heating (e.g., 40°C) and sonication may be required to fully dissolve the compound.[16]

  • Allow the solution to cool to room temperature before administration.

Procedure for this compound Base:

  • This compound base can be dissolved in saline containing 5% DMSO.[12]

  • First, dissolve the weighed this compound in DMSO.

  • Then, add sterile 0.9% saline to reach the final volume and concentration. The final DMSO concentration should be kept low (typically ≤5%) to avoid toxicity.

  • Vortex until the solution is clear.

  • Prepare the vehicle control solution (e.g., saline with 5% DMSO) to be administered to the control group.

Protocol 2: Intraperitoneal (i.p.) Injection

This is a common route for systemic administration in mice.

Procedure:

  • Manually restrain the mouse, ensuring a firm but gentle grip on the scruff of the neck and the base of the tail to expose the abdomen.

  • Tilt the mouse slightly, with its head pointing downwards, to move the abdominal organs away from the injection site.

  • Using a sterile syringe with an appropriate needle (e.g., 25-27 gauge), insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[18]

  • The needle should be inserted at a 30° angle.[18]

  • Gently aspirate to ensure no blood or fluid is drawn, which would indicate entry into a blood vessel or organ.

  • Inject the this compound solution slowly. The typical injection volume is 10 ml/kg.[12][18]

  • Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions, such as tremors, which have been noted shortly after injection.[2][16]

Protocol 3: Oral Gavage

This method is used for direct administration to the stomach, ensuring precise dosage.[18]

Procedure:

  • Select a gavage needle of the appropriate size for the mouse. Flexible plastic needles are often preferred to minimize the risk of esophageal injury.

  • Measure the distance from the mouse's mouth to the xiphoid process (the tip of the sternum) to determine the correct insertion depth. Mark this depth on the gavage needle.

  • Restrain the mouse securely, holding its head and neck in a straight line with its body.

  • Gently insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.

  • Advance the needle smoothly to the pre-measured depth. If resistance is met or the mouse shows signs of respiratory distress (e.g., gasping), the needle may be in the trachea; withdraw immediately and restart.

  • Once correctly positioned, administer the this compound solution. The recommended volume is 10 ml/kg.[18]

  • Remove the needle gently and return the mouse to its cage. Monitor for any signs of distress.

Signaling Pathways and Experimental Workflows

Signaling Pathway: this compound's Effect on Neurogenesis via DYRK1A Inhibition

This compound promotes the proliferation of neural progenitor cells, an effect linked to its inhibition of the DYRK1A kinase.[3][19] This pathway is a key mechanism underlying its potential antidepressant and neuro-restorative effects.

harmine_dyrk1a_pathway This compound This compound DYRK1A DYRK1A Kinase This compound->DYRK1A Inhibits CellCycleReg Cell Cycle Inhibitors DYRK1A->CellCycleReg Activates Proliferation Neural Progenitor Cell Proliferation CellCycleReg->Proliferation Inhibits CUS_workflow cluster_setup Phase 1: Acclimation & Baseline cluster_stress Phase 2: CUS & Treatment cluster_testing Phase 3: Outcome Assessment Acclimation Animal Acclimation (1-2 weeks) Baseline Baseline Behavioral Tests (e.g., Sucrose Preference) Acclimation->Baseline Grouping Random Assignment to Groups (Vehicle vs. This compound) Baseline->Grouping CUS Chronic Unpredictable Stress (4-6 weeks) Grouping->CUS Treatment Daily this compound/Vehicle Admin (e.g., 10-20 mg/kg i.p.) Behavior Behavioral Testing (FST, TST, Sucrose Pref.) CUS->Behavior Tissue Tissue Collection (Brain) Behavior->Tissue Analysis Biochemical Analysis (e.g., BDNF, GFAP levels) Tissue->Analysis

References

Application Note: Preparation of Harmine Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Harmine is a naturally occurring β-carboline alkaloid found in plants such as Peganum harmala and Banisteriopsis caapi.[1][2] In cell biology research, this compound is widely utilized as a potent and reversible inhibitor of monoamine oxidase A (MAO-A) and, notably, as a high-affinity inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[2][3] Its ability to modulate these and other cellular targets makes it a valuable tool for studying cell proliferation, neurological development, and as a potential therapeutic agent for various diseases, including cancer and diabetes.[3][4]

Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful results in in-vitro experiments. This compound has low solubility in aqueous solutions, necessitating the use of organic solvents for creating concentrated stock solutions.[1][5] Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its high solvating power and compatibility with most cell culture applications when used at low final concentrations.[1][3] This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture experiments.

Data Summary

The following table summarizes the key quantitative data for the preparation of this compound solutions.

ParameterValueSource(s)
Molecular Formula C₁₃H₁₂N₂O[1]
Molecular Weight 212.3 g/mol [1]
Solubility in DMSO ~24 mg/mL (113 mM)[3]
Solubility in Ethanol ~4 mg/mL (18.8 mM)[3]
Recommended Stock Conc. 10 mM - 50 mM (in DMSO)N/A
Storage (Solid Form) ≥ 4 years at -20°C[1]
Storage (Stock Solution) ≥ 6 months at -20°C or -80°CN/A
Max. Final DMSO Conc. ≤ 0.5% v/v (Lower for sensitive cells)

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound using cell culture-grade DMSO.

Materials:

  • This compound powder (purity ≥98%)[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.[1]

  • Calculation:

    • To prepare 1 mL of a 20 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.020 mol/L × 0.001 L × 212.3 g/mol × 1000 mg/g = 4.246 mg

  • Weighing: Carefully weigh out 4.246 mg of this compound powder and place it into a sterile microcentrifuge tube or amber vial.

  • Solubilization:

    • Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the this compound powder.[1][3]

    • Close the cap tightly and vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but is often not necessary given this compound's solubility in DMSO.

  • Sterilization (Optional): If the DMSO used was not from a sterile-filtered source, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE filter).

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration (20 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol describes the dilution of the concentrated DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • 20 mM this compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

Procedure:

  • Determine Final Concentrations: Decide on the final concentrations of this compound required for the experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM).[6][7][8]

  • Calculate Dilutions:

    • Perform serial dilutions to minimize pipetting errors and ensure the final DMSO concentration remains below cytotoxic levels (≤0.5%). A common practice is to maintain a final DMSO concentration of 0.1%.

    • Example for a 10 µM working solution in 1 mL of medium:

      • Use the formula: C₁V₁ = C₂V₂

      • C₁ = 20 mM (20,000 µM)

      • C₂ = 10 µM

      • V₂ = 1 mL (1000 µL)

      • V₁ = (C₂V₂) / C₁ = (10 µM × 1000 µL) / 20,000 µM = 0.5 µL

    • The final DMSO concentration will be (0.5 µL / 1000 µL) × 100% = 0.05% , which is well below the toxic limit.

  • Prepare Working Solution:

    • Thaw one aliquot of the 20 mM this compound stock solution at room temperature.

    • Add the calculated volume (0.5 µL in the example) of the stock solution directly to 1 mL of pre-warmed complete cell culture medium.

    • Immediately mix thoroughly by gentle vortexing or by pipetting up and down.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of culture medium. In the example above, this would be 0.5 µL of DMSO in 1 mL of medium. This is crucial to ensure that any observed cellular effects are due to this compound and not the solvent.[7]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.

  • Important Note: Always prepare working solutions fresh for each experiment. Do not store this compound diluted in aqueous culture medium for more than a day, as its stability is poor.[1]

Visualized Workflow and Signaling Pathways

Harmine_Stock_Preparation_Workflow cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation weigh 1. Weigh this compound Powder (e.g., 4.246 mg) add_dmso 2. Add Sterile DMSO (e.g., 1 mL for 20 mM) weigh->add_dmso Calculate Mass dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw For each experiment dilute 7. Dilute Stock in Pre-warmed Culture Medium thaw->dilute Calculate Dilution (Final DMSO <= 0.5%) mix 8. Mix Thoroughly dilute->mix treat 9. Add to Cells mix->treat

Caption: Workflow for preparing this compound stock and working solutions.

References

Application of Harmine as a Fluorescent pH Indicator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmine, a naturally occurring β-carboline alkaloid, exhibits pH-dependent fluorescence, making it a valuable tool for pH measurement in various research and development applications. Its fluorescence intensity is known to decrease as the pH of its environment increases.[1] This property allows for the ratiometric or intensity-based determination of pH in biological and chemical systems. This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent pH indicator.

Principle of Operation

The fluorescence of this compound is intrinsically linked to its molecular structure and the protonation state of its nitrogen atoms. In acidic to neutral solutions, the this compound molecule is protonated, existing predominantly in a cationic form. This cationic species is highly fluorescent. As the pH increases into the alkaline range, the molecule becomes deprotonated to its neutral form, which is significantly less fluorescent. This change in fluorescence intensity provides a direct measure of the ambient pH.

Quantitative Data

The photophysical properties of this compound are summarized in the table below. It is important to note that the exact excitation and emission maxima, as well as the quantum yield, can be influenced by the solvent and the specific ionic composition of the medium.

PropertyAcidic Conditions (pH < 7)Neutral Conditions (pH ≈ 7.4)Alkaline Conditions (pH > 8)
Predominant Species CationicCationic/Neutral EquilibriumNeutral
Excitation Maximum (λex) ~320 - 340 nm~365 nm[2][3]~365 nm
Emission Maximum (λem) ~430 - 440 nm~417 nm[2][3]Emission significantly quenched
Fluorescence Quantum Yield (ΦF) High (by analogy to harmane, ΦF ≈ 0.89 in strong acid)ModerateLow
Visual Fluorescence Bright BlueBlueDiminished Blue

Experimental Protocols

Protocol 1: In Vitro pH Measurement using a Spectrofluorometer

This protocol describes the steps for determining the pH of a solution using this compound and a standard spectrofluorometer.

Materials:

  • This compound hydrochloride

  • Stock solvent (e.g., DMSO or ethanol)

  • A set of pH buffers for calibration (e.g., pH 4, 7, 9)

  • The sample solution of unknown pH

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound hydrochloride in the stock solvent to a concentration of 1-10 mM.

    • Store the stock solution protected from light at 4°C.

  • Calibration Curve Generation:

    • Prepare a series of standard solutions by diluting the this compound stock solution into the calibration buffers to a final concentration of 1-10 µM.

    • For each standard, measure the fluorescence intensity at the emission maximum (~430-440 nm for acidic/neutral pH) using an appropriate excitation wavelength (~330-365 nm).

    • Plot the fluorescence intensity as a function of pH to generate a calibration curve.

  • Sample Measurement:

    • Add the same final concentration of this compound to the sample solution of unknown pH.

    • Measure the fluorescence intensity of the sample under the same instrument settings used for the calibration.

    • Determine the pH of the sample by interpolating its fluorescence intensity on the calibration curve.

Protocol 2: Intracellular pH Measurement using Fluorescence Microscopy

This protocol provides a general guideline for measuring intracellular pH using this compound. Optimization of loading conditions and calibration is crucial for each cell type.

Materials:

  • This compound (cell-permeant form, if available, or this compound hydrochloride)

  • Cell culture medium

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Calibration buffers for in-cell calibration (containing ionophores like nigericin and valinomycin)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for this compound)

  • Live-cell imaging chamber

Procedure:

  • Cell Loading:

    • Culture cells to the desired confluency on a glass-bottom dish suitable for microscopy.

    • Prepare a loading solution of this compound (e.g., 1-10 µM) in cell culture medium or imaging buffer.

    • Incubate the cells with the this compound loading solution for a specified time (e.g., 15-30 minutes) at 37°C.

    • Wash the cells with fresh imaging buffer to remove extracellular this compound.

  • Image Acquisition:

    • Place the dish on the microscope stage and maintain physiological conditions (37°C, 5% CO2).

    • Acquire fluorescence images using the appropriate excitation and emission wavelengths for this compound.

  • In-Cell Calibration:

    • To obtain a quantitative pH measurement, perform an in-cell calibration.

    • Prepare a set of calibration buffers of known pH containing ionophores (e.g., 10 µM nigericin and 10 µM valinomycin) to equilibrate the intracellular and extracellular pH.

    • Replace the imaging buffer with the calibration buffers sequentially and acquire fluorescence images for each pH point.

    • Generate a calibration curve by plotting the intracellular fluorescence intensity against the buffer pH.

  • Data Analysis:

    • Measure the fluorescence intensity of the experimental cells.

    • Convert the fluorescence intensity to pH values using the in-cell calibration curve.

Potential Interferences

Several factors can affect the fluorescence of this compound and potentially interfere with accurate pH measurements:

  • Binding to Biomolecules: this compound is known to interact with DNA and proteins such as hemoglobin, which can lead to fluorescence quenching.[2][3] This should be considered when working in complex biological matrices.

  • Presence of Quenchers: Certain molecules can quench the fluorescence of this compound through various mechanisms (e.g., collisional quenching, energy transfer). It is advisable to test for such effects in the specific experimental system.

  • Solvent Effects: The photophysical properties of this compound can be influenced by the polarity and composition of the solvent. It is important to perform calibrations in a medium that closely matches the sample environment.

  • Photobleaching: Like many fluorophores, this compound can be susceptible to photobleaching upon prolonged or intense illumination. Use the lowest possible excitation power and exposure times to minimize this effect.

Visualizations

experimental_workflow Experimental Workflow for pH Measurement with this compound cluster_prep Preparation cluster_calib Calibration cluster_measure Measurement & Analysis prep_this compound Prepare this compound Stock Solution add_harmine_calib Add this compound to Buffers prep_this compound->add_harmine_calib add_harmine_sample Add this compound to Sample prep_this compound->add_harmine_sample prep_buffers Prepare Calibration Buffers prep_buffers->add_harmine_calib prep_sample Prepare Sample prep_sample->add_harmine_sample measure_calib Measure Fluorescence of Standards add_harmine_calib->measure_calib plot_curve Generate Calibration Curve measure_calib->plot_curve determine_ph Determine pH from Curve plot_curve->determine_ph measure_sample Measure Sample Fluorescence add_harmine_sample->measure_sample measure_sample->determine_ph

Caption: Workflow for pH determination using this compound.

harmine_ph_equilibrium This compound Protonation and Fluorescence cluster_properties Resulting Fluorescence Properties cluster_ph_scale pH Scale cationic Cationic this compound (Protonated) neutral Neutral this compound (Deprotonated) cationic->neutral pKa ~ 7.4 high_fluorescence High Fluorescence cationic->high_fluorescence Emits strongly acidic Acidic pH low_fluorescence Low Fluorescence neutral->low_fluorescence Fluorescence is quenched alkaline Alkaline pH

Caption: this compound's pH-dependent fluorescence mechanism.

References

experimental protocol for harmine-induced beta-cell proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction The regeneration of pancreatic beta-cells is a primary goal in developing curative therapies for diabetes.[1] Adult human beta-cells are typically quiescent with an extremely low proliferation rate. Harmine, a natural beta-carboline alkaloid, has been identified as a potent inducer of human beta-cell proliferation.[2][3] It functions primarily by inhibiting Dual-specificity Tyrosine-regulated Kinase 1A (DYRK1A), a key enzyme that maintains beta-cell quiescence.[3] Inhibition of DYRK1A by this compound "releases the brakes" on the cell cycle, enabling beta-cells to replicate. These application notes provide detailed protocols for researchers studying this compound-induced beta-cell proliferation in both in vitro and in vivo models.

Mechanism of Action: DYRK1A Inhibition this compound's pro-proliferative effect is mediated through the inhibition of DYRK1A, which in turn activates the Calcineurin-NFAT signaling pathway.[1][4] In quiescent beta-cells, DYRK1A phosphorylates Nuclear Factor of Activated T-cells (NFAT) transcription factors, sequestering them in the cytoplasm. By inhibiting DYRK1A, this compound prevents this phosphorylation, allowing NFAT to translocate to the nucleus where it promotes the transcription of genes involved in cell cycle progression and proliferation.[1][4]

DYRK1A_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits NFAT NFAT DYRK1A->NFAT Phosphorylates NFAT_P NFAT-P NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Calcineurin Calcineurin Calcineurin->NFAT_P Dephosphorylates Ca Ca++ Ca->Calcineurin Activates Genes Cell Cycle Genes (e.g., c-MYC, Cyclins) NFAT_n->Genes Activates Transcription Proliferation Proliferation Genes->Proliferation In_Vitro_Workflow cluster_prep cluster_treatment cluster_analysis Islet_Culture 1. Culture Human Islets (3-5 days post-receipt) Harmine_Treatment 2. Treat with this compound (e.g., 10 µM for 4 days) Islet_Culture->Harmine_Treatment EdU_Labeling 3. Add Proliferation Marker (e.g., 10 µM EdU for final 4 days) Harmine_Treatment->EdU_Labeling Staining 4. Fix, Permeabilize & Stain (DAPI, NKX6.1, EdU) EdU_Labeling->Staining Imaging 5. Confocal Microscopy (Acquire Z-stacks) Staining->Imaging Quantification 6. 3D Image Analysis (Count total, beta, and proliferating cells) Imaging->Quantification

References

Application Notes and Protocols for the Separation of Harmine and Harmaline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harmine and harmaline are the two primary β-carboline alkaloids found in the seeds of Peganum harmala (Syrian Rue). These compounds are of significant interest to the scientific community due to their wide range of pharmacological activities, including monoamine oxidase inhibition (MAOI) and potential anticancer properties.[1] For research and drug development purposes, the effective separation of this compound and harmaline is crucial to study their individual biological effects and structure-activity relationships. This document provides detailed protocols for various techniques to separate these two closely related alkaloids.

Separation Techniques Overview

Several methods have been successfully employed for the separation of this compound and harmaline, primarily exploiting their differences in polarity and basicity. The most common and effective techniques include pH-based selective precipitation and various forms of chromatography.

I. pH-Based Selective Precipitation

This method leverages the slight difference in the pKa values of this compound and harmaline, allowing for their sequential precipitation from an acidic solution by gradually increasing the pH.

Principle:

This compound is less basic than harmaline and will precipitate out of an acidic solution at a lower pH. By carefully controlling the addition of a base, a fraction enriched in this compound can be collected first, followed by the precipitation of harmaline at a higher pH.

Experimental Protocol:
  • Dissolution: Dissolve the crude harmala alkaloid extract (freebase) in a dilute acidic solution (e.g., 5% acetic acid or dilute hydrochloric acid) to form their respective salts.

  • Initial Precipitation (this compound): Slowly add a weak base, such as a sodium bicarbonate solution or dilute ammonia, to the acidic solution while continuously monitoring the pH with a calibrated pH meter.[2]

  • This compound will begin to precipitate at a pH of approximately 7.2-7.5. It is crucial to add the base dropwise with constant stirring to avoid localized pH spikes that could co-precipitate harmaline.

  • Harvesting this compound: Once the precipitation of this compound is maximized (as observed by the formation of a solid precipitate), cease the addition of the base. Allow the precipitate to settle, then separate it by filtration.

  • Subsequent Precipitation (Harmaline): To the remaining filtrate, continue adding the base to raise the pH further, typically above 8.5, to precipitate the harmaline.[3]

  • Harvesting Harmaline: Collect the harmaline precipitate by filtration.

  • Washing and Drying: Wash both precipitates with distilled water to remove any remaining salts and dry them thoroughly.

Quantitative Data:
TechniqueReagentpH for this compound PrecipitationpH for Harmaline PrecipitationRecovery/YieldReference
Selective PrecipitationSodium Bicarbonate~7.2 - 7.5> 8.576% (total)[2]
pH-metryNot specified in detailNot specified in detailNot specified in detail91% (total)[2]
Selective PrecipitationAmmonia~7.2 - 7.5> 8.5Not specified
Selective PrecipitationSodium Carbonate~8.5 (or slightly below)> 9.55Not specified[3]

Workflow Diagram:

G cluster_extraction Initial Extraction cluster_separation pH-Based Separation start Crude Harmala Alkaloid Extract dissolve Dissolve in Dilute Acid start->dissolve add_base_1 Slowly add base to pH ~7.2-7.5 dissolve->add_base_1 filter_1 Filter to collect this compound add_base_1->filter_1 harmine_precipitate This compound Precipitate filter_1->harmine_precipitate filtrate_1 Filtrate filter_1->filtrate_1 add_base_2 Add more base to pH > 8.5 filtrate_1->add_base_2 filter_2 Filter to collect Harmaline add_base_2->filter_2 harmaline_precipitate Harmaline Precipitate filter_2->harmaline_precipitate final_filtrate Final Filtrate filter_2->final_filtrate

Caption: Workflow for separating this compound and harmaline via pH-based selective precipitation.

II. Chromatographic Techniques

Chromatography offers higher resolution and purity for the separation of this compound and harmaline.

A. pH-Zone-Refining Counter-Current Chromatography (CCC)

This is a highly effective preparative liquid-liquid chromatography technique for separating compounds with different pKa values.

Experimental Protocol:
  • Solvent System Preparation: Prepare a two-phase solvent system composed of methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), and water in a 2:2:3 volume ratio.[4][5]

  • Stationary Phase: Add triethylamine (TEA) as a retainer to the upper organic phase to a final concentration of 10 mM. This will serve as the stationary phase.[4][5]

  • Mobile Phase: Add hydrochloric acid (HCl) as an eluter to the aqueous lower phase to a final concentration of 5 mM. This will be the mobile phase.[4][5]

  • Sample Loading: Dissolve the crude extract in the stationary phase.

  • Chromatographic Run: Perform the CCC separation using a multilayer coil planet centrifuge. The this compound and harmaline will be separated based on their partitioning behavior in the biphasic system under the influence of the pH gradient.

  • Fraction Collection and Analysis: Collect the fractions and analyze them using HPLC to determine the purity of the separated this compound and harmaline.

Quantitative Data:
TechniqueSolvent System (v/v/v)Stationary Phase AdditiveMobile Phase AdditiveStarting MaterialYield (this compound)Yield (Harmaline)PurityReference
pH-Zone-Refining CCCMTBE/THF/Water (2:2:3)10 mM TEA5 mM HCl1.2 g crude extract554 mg325 mg>96%[4][5]

Workflow Diagram:

G cluster_prep Preparation cluster_ccc CCC Separation cluster_products Final Products solvent_system Prepare MTBE/THF/Water (2:2:3) stat_phase Add 10 mM TEA to Organic Phase (Stationary) solvent_system->stat_phase mob_phase Add 5 mM HCl to Aqueous Phase (Mobile) solvent_system->mob_phase sample_prep Dissolve Crude Extract in Stationary Phase stat_phase->sample_prep ccc_run Perform CCC Separation sample_prep->ccc_run fraction_collection Collect Fractions ccc_run->fraction_collection hplc_analysis Analyze Fractions by HPLC fraction_collection->hplc_analysis pure_this compound Pure this compound hplc_analysis->pure_this compound pure_harmaline Pure Harmaline hplc_analysis->pure_harmaline

Caption: Workflow for separating this compound and harmaline using pH-zone-refining CCC.

B. Thin-Layer Chromatography (TLC)

TLC is a simple and rapid analytical technique that can also be adapted for small-scale preparative separation.

Experimental Protocol:
  • Stationary Phase: Use silica gel plates.

  • Mobile Phase: A mixture of chloroform and methanol is commonly used. An optimal ratio for good separation is 4:1 (v/v).[4][6]

  • Sample Application: Dissolve the crude extract in a suitable solvent (e.g., methanol) and spot it onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the separated spots under UV light (254 nm and 366 nm). This compound and harmaline exhibit fluorescence.[7] They can also be visualized by spraying with Dragendorff's reagent, which produces orange spots.[8]

  • Identification: this compound will have a higher Rf value than harmaline due to its lower polarity.

Quantitative Data:
TechniqueMobile Phase (v/v)Rf Value (this compound)Rf Value (Harmaline)VisualizationReference
TLCChloroform/Methanol (4:1)0.710.22UV light[4][6]
TLCMethylene Chloride/Methanol (9:1)0.70.4Dragendorff's reagent[8]
C. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the quantification and purity assessment of this compound and harmaline. It can also be used for preparative separation on a larger scale.

Experimental Protocol (Analytical):
  • Column: A C18 column, such as a Tracer Excel 120 ODSA (150x4.6 mm), is suitable.[9][10]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of potassium phosphate buffer (10 mM, pH 7.0) and acetonitrile (100:30, v/v) can be used.[9][10] Another reported mobile phase is Isopropyl alcohol-Acetonitrile-Water-Formic acid (100:100:300:0.3 v/v/v/v) with the pH adjusted to 8.6 with triethylamine.[11]

  • Flow Rate: A flow rate of 1.5 mL/min is typical.[9][10]

  • Detection: UV detection at 330 nm is effective for both compounds.[9][10]

  • Injection Volume: Inject a known volume of the sample solution.

  • Quantification: Use calibration curves of pure standards to quantify the amounts of this compound and harmaline in the sample.

Quantitative Data:
TechniqueColumnMobile PhaseFlow RateDetection WavelengthReference
HPLCTracer Excel 120 ODSAPotassium phosphate buffer (10 mM, pH 7.0): Acetonitrile (100:30 v/v)1.5 mL/min330 nm[9][10]
HPLCMetasil ODSIsopropyl alcohol:Acetonitrile:Water:Formic acid (100:100:300:0.3 v/v/v/v), pH 8.61.5 mL/min330 nm[11]

Conclusion

The choice of separation technique for this compound and harmaline depends on the desired scale, purity, and available equipment. For low-tech, large-scale separation, pH-based selective precipitation is a viable option. For high-purity compounds required for detailed biological studies and drug development, chromatographic methods, particularly pH-zone-refining counter-current chromatography for preparative scale and HPLC for analytical purposes, are superior. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively separate and quantify this compound and harmaline.

References

Application Notes and Protocols for Harmine Administration in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common administration routes for the β-carboline alkaloid harmine in preclinical animal research. Detailed protocols, quantitative data summaries, and visualizations of relevant signaling pathways are included to guide researchers in designing and executing their experimental studies.

Introduction

This compound is a potent and reversible inhibitor of monoamine oxidase A (MAO-A) and a highly selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] Its diverse pharmacological activities, including neuroprotective, antidepressant-like, and anti-inflammatory effects, have made it a subject of significant interest in neuroscience and drug development.[4][5] This document outlines the primary routes of this compound administration in animal models, providing detailed protocols and comparative data to aid in experimental design.

Data Presentation: Quantitative Overview of this compound Administration

The following tables summarize key quantitative data from various studies involving this compound administration in rodents.

Table 1: Intraperitoneal (I.P.) Administration of this compound

Animal ModelDosage Range (mg/kg)VehicleKey FindingsReference(s)
Rats5, 10, 15SalineAntidepressant-like effects, increased hippocampal BDNF levels.[6][7][8][6][7][8]
Rats15Vehicle solutionCaused transient tremors, reduced mobility.[9]
Mice1, 2.5, 5Saline or 5% DMSO in SalineImproved short-term memory in novel object recognition task.[10][10]
Mice10, 20Not specifiedAntidepressant-like effects in chronic unpredictable stress model.[11][11]

Table 2: Oral (P.O.) Administration of this compound

Animal ModelDosage (mg/kg)VehicleKey FindingsReference(s)
Rats20Not specifiedLow absolute bioavailability (approx. 3%).[12][12]
Rats40Not specifiedLow Cmax and a Tmax of approximately 0.56 hours.[12][12]
Mice20Not specifiedConverted to a human equivalent dose of 1.62 mg/kg for clinical trial dose selection.[13][13]

Table 3: Intravenous (I.V.) Administration of this compound

Animal ModelDosage (mg/kg)VehicleKey FindingsReference(s)
Rats3.3Not specifiedUsed for pharmacokinetic studies to determine bioavailability.[12][12]
Rats10Not specifiedUsed in a pharmacokinetic study of a this compound derivative.[14][14]

Table 4: Pharmacokinetic Parameters of this compound in Rats

ParameterOral (P.O.) Administration (40 mg/kg)Intravenous (I.V.) Administration (3.3 mg/kg)Reference(s)
Cmax (ng/mL) 67.05 ± 34.29-[12]
Tmax (h) 0.56 ± 0.13-[12]
T1/2e (h) 4.73 ± 0.71-[12]
Absolute Bioavailability (F) ~3-5%100%[12]

Experimental Protocols

The following are detailed methodologies for the key administration routes of this compound in rodent models.

Protocol 1: Intraperitoneal (I.P.) Injection

Intraperitoneal injection is a common and effective route for systemic administration of this compound, bypassing first-pass metabolism.

Materials:

  • This compound hydrochloride (or this compound base)

  • Sterile 0.9% saline solution

  • Dimethyl sulfoxide (DMSO) (optional, if needed for solubility)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Preparation of this compound Solution:

    • For this compound hydrochloride, dissolve directly in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse, assuming an injection volume of 0.25 mL).

    • If using this compound base, which has lower aqueous solubility, it may be necessary to first dissolve it in a small amount of DMSO and then dilute with saline. A final DMSO concentration of 5% is generally well-tolerated.[10]

    • Ensure the final solution is sterile, for example, by filtering through a 0.22 µm syringe filter.

    • Warm the solution to room temperature before injection to avoid animal discomfort.

  • Animal Handling and Injection:

    • Weigh the animal to accurately calculate the required dose and injection volume. The maximum recommended injection volume for I.P. administration is 10 mL/kg.[15]

    • Properly restrain the animal. For a rat, this can be done by firmly grasping the animal around the shoulders, allowing the hind legs to be controlled. For a mouse, scruffing the neck is a common method.

    • Position the animal on its back with its head tilted slightly downwards. This allows the abdominal organs to move cranially, reducing the risk of puncture.

    • Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the abdominal wall.

    • Aspirate gently to ensure no fluid (e.g., blood, urine, or intestinal contents) is drawn into the syringe, which would indicate improper needle placement.

    • Inject the this compound solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions, such as distress or tremors, which have been noted to occur shortly after this compound injection.[9]

Protocol 2: Oral Gavage (P.O.)

Oral gavage ensures a precise dose of this compound is delivered directly to the stomach. This route is subject to first-pass metabolism, which is important to consider given this compound's low oral bioavailability.[12]

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.5% methylcellulose, or corn oil)

  • Animal gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Preparation of this compound Suspension/Solution:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension.

  • Animal Handling and Gavage:

    • Weigh the animal for accurate dosing.

    • Securely restrain the animal. For rats and mice, this involves holding the animal firmly by the scruff of the neck to prevent head movement.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to reach the stomach. Mark this length on the needle.

    • With the animal's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Advance the needle to the pre-measured mark.

    • Administer the this compound suspension/solution slowly.

    • Carefully withdraw the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Protocol 3: Subcutaneous (S.C.) Injection

Subcutaneous injection allows for slower, more sustained absorption of this compound compared to I.P. or I.V. routes.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Sterile syringes and needles (25-27 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation and Animal Handling:

    • Prepare the this compound solution and weigh the animal as described previously.

    • Restrain the animal and lift a fold of skin over the back, between the shoulder blades, to create a "tent."

  • Injection:

    • Disinfect the injection site.

    • Insert the needle into the base of the skin tent, parallel to the animal's back.

    • Aspirate to ensure the needle is not in a blood vessel.

    • Inject the solution, which will form a small bleb under the skin.

    • Withdraw the needle and gently massage the area to aid dispersal.

    • Return the animal to its cage and monitor.

Protocol 4: Intravenous (I.V.) Injection

Intravenous injection provides immediate and complete bioavailability of this compound, making it suitable for pharmacokinetic studies. The lateral tail vein is the most common site for I.V. injections in rodents.

Materials:

  • This compound solution (sterile and isotonic)

  • Sterile syringes (e.g., insulin syringes with fine needles, 27-30 gauge)

  • A restraining device for the animal (e.g., a rodent restrainer)

  • A heat source (e.g., a heat lamp) to dilate the tail veins

Procedure:

  • Preparation and Animal Restraint:

    • Prepare a sterile, isotonic this compound solution.

    • Place the animal in the restrainer.

    • Warm the animal's tail using the heat lamp for a few minutes to make the lateral tail veins more visible and accessible.

  • Injection:

    • Disinfect the tail with 70% ethanol.

    • Position the needle, bevel up, parallel to the vein and insert it into the vein.

    • Successful entry into the vein is often indicated by a small flash of blood in the hub of the needle.

    • Inject the this compound solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor closely.

Protocol 5: Intracerebroventricular (I.C.V.) Injection

This highly invasive technique delivers this compound directly into the cerebrospinal fluid, bypassing the blood-brain barrier. It is used to study the central effects of the compound. This procedure requires stereotaxic surgery and appropriate anesthesia and analgesia.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpel, drill, etc.)

  • Hamilton syringe with a fine-gauge needle

  • This compound solution (sterile, artificial cerebrospinal fluid as vehicle)

  • Suturing material

Procedure (General Outline):

  • Surgical Preparation:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Shave and disinfect the scalp.

    • Make a midline incision to expose the skull.

  • Craniotomy and Injection:

    • Using stereotaxic coordinates for the desired ventricle (e.g., lateral ventricle), drill a small burr hole in the skull.

    • Lower the injection needle through the burr hole to the target depth.

    • Slowly infuse the this compound solution over several minutes (e.g., 0.5 µL/min).[16]

    • Leave the needle in place for a few minutes post-injection to prevent backflow.[16]

  • Post-operative Care:

    • Slowly retract the needle and suture the incision.

    • Provide post-operative analgesia and care according to approved institutional protocols.

    • Monitor the animal closely during recovery.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_outcome Outcome Assessment harmine_prep This compound Solution/ Suspension Preparation ip Intraperitoneal harmine_prep->ip po Oral Gavage harmine_prep->po sc Subcutaneous harmine_prep->sc iv Intravenous harmine_prep->iv icv Intracerebroventricular harmine_prep->icv animal_prep Animal Weighing & Dose Calculation animal_prep->ip animal_prep->po animal_prep->sc animal_prep->iv animal_prep->icv behavior Behavioral Tests ip->behavior biochem Biochemical Assays (e.g., ELISA for BDNF) ip->biochem po->behavior pharmaco Pharmacokinetic Analysis po->pharmaco sc->behavior iv->pharmaco icv->biochem BDNF_pathway This compound This compound bdnf BDNF Release (Increased) This compound->bdnf stimulates trkb TrkB Receptor bdnf->trkb binds & activates pi3k PI3K trkb->pi3k activates erk ERK trkb->erk activates akt Akt pi3k->akt creb CREB akt->creb erk->creb neuroprotection Neuronal Survival & Plasticity creb->neuroprotection promotes transcription for PI3K_Akt_mTOR_pathway This compound This compound pi3k PI3K This compound->pi3k inhibits akt Akt This compound->akt inhibits mtor mTOR This compound->mtor inhibits growth_factor Growth Factor Receptor growth_factor->pi3k pi3k->akt akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation DYRK1A_inhibition This compound This compound dyrk1a DYRK1A Kinase This compound->dyrk1a inhibits substrates Substrate Proteins (e.g., Tau, transcription factors) dyrk1a->substrates phosphorylates phosphorylation Substrate Phosphorylation substrates->phosphorylation downstream Altered Neuronal Function phosphorylation->downstream

References

Application Notes and Protocols for Developing Harmine Derivatives with Enhanced Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmine, a naturally occurring β-carboline alkaloid, has demonstrated a broad spectrum of pharmacological properties, notably significant antitumor effects.[1] Its therapeutic application, however, is often hindered by issues of poor solubility and neurotoxicity.[1][2] To overcome these limitations, extensive research has focused on the synthesis of novel this compound derivatives with enhanced antitumor efficacy and reduced side effects.[1][3][4][5] Structural modifications at the C2, C7, and N9 positions of the β-carboline nucleus have been identified as key strategies to improve the pharmacological profile of this compound.[1][3] These modifications aim to increase the specificity of the compounds for cancer cells, thereby reducing uptake by normal cells and minimizing toxicity.[5]

This document provides detailed application notes and protocols for the development and evaluation of this compound derivatives as potential anticancer agents. It includes a summary of the antitumor activities of various derivatives, detailed experimental methodologies for their synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows.

Data Presentation: Antitumor Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity and in vivo antitumor efficacy of selected this compound derivatives against various cancer cell lines and tumor models.

Table 1: In Vitro Cytotoxicity of this compound Derivatives (IC50 Values)
Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
This compound This compoundHepG220.7 ± 2.8[6]
HBL-100 (Breast)32[6]
A549 (Lung)106[6]
HT-29 (Colon)45[6]
HCT-116 (Colon)33[6]
HELA (Cervical)61[6]
BHT-101 (Anaplastic Thyroid)11.7 ± 3.08
CAL-62 (Anaplastic Thyroid)22.0 ± 1.6
N9-Substituted 5-bromopentyl derivative (6)MCF-7, SGC-7901, SMMC-7721, A-5490.76–9.34[3]
6-bromohexyl derivative (7)MCF-7, SGC-7901, SMMC-7721, A-5490.45–6.94[3]
4-methylbenzenesulfonyl derivative (8)A5490.48[7]
N(9)-acyl derivative (11d)MCF-7<1[5]
This compound-Chalcone Hybrid G11MCF-70.34[8]
N2-Benzylated Compound 3cBGC-823 (Gastric)0.46[9]
A375 (Melanoma)0.68[9]
KB (Oral Carcinoma)0.93[9]
HDAC Inhibitor HBCHepG22.21[10]
Harmaline Derivative HL22HCT1163.84 ± 0.11[11]
MGC8035.26 ± 0.46[11]
MCF78.67 ± 0.13[11]
Table 2: In Vivo Antitumor Efficacy of this compound Derivatives
DerivativeAnimal ModelTumor TypeDosageTumor Inhibition Rate (%)Reference
This compound S180 tumor-bearing miceSarcomaNot Specified30.93[1]
Compound 6 MiceLewis Lung Cancer, Sarcoma180, or HepANot Specified49.5[2]
2DG-Har-01 S180 tumor-bearing miceSarcomaNot Specified42.84[1]
MET-Har-02 S180 tumor-bearing miceSarcomaNot Specified67.86[1]
G11 4T1 syngeneic transplant miceBreast Cancer10 mg/kg43.19[8]
20 mg/kg63.87[8]
HBC MiceHepatomaNot SpecifiedSignificant growth inhibition[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for the key experiments used to evaluate their antitumor activity.

Protocol 1: Synthesis of N2,9-Disubstituted this compound Derivatives

This protocol is based on the general method for synthesizing N2,9-disubstituted this compound derivatives.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Ethyl acetate (EtOAc)

  • Carboxylic acid (RCOOH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH2Cl2)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • N2-Benzylation:

    • Dissolve this compound in ethyl acetate.

    • Add benzyl bromide to the solution.

    • Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify the product to obtain the N2-benzylated this compound intermediate.

  • N9-Acylation:

    • Dissolve the N2-benzylated intermediate in dichloromethane.

    • Add the desired carboxylic acid (RCOOH), DIC, and DMAP.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Purify the final N2,9-disubstituted this compound derivative using column chromatography.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent).

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol describes the detection and quantification of apoptosis in cancer cells treated with this compound derivatives.

Materials:

  • Cancer cells treated with this compound derivatives

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cancer cells with the desired concentration of the this compound derivative for a specific time.

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the antitumor activity of this compound derivatives in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells for implantation

  • This compound derivative formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping and Treatment:

    • Randomly divide the mice into control and treatment groups.

    • Administer the this compound derivative to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Growth Monitoring:

    • Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

  • Study Termination and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the tumor growth inhibition rate for the treatment group compared to the control group.

    • Tissues can be collected for further analysis (e.g., histopathology, Western blotting).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the development of this compound derivatives.

experimental_workflow cluster_synthesis Derivative Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation s1 This compound Scaffold s2 Structural Modification (C2, C7, N9 positions) s1->s2 s3 Library of this compound Derivatives s2->s3 iv1 Cytotoxicity Screening (MTT Assay) s3->iv1 Screening iv2 IC50 Determination iv1->iv2 iv3 Mechanism of Action Studies (Apoptosis, Cell Cycle) iv2->iv3 inv1 Xenograft Mouse Model iv3->inv1 Promising Candidates inv2 Efficacy & Toxicity Assessment inv1->inv2 inv3 Lead Compound Identification inv2->inv3

Caption: Experimental workflow for developing this compound derivatives.

PI3K_Akt_pathway cluster_legend Legend This compound This compound Derivatives PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellCycle Cell Cycle Arrest Akt->CellCycle Promotion Proliferation Cell Proliferation mTOR->Proliferation Promotion Activation Activation Inhibition Inhibition

Caption: PI3K/Akt/mTOR signaling pathway targeted by this compound derivatives.

apoptosis_detection_workflow start Cancer Cells Treated with This compound Derivative harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Cells analyze->end

Caption: Workflow for apoptosis detection using flow cytometry.

References

Application Notes and Protocols: Harmine as a Pharmacological Tool to Study DYRK1A Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and brain development[1][2]. It is a member of the DYRK family of kinases, which are unique in their activation mechanism, involving autophosphorylation on a conserved tyrosine residue during translation[3]. The gene for DYRK1A is located on chromosome 21, and its overexpression is implicated in the neuropathology of Down syndrome[1][3]. Furthermore, DYRK1A is involved in signaling pathways relevant to neurodegenerative diseases like Alzheimer's disease, various cancers, and diabetes[4][5][6][7].

Harmine, a naturally occurring β-carboline alkaloid, has been identified as a potent and selective inhibitor of DYRK1A[3]. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase[5][8]. This property makes this compound an invaluable pharmacological tool for elucidating the physiological and pathological functions of DYRK1A. These application notes provide a summary of this compound's activity, relevant signaling pathways, and detailed protocols for its use in experimental settings.

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effect on DYRK1A by competing with ATP for binding to the kinase's active site[8]. The this compound molecule forms hydrogen bonds with key residues, such as Lys188 and Leu241, within the canonical ATP-binding pocket, thereby preventing the phosphorylation of downstream substrates[5]. This mode of action is characteristic of many Type I kinase inhibitors[5]. The potent and specific nature of this inhibition allows researchers to probe the direct consequences of DYRK1A kinase activity blockade in various biological systems.

cluster_0 DYRK1A Active Site ATP ATP DYRK1A DYRK1A ATP->DYRK1A Binds This compound This compound This compound->DYRK1A Competitively Binds Substrate Substrate Phosphorylated Substrate Phosphorylated Substrate DYRK1A->Substrate Phosphorylates

Figure 1: this compound's ATP-competitive inhibition of DYRK1A.

Data Presentation: Quantitative Inhibitory Activity of this compound

This compound's potency and selectivity are critical for its use as a pharmacological tool. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against DYRK1A and other related kinases from various studies. This data highlights this compound's strong preference for DYRK1A.

Kinase TargetReported IC50 Value (nM)Assay TypeReference
DYRK1A 33 In vitro kinase assay[3][9]
DYRK1A 80 In vitro kinase assay[10]
DYRK1A 48 In-cell assay[3]
DYRK1A 9 Radiolabel kinase assay (³³P-ATP)[6]
DYRK1A ~700 In vitro tau phosphorylation assay
DYRK1B166In vitro kinase assay[3][9]
DYRK21,900 (1.9 µM)In vitro kinase assay[3][9]
DYRK2900In vitro kinase assay[10]
DYRK3800In vitro kinase assay[10]
DYRK480,000 (80 µM)In vitro kinase assay[3]
CK11,500 (1.5 µM)In vitro kinase assay[10]
PIM34,300 (4.3 µM)In vitro kinase assay[10]
MAO-A60MAO-Glo assay[6]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Signaling Pathways and Experimental Workflows

DYRK1A is a nodal kinase that influences multiple downstream signaling pathways. This compound can be used to dissect its role in these complex networks. One well-studied pathway involves the regulation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors, which is critical for pancreatic β-cell proliferation[5][7]. DYRK1A phosphorylates NFAT, promoting its nuclear export and inactivation. Inhibition of DYRK1A by this compound prevents this phosphorylation, leading to NFAT's nuclear accumulation and the activation of target genes that drive cell cycle progression.

DYRK1A_NFAT_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound DYRK1A_cyto DYRK1A NFAT_nuc NFAT DYRK1A_cyto->NFAT_nuc Phosphorylates (Nuclear Export) NFATp NFAT (P) NFAT_dephospho NFAT NFATp->NFAT_dephospho Calcineurin Calcineurin NFAT_dephospho->NFAT_nuc Translocates Target_Genes Target Genes (e.g., Cyclins) NFAT_nuc->Target_Genes Activates Proliferation Proliferation Target_Genes->Proliferation Promotes

Figure 2: The DYRK1A-NFAT signaling pathway.

A typical experimental workflow to validate this compound's effect on a DYRK1A-mediated process involves a multi-step approach, starting from in vitro biochemical assays and progressing to cell-based and potentially in vivo models.

Experimental_Workflow cluster_cell_based Cellular Validation cluster_in_vivo In Vivo Validation A Hypothesis: DYRK1A regulates Process X B In Vitro Kinase Assay (this compound vs. Recombinant DYRK1A) A->B C Determine IC50 B->C D Cell-Based Assay (Treat cells with this compound) C->D E Measure Phosphorylation of DYRK1A Substrate (e.g., Tau, NFAT) D->E F Functional Assay (e.g., Neurite Outgrowth, Cell Proliferation) D->F J Conclusion: DYRK1A's role in Process X confirmed via inhibition G In Vivo Model (Optional) (e.g., Mouse model) F->G If applicable H Administer this compound G->H I Assess Phenotype & Biomarkers H->I I->J

Figure 3: Experimental workflow for studying DYRK1A with this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs.

Objective: To determine the direct inhibitory effect of this compound on DYRK1A kinase activity.

Materials:

  • Recombinant human DYRK1A protein

  • DYRK1A substrate peptide (e.g., Dyrktide)

  • [γ-³³P]ATP or ATP and phospho-specific antibody for non-radioactive methods

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT)

  • 96-well plates

  • Phosphocellulose paper or materials for ELISA/TR-FRET

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO, followed by a final dilution in kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).

  • Set up Kinase Reaction: In a 96-well plate, add the following in order:

    • Kinase reaction buffer

    • This compound dilution or DMSO (vehicle control)

    • Recombinant DYRK1A enzyme

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding a mix of the substrate peptide and [γ-³³P]ATP (or cold ATP for antibody-based detection).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays).

  • Quantify Phosphorylation:

    • Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method: Follow the manufacturer's protocol for the specific ELISA or TR-FRET kit to quantify substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression analysis.

Objective: To assess the effect of this compound on DYRK1A's ability to phosphorylate Tau protein in a cellular context. This is particularly relevant for Alzheimer's disease research[11].

Materials:

  • H4 neuroglioma cells or other suitable cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Tau (e.g., at Ser396), anti-total-Tau, anti-DYRK1A, anti-β-actin (loading control)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection reagent

Procedure:

  • Cell Culture: Plate H4 cells in 6-well plates and grow until they reach 70-80% confluency.

  • This compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) for a predetermined duration (e.g., 24 hours). Include a DMSO-only well as a vehicle control. A toxicity assay should be performed beforehand to determine non-lethal concentrations[11].

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Tau, anti-total-Tau, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Tau signal to the total-Tau signal to determine the specific effect on phosphorylation. Compare the results from this compound-treated cells to the control.

Objective: To evaluate the role of DYRK1A in neuronal differentiation by inhibiting its activity with this compound[3].

Materials:

  • Primary hippocampal neurons or a neuroblastoma cell line (e.g., PC12)

  • Differentiation-inducing medium (e.g., containing Nerve Growth Factor for PC12 cells)

  • This compound stock solution (in DMSO)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Staining reagents (e.g., anti-β-III-tubulin antibody, phalloidin, DAPI)

  • Fluorescence microscope and imaging software

Procedure:

  • Cell Plating: Plate cells on coated coverslips (e.g., poly-L-lysine) at a low density.

  • Treatment: Allow cells to adhere, then replace the medium with differentiation-inducing medium containing various concentrations of this compound or DMSO (control).

  • Incubation: Culture the cells for 2-4 days to allow for neurite extension.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and block with a suitable blocking buffer.

    • Stain the cells with an antibody against a neuronal marker (e.g., β-III-tubulin) to visualize neurites. Counterstain with DAPI for nuclei.

  • Imaging and Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify neurite outgrowth using imaging software (e.g., ImageJ/Fiji). Measure parameters such as the percentage of cells with neurites, the number of neurites per cell, and the average neurite length.

  • Data Analysis: Compare the neurite outgrowth parameters between this compound-treated and control groups.

Limitations and Considerations

While this compound is a powerful tool, researchers must be aware of its limitations:

  • Off-Target Effects: this compound is also a potent inhibitor of monoamine oxidase A (MAO-A), with an IC50 in the nanomolar range[6][12][13]. This is a critical consideration, especially for in vivo studies or experiments involving monoaminergic signaling. For studies requiring higher specificity, this compound analogs with reduced MAO-A activity have been developed[13].

  • Selectivity Among Kinases: While highly selective for DYRK1A over other DYRK family members, at higher concentrations (>1 µM), this compound can inhibit other kinases[7]. It is crucial to use the lowest effective concentration and, if necessary, validate findings with a structurally different DYRK1A inhibitor or genetic approaches (e.g., siRNA/shRNA).

  • Toxicity: At higher concentrations (typically >10 µM), this compound can induce cytotoxicity[11]. It is essential to perform a dose-response cell viability assay (e.g., MTS or MTT) to identify a non-toxic working concentration range for any new cell line or experimental system.

  • CNS Effects: In in vivo studies, this compound's ability to cross the blood-brain barrier and its potential hallucinogenic properties must be considered[5][7].

Conclusion

This compound serves as a potent, selective, and cell-permeable inhibitor of DYRK1A, making it an indispensable pharmacological tool for researchers in neuroscience, oncology, and metabolic disease. Its ATP-competitive mechanism allows for the direct interrogation of DYRK1A's kinase-dependent functions. By using the protocols and data provided in these notes, and by being mindful of its limitations, researchers can effectively leverage this compound to uncover the complex roles of DYRK1A in health and disease.

References

Application Notes and Protocols: Harmine as an Adjuvant in Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Harmine, a naturally occurring β-carboline alkaloid isolated from plants such as Peganum harmala, has demonstrated significant potential as an adjuvant in cancer chemotherapy.[1][2] While exhibiting intrinsic antitumor properties, its primary value in an adjuvant setting lies in its ability to sensitize cancer cells to conventional chemotherapeutic agents, thereby enhancing their efficacy and potentially overcoming drug resistance.[1][2][3] Mechanistic studies reveal that this compound's effects are multi-targeted, involving the modulation of critical signaling pathways that govern cell proliferation, apoptosis, cell cycle, and metastasis.[1][2] However, the clinical application of this compound is currently limited by its poor solubility and notable neurotoxicity, prompting research into novel derivatives with improved therapeutic profiles.[1][2][4][5]

These application notes provide an overview of the mechanisms of action, quantitative data on synergistic effects, and detailed experimental protocols for researchers investigating this compound as a chemotherapeutic adjuvant.

Mechanisms of Action

This compound's synergistic activity stems from its ability to interfere with multiple cellular signaling pathways that cancer cells often exploit for survival and resistance to treatment.

1. Inhibition of Pro-Survival Signaling Pathways:

This compound has been shown to suppress key pro-survival pathways, most notably the PI3K/AKT/mTOR and ERK signaling cascades. These pathways are frequently hyperactivated in cancer and contribute to chemoresistance. By inhibiting the phosphorylation of key components like AKT, mTOR, and ERK, this compound prevents the downstream signaling that promotes cell growth and survival, rendering the cells more susceptible to the cytotoxic effects of chemotherapy.[1][6][7] For instance, in pancreatic cancer cells, this compound enhances gemcitabine-induced apoptosis by significantly suppressing the AKT/mTOR pathway.[3][8][9]

PI3K_AKT_Pathway cluster_membrane cluster_cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR p Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->AKT Inhibits Phosphorylation This compound->mTOR Inhibits Phosphorylation

Caption: this compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

2. Induction of Apoptosis:

This compound promotes apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7][10] By increasing the Bax/Bcl-2 ratio, this compound lowers the threshold for apoptosis induction by chemotherapeutic drugs.[10] Studies have shown that this compound treatment leads to the activation of caspases-3 and -9, key executioners of apoptosis, and the cleavage of PARP.[7]

Apoptosis_Pathway cluster_chemo cluster_this compound cluster_apoptosis Chemo Chemotherapeutic Agent Mitochondria Mitochondria Chemo->Mitochondria Induces Stress This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Bcl2->Mitochondria Inhibits Bax->Mitochondria Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound promotes apoptosis by altering the Bax/Bcl-2 ratio.

3. Cell Cycle Arrest:

This compound can induce cell cycle arrest, often at the G1/S or G2/M phase, which can synergize with cell cycle-specific chemotherapeutic agents.[1][2][11] This is achieved by modulating the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[1][2] For example, this compound has been shown to reduce the expression of cyclin D1 in colon cancer cells and induce G2/M arrest in pancreatic cancer cells.[1][8][9] This arrest provides a window for DNA-damaging agents to exert their effects more potently.

Quantitative Data Summary

The following tables summarize the reported synergistic effects of this compound with conventional chemotherapy agents in various cancer cell lines.

Table 1: In Vitro Synergistic Effects of this compound with Chemotherapeutic Agents

Cancer TypeCell Line(s)Chemotherapeutic AgentKey FindingsReference
PancreaticPANC-1, CFPAC-1, SW-1990, BxPC-3GemcitabineThis compound (IC50s: 21.6-43.2 µM) synergistically enhanced gemcitabine's cytotoxicity and apoptosis-inducing effects. The combination significantly suppressed the AKT/mTOR pathway.[8][9]
BreastMCF-7, MDA-MB-231DocetaxelThis compound acted as a sensitizer to docetaxel, enhancing its inhibitory effect on breast cancer cells.[1]
ColonHCT116-This compound hydrochloride (HMH) at 10, 20, and 40 μM inhibited cell proliferation and induced apoptosis via ERK and PI3K/AKT/mTOR pathways.[6]
ColonSW620-This compound (at various concentrations) increased apoptotic cells from <8% to 26.38% after 48h.[7]
BreastMDA-MB-231, MCF-7-This compound (50, 100, 150 µM) inhibited proliferation and migration in a dose- and time-dependent manner.[12]

Table 2: In Vivo Efficacy of this compound as an Adjuvant

Cancer TypeAnimal ModelTreatment GroupsKey FindingsReference
BreastMCF-7 Xenograft (Nude Mice)This compound (unspecified dose)This compound treatment effectively inhibited tumor growth and decreased tumor weight in a dose-dependent manner.[12]
HepatocellularHepG2 Xenograft (Nude Mice)Saline, this compound, 2DG-Har-01, MET-Har-02The this compound derivative MET-Har-02 showed the highest tumor inhibition ratio (67.86%) compared to this compound alone (30.93%).[5]

Experimental Protocols

The following are generalized protocols for assessing the adjuvant potential of this compound. Researchers should optimize concentrations and time points for their specific cell lines and experimental questions.

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay (SRB Assay)

This protocol determines the synergistic cytotoxic effect of this compound and a chemotherapeutic agent.

SRB_Workflow A 1. Seed Cells Plate cancer cells in 96-well plates and allow to attach overnight. B 2. Treat Cells Add serial dilutions of this compound, Chemo-agent, and the Combination. A->B C 3. Incubate Incubate for 48-72 hours. B->C D 4. Fix Cells Fix cells with 10% TCA (Trichloroacetic Acid). C->D E 5. Stain Cells Stain with 0.4% Sulforhodamine B (SRB) solution. D->E F 6. Solubilize Stain Wash and solubilize the bound dye with 10 mM Tris base. E->F G 7. Read Absorbance Measure absorbance at ~510 nm. F->G H 8. Analyze Data Calculate IC50 values and Combination Index (CI) using Chou-Talalay method. G->H

References

Application Notes and Protocols for Testing Harmine's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Harmine is a naturally occurring β-carboline alkaloid found in plants such as Peganum harmala and Banisteriopsis caapi.[1] Preclinical studies have highlighted its potential as a therapeutic agent for neurodegenerative diseases, attributing its efficacy to a range of pharmacological properties including anti-inflammatory, antioxidant, and anti-excitotoxic effects.[2][3] this compound has been shown to modulate several key signaling pathways involved in neuronal survival and function, such as increasing brain-derived neurotrophic factor (BDNF) levels, activating NRF2-mediated antioxidant responses, and inhibiting the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][4][5]

These application notes provide a comprehensive experimental framework for researchers to investigate and validate the neuroprotective effects of this compound, from initial in vitro screening to more complex in vivo models.

Experimental Design Overview

A systematic approach is crucial for evaluating the neuroprotective potential of this compound. The workflow begins with foundational in vitro assays to establish efficacy and elucidate the mechanism of action, followed by validation in in vivo models to assess physiological relevance and therapeutic potential.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_assays Endpoint Assays cluster_in_vivo In Vivo Validation cell_culture Neuronal Cell Model (e.g., Primary Neurons, SH-SY5Y) induce_damage Induce Neurotoxicity (e.g., H2O2, 3-NP, Glutamate) cell_culture->induce_damage Step 1 harmine_treat This compound Treatment (Dose-Response) induce_damage->harmine_treat Step 2 viability Cell Viability (MTT, LDH) harmine_treat->viability Step 3a apoptosis Apoptosis (Caspase-3) harmine_treat->apoptosis Step 3b oxidative_stress Oxidative Stress (ROS, SOD) harmine_treat->oxidative_stress Step 3c western_blot Mechanism (Western Blot) harmine_treat->western_blot Step 3d animal_model Disease Model (e.g., 3-NP induced toxicity) viability->animal_model Proceed if positive harmine_admin This compound Administration animal_model->harmine_admin behavioral Behavioral Tests (e.g., Motor Function) harmine_admin->behavioral analysis Post-mortem Analysis (Histology, Biochemistry) behavioral->analysis

Caption: High-level experimental workflow for evaluating this compound's neuroprotection.

Key Signaling Pathways of this compound

This compound exerts its neuroprotective effects through multiple interconnected signaling pathways. Its ability to inhibit DYRK1A and MAO, coupled with its antioxidant and anti-inflammatory properties, makes it a multifaceted therapeutic candidate.[6][7]

Harmine_Signaling This compound This compound dyrk1a DYRK1A This compound->dyrk1a Inhibits nrf2_path NRF2 Signaling This compound->nrf2_path Activates ampk AMPK This compound->ampk p21 p21 This compound->p21 inflammation Neuroinflammation (IL-1β, TNF-α) This compound->inflammation Reduces ros Oxidative Stress (ROS) This compound->ros Reduces bdnf BDNF/TrkB Signaling This compound->bdnf Activates glt1 GLT-1 Upregulation This compound->glt1 Increases tau Tau Hyper- phosphorylation dyrk1a->tau neuroprotection Neuroprotection & Neuronal Survival tau->neuroprotection ho1_nqo1 HO-1, NQO-1 (Antioxidant Genes) nrf2_path->ho1_nqo1 Increases Expression nrf2_path->neuroprotection ampk->nrf2_path p21->nrf2_path ho1_nqo1->ros inflammation->neuroprotection ros->neuroprotection akt_creb Akt / p-CREB bdnf->akt_creb bdnf->neuroprotection akt_creb->neuroprotection excitotoxicity Excitotoxicity (Glutamate) excitotoxicity->neuroprotection glt1->excitotoxicity Reduces glt1->neuroprotection

Caption: Proposed signaling pathways for this compound's neuroprotective effects.

Part 1: In Vitro Experimental Protocols

In vitro studies are essential for determining the direct effects of this compound on neuronal cells and for elucidating its mechanism of action.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of mitochondria. Viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[8]

Materials:

  • Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)

  • 96-well cell culture plates

  • This compound

  • Neurotoxic agent (e.g., 100 µM H₂O₂, 5 mM 3-NP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induce Neurotoxicity: Add the neurotoxic agent to the wells (except for the control group) and incubate for 24 hours.

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measurement: Read the absorbance at 570 nm.

  • Calculation: Express cell viability as a percentage relative to the control group.

Protocol 2: Apoptosis Assessment (Caspase-3 Activity)

This assay quantifies the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[10]

Materials:

  • Cell lysates from treated cells (as per Protocol 1)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • Fluorometric plate reader

Procedure:

  • Prepare Lysates: After treatment, lyse the cells and collect the protein supernatant. Determine protein concentration using a BCA assay.

  • Assay Reaction: In a 96-well black plate, add 50 µg of protein from each sample.

  • Add the caspase-3 substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Analysis: Compare the fluorescence intensity of this compound-treated groups to the neurotoxin-only group. A decrease in fluorescence indicates inhibition of apoptosis.[4]

Protocol 3: Oxidative Stress Measurement (Intracellular ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS). DCFH-DA is a cell-permeable dye that fluoresces when oxidized by ROS.[11]

Materials:

  • Treated cells in a 96-well plate

  • DCFH-DA probe (10 µM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader

Procedure:

  • Cell Treatment: Plate and treat cells with this compound and a neurotoxin (e.g., H₂O₂) as described in Protocol 1.

  • Loading Dye: Remove the culture medium and wash the cells twice with warm HBSS.

  • Add 100 µL of 10 µM DCFH-DA solution to each well.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with HBSS and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

  • Analysis: A reduction in fluorescence in this compound-treated groups indicates an antioxidant effect.[12]

Protocol 4: Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins to elucidate the molecular pathways affected by this compound.[13]

Materials:

  • Cell lysates from treated cells

  • RIPA lysis buffer with protease inhibitors

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-NRF2, anti-p-Akt, anti-BDNF, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated cells with RIPA buffer, centrifuge to remove debris, and quantify protein concentration.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.

  • Analysis: Perform densitometry analysis on the protein bands and normalize to a loading control like β-actin.

Part 2: Data Presentation (Example Data)

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Effect of this compound on Neuronal Viability (MTT Assay)

Treatment GroupConcentration% Cell Viability (Mean ± SD)
Control-100 ± 5.2
Neurotoxin (3-NP)5 mM48.5 ± 4.1
3-NP + this compound1 µM62.3 ± 3.8
3-NP + this compound10 µM78.9 ± 4.5

Table 2: Effect of this compound on Markers of Apoptosis and Oxidative Stress

Treatment GroupRelative Caspase-3 Activity (%)Relative ROS Levels (%)
Control100 ± 8.1100 ± 7.5
Neurotoxin (H₂O₂)350.2 ± 20.5410.6 ± 25.1
H₂O₂ + this compound (10 µM)185.6 ± 15.3195.2 ± 18.9

Table 3: Densitometry Analysis of Key Signaling Proteins by Western Blot

Protein TargetNeurotoxinNeurotoxin + this compound (10 µM)Fold Change vs. Neurotoxin
p-Akt / Akt0.45 ± 0.050.85 ± 0.091.89
NRF21.1 ± 0.122.5 ± 0.212.27
Cleaved Caspase-33.2 ± 0.251.4 ± 0.180.44

Conclusion

This document provides a detailed framework and specific protocols for investigating the neuroprotective effects of this compound. The proposed experiments will allow researchers to assess this compound's ability to mitigate neuronal damage, reduce apoptosis and oxidative stress, and to identify the underlying molecular mechanisms. The combination of in vitro screening and subsequent in vivo validation is essential for advancing this compound as a potential therapeutic for neurodegenerative disorders.

References

Troubleshooting & Optimization

improving harmine solubility in aqueous buffers for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with harmine solubility in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a crystalline solid with low solubility in aqueous solutions.[1][2] It is more readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[1] For experiments requiring aqueous buffers, specific techniques are necessary to achieve and maintain the desired concentration without precipitation.

Q2: How does the salt form of this compound affect its solubility?

This compound is available as a free base and as a hydrochloride salt. This compound hydrochloride is more soluble in water compared to the this compound free base, making it a better choice for preparing aqueous stock solutions.[2][][4]

Q3: Can I dissolve this compound directly in my aqueous buffer?

Directly dissolving this compound in aqueous buffers can be challenging due to its low solubility. The solubility of this compound in PBS (pH 7.2) is approximately 0.25 mg/mL.[1] For higher concentrations, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.

Q4: What are the recommended organic solvents for preparing a this compound stock solution?

DMSO, DMF, and ethanol are commonly used to prepare this compound stock solutions.[1] The choice of solvent may depend on the experimental system and the tolerance of the cells or organisms to the solvent.

Q5: How can I improve the solubility of this compound in my aqueous buffer?

Several methods can be employed to improve this compound's solubility:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.

  • pH Adjustment: this compound solubility is pH-dependent. Slightly acidic conditions can improve its solubility.[2]

  • Use of Cyclodextrins: Complexation with cyclodextrins, such as β-cyclodextrin (βCD) and hydroxypropyl-β-cyclodextrin (HP-βCD), can significantly increase the aqueous solubility of this compound.[5][6][7]

  • Salt Formation: Using this compound hydrochloride, the salt form of this compound, offers better aqueous solubility.[2][][4]

Troubleshooting Guide

Issue: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.

  • Possible Cause 1: Final organic solvent concentration is too low. The aqueous buffer may not be able to maintain this compound in solution once the DMSO concentration is significantly diluted.

    • Solution: Try to keep a small percentage of the organic solvent in the final working solution, if your experimental system allows. However, be mindful that organic solvents can have physiological effects.[1]

  • Possible Cause 2: Buffer incompatibility. The composition of your buffer might be contributing to the precipitation. High salt concentrations in the buffer can sometimes lead to the "salting out" of compounds.[8]

    • Solution: Test the solubility of this compound in different buffer systems. If using a phosphate buffer with a high concentration of organic solvent, be aware that the buffer salts themselves can precipitate.[9]

  • Possible Cause 3: The concentration of this compound is above its solubility limit in the final solution.

    • Solution: Lower the final concentration of this compound. Alternatively, consider using a solubilizing agent like cyclodextrin to increase its solubility limit in the aqueous buffer.[5][6]

Issue: I am observing unexpected biological effects in my control group containing the vehicle (e.g., DMSO).

  • Possible Cause: The concentration of the organic solvent is too high and is causing cellular toxicity or other off-target effects.[1]

    • Solution: Determine the maximum tolerable concentration of the organic solvent for your specific experimental model. Prepare a higher concentration stock solution of this compound so that the final volume of the organic solvent in your experiment is below this toxic threshold. Always include a vehicle-only control in your experiments to account for any effects of the solvent.

Issue: My this compound solution appears cloudy or has visible particles.

  • Possible Cause: The this compound has not fully dissolved or has started to aggregate.

    • Solution: Ensure your stock solution is fully dissolved before diluting it. Gentle warming or sonication can sometimes aid in the dissolution of the stock solution.[10] When preparing the final aqueous solution, add the this compound stock solution to the buffer with vigorous vortexing or stirring to ensure rapid and uniform mixing. Aqueous solutions of this compound are not recommended to be stored for more than one day.[1]

Data Presentation: this compound and this compound Hydrochloride Solubility

CompoundSolventSolubility
This compoundDMSO~2 mg/mL[1], 24 mg/mL (113.07 mM)[11]
This compoundDMF~1.5 mg/mL[1]
This compoundEthanol4 mg/mL (18.84 mM)[11]
This compoundPBS (pH 7.2)~0.25 mg/mL[1]
This compoundWaterInsoluble[11]
This compound HydrochlorideWaterSoluble[], 21 mg/mL (84.43 mM)[4]
This compound HydrochlorideDMSO21 mg/mL (84.43 mM)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using an Organic Co-solvent (DMSO)
  • Prepare a stock solution: Weigh out the desired amount of this compound powder and dissolve it in pure DMSO to a final concentration of 10-20 mg/mL. Ensure the this compound is completely dissolved. Gentle warming or vortexing can be used to facilitate dissolution.

  • Dilution into aqueous buffer: Just before the experiment, dilute the this compound stock solution into the pre-warmed (if appropriate for your experiment) aqueous buffer to the desired final concentration. Add the stock solution dropwise while vortexing the buffer to ensure rapid dispersion and minimize precipitation.

  • Final solvent concentration: Be mindful of the final DMSO concentration in your working solution. It is recommended to keep it below 1%, and ideally below 0.1%, to minimize solvent-induced artifacts. Always include a vehicle control with the same final DMSO concentration in your experiments.

Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-βCD)
  • Prepare a cyclodextrin solution: Dissolve HP-βCD in your desired aqueous buffer to create a stock solution (e.g., 45% w/v).

  • Complexation: Add the this compound powder directly to the HP-βCD solution. Stir or sonicate the mixture until the this compound is completely dissolved. The formation of an inclusion complex with HP-βCD will enhance the aqueous solubility of this compound.

  • Sterilization: If required, filter-sterilize the final this compound-cyclodextrin solution through a 0.22 µm filter.

Visualizations

experimental_workflow cluster_start Start: Insoluble this compound cluster_methods Solubilization Methods cluster_process Process cluster_end End: Solubilized this compound This compound This compound Powder (Poorly water-soluble) cosolvent Method 1: Co-Solvent (e.g., DMSO) This compound->cosolvent ph_adjust Method 2: pH Adjustment (Acidic) This compound->ph_adjust cyclodextrin Method 3: Cyclodextrin Complexation This compound->cyclodextrin salt Method 4: Use this compound HCl Salt This compound->salt stock Prepare Concentrated Stock cosolvent->stock dissolve Direct Dissolution ph_adjust->dissolve complex Form Inclusion Complex cyclodextrin->complex salt->dissolve dilute Dilute in Aqueous Buffer stock->dilute solution Clear Aqueous Solution for Experiments dilute->solution complex->solution dissolve->solution dissolve->solution

Caption: Experimental workflow for improving this compound solubility.

harmine_dyrk1a_pathway This compound This compound dyrk1a DYRK1A Kinase This compound->dyrk1a Inhibition p_substrate Phosphorylated Substrate dyrk1a->p_substrate Phosphorylation atp ATP atp->dyrk1a substrate Substrate Protein substrate->dyrk1a cellular_effects Downstream Cellular Effects (e.g., proliferation, neurogenesis) p_substrate->cellular_effects

Caption: this compound's inhibitory action on the DYRK1A signaling pathway.

References

preventing harmine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing harmine in their cell culture experiments, ensuring its proper solubilization is critical for obtaining reliable and reproducible results. This compound, a β-carboline alkaloid, is known for its poor aqueous solubility, which can lead to precipitation in cell culture media, compromising experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound precipitation in cell culture media is a common issue primarily due to its low solubility in aqueous solutions at physiological pH (around 7.2-7.4). Several factors can contribute to this:

  • High Concentration: Exceeding the solubility limit of this compound in the final culture volume is a primary cause.

  • pH of the Medium: this compound is more soluble in acidic conditions. Standard cell culture media are buffered to a physiological pH, which is less favorable for keeping this compound in solution.

  • Solvent Choice and Concentration: While organic solvents like DMSO are used to prepare concentrated stock solutions, improper dilution or a high final solvent concentration can lead to precipitation when added to the aqueous-based culture medium.

  • Media Components: Interactions with components in the culture medium, such as proteins and salts, can sometimes reduce the solubility of compounds.

  • Temperature: Temperature fluctuations, especially cooling, can decrease the solubility of this compound.

Q2: What is the best solvent to dissolve this compound for cell culture experiments?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro studies.[1][2] It effectively dissolves this compound at high concentrations. Ethanol and dimethylformamide (DMF) are also viable options.[1] For aqueous solutions, dissolving this compound in a slightly acidic buffer can be effective, but this may not be compatible with cell culture conditions.

Q3: What is the maximum recommended concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects. However, it is always best practice to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.

Q4: Can I prepare a stock solution of this compound in water or PBS?

A4: While it is possible to dissolve this compound directly in aqueous buffers like PBS (pH 7.2), its solubility is very low, approximately 0.25 mg/mL.[1] These aqueous solutions are also not recommended for long-term storage, with suggestions to use them within a day.[1] Preparing a high-concentration stock solution in water or PBS is generally not feasible for most experimental needs.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Media
Possible Cause Troubleshooting Step
The concentration of this compound in the final solution exceeds its solubility limit.Decrease the final concentration of this compound in your experiment. If a high concentration is necessary, consider alternative delivery methods or formulation strategies.
The DMSO stock solution was not properly mixed into the media.When adding the this compound stock solution to the media, vortex or gently pipette up and down immediately to ensure rapid and thorough mixing. Add the stock solution dropwise while stirring the media.
The temperature of the media is too low.Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.
Issue 2: Precipitate Forms Over Time During Incubation
Possible Cause Troubleshooting Step
This compound is unstable in the culture medium at 37°C over long incubation periods.Reduce the incubation time if possible. For longer experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
Evaporation of media in the incubator is concentrating the this compound.Ensure proper humidification of your incubator to minimize evaporation. Use plates with lids and consider sealing the plates with gas-permeable tape for long-term experiments.
Interaction with serum proteins or other media components.Reduce the serum concentration if your cell line can tolerate it. Test different types of media to see if precipitation is specific to one formulation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilityReference
DMSO~2 mg/mL[1]
DMF~1.5 mg/mL[1]
EthanolSoluble[1]
PBS (pH 7.2)~0.25 mg/mL[1]
WaterInsoluble
Table 2: Recommended Maximum DMSO Concentrations in Cell Culture
Cell TypeMaximum Recommended DMSO ConcentrationNotes
Most immortalized cell lines0.5%Some robust cell lines may tolerate up to 1%.
Primary cells≤ 0.1%More sensitive to solvent toxicity.
Stem cells≤ 0.1%Highly sensitive to differentiation-inducing effects of DMSO.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a standardized method for preparing a this compound stock solution in DMSO and subsequently diluting it to a final working concentration in cell culture medium to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM this compound Stock Solution in DMSO:

    • Calculate the required mass of this compound for your desired volume of stock solution (Molar Mass of this compound: ~212.25 g/mol ). For example, for 1 mL of a 10 mM stock solution, you would need 2.12 mg of this compound.

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication step can be used to aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • To achieve your desired final concentration, perform a serial dilution of the stock solution in pre-warmed medium. Crucially, ensure the final DMSO concentration remains below your cell line's tolerance limit (e.g., ≤ 0.1%).

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. To minimize precipitation, it is recommended to do this in a stepwise manner. For instance, first, dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in your final volume of media.

    • Immediately after adding the this compound solution to the medium, mix thoroughly by gentle swirling or pipetting.

    • Use the freshly prepared working solution for your cell treatment.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot and Store at -20°C vortex->store thaw Thaw Stock Solution dilute Serially Dilute Stock in Media thaw->dilute prewarm Pre-warm Media to 37°C prewarm->dilute mix Mix Thoroughly dilute->mix treat Treat Cells mix->treat

Caption: Wnt/β-catenin signaling and this compound's inhibitory point.

DYRK1A Signaling Pathway Inhibition by this compound

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase involved in regulating cell proliferation, survival, and neuronal development. It phosphorylates a variety of downstream substrates, including transcription factors, that influence these cellular processes. This compound is a potent and selective inhibitor of DYRK1A, acting as an ATP-competitive inhibitor. By blocking the kinase activity of DYRK1A, this compound prevents the phosphorylation of its downstream targets.

DYRK1A_Pathway cluster_activation DYRK1A Activation & Function DYRK1A_inactive Inactive DYRK1A DYRK1A_active Active DYRK1A DYRK1A_inactive->DYRK1A_active Autophosphorylation Substrate_p Phosphorylated Substrate DYRK1A_active->Substrate_p Phosphorylates ATP ATP ATP->DYRK1A_active Binds to active site Substrate Downstream Substrate (e.g., Transcription Factors) Substrate->Substrate_p Cellular_Response Cellular Response (e.g., Altered Gene Expression, Reduced Proliferation) Substrate_p->Cellular_Response This compound This compound This compound->DYRK1A_active Inhibits (ATP-competitive)

Caption: this compound's inhibition of the DYRK1A signaling pathway.

References

Technical Support Center: Optimizing Harmine Concentration for Maximal Beta-Cell Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing harmine to promote pancreatic beta-cell regeneration. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action by which this compound induces beta-cell proliferation?

A1: this compound induces beta-cell proliferation primarily by inhibiting Dual-specificity Tyrosine-regulated Kinase 1A (DYRK1A).[1] DYRK1A is an enzyme that helps maintain adult beta-cells in a quiescent state, effectively acting as a brake on proliferation.[1] By inhibiting DYRK1A, this compound releases this brake, allowing beta-cells to re-enter the cell cycle and proliferate.[1] This process involves the modulation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), which, when activated, can promote the expression of genes that drive cell cycle progression.

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

A2: The effective concentration of this compound for inducing human beta-cell proliferation in vitro generally falls within the 1-15 µM range. However, several studies have shown that a concentration of 10 µM is frequently used and effective at inducing proliferation rates of approximately 0.25-2.5% in dispersed human islets.[2] It is important to note that higher concentrations can be detrimental, and dose-response curves should be generated for your specific cell system.

Q3: Is this compound specific to beta-cells?

A3: No, this compound is not entirely specific to beta-cells and has been shown to induce the proliferation of other pancreatic cell types, including alpha-cells and ductal cells. In some studies, the proliferation rate of non-beta-cells under this compound treatment was 5- to 10-fold higher than that of beta-cells.[2]

Q4: How can I enhance the beta-cell specific proliferative effect of this compound?

A4: Co-treatment with a Glucagon-Like Peptide-1 Receptor Agonist (GLP-1RA) has been shown to synergistically increase human beta-cell proliferation and functional beta-cell mass.[1] This combination can lead to a more robust and potentially more beta-cell selective regenerative effect. For instance, in vivo studies have demonstrated that a low dose of this compound (e.g., 3 mg/kg/day) in combination with a GLP-1RA like exendin-4 can significantly increase human beta-cell proliferation without a corresponding increase in alpha-cell proliferation.[3]

Q5: What is the recommended duration of this compound treatment for optimal results?

A5: The optimal duration of this compound treatment can vary depending on the experimental model. In vitro studies with human islet microtissues have shown that a 4-day treatment with this compound can increase beta- and non-beta-cell proliferation.[2] However, longer-term treatment (15 days) may lead to a reduction in the proliferative effects and alter the dose-dependent trends.[2] For in vivo studies, treatment durations have ranged from one week to three months, showing sustained effects on beta-cell mass expansion.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no beta-cell proliferation observed. - Suboptimal this compound concentration.- Poor islet viability.- Insufficient treatment duration.- Inaccurate proliferation assessment.- Perform a dose-response study (e.g., 1-15 µM) to determine the optimal concentration for your specific islet source.- Assess islet viability before and during the experiment using methods like Caspase-3/7 activity assays.[2]- Extend the treatment duration (e.g., from 4 to 7 days for in vitro studies).- Use reliable proliferation markers like EdU or Ki-67 and ensure proper staining and imaging protocols.
High levels of non-beta-cell proliferation. - Off-target effects of this compound.- Consider co-treatment with a GLP-1RA (e.g., exenatide) to potentially enhance beta-cell specificity.[1][5]- In vivo, using a lower dose of this compound (e.g., 3 mg/kg/day) in combination with a GLP-1RA has been shown to be more selective for beta-cells.[3]
Decreased beta-cell function (e.g., impaired glucose-stimulated insulin secretion). - this compound concentration is too high, leading to cytotoxicity.- Prolonged exposure to this compound.- Reduce the this compound concentration. Some studies suggest that while proliferation may increase with dose, the fold-stimulation of insulin secretion can peak at intermediate doses.[2]- Evaluate shorter treatment durations.- Measure both basal and stimulated insulin secretion to assess beta-cell functionality comprehensively.[2]
Observed cytotoxicity or increased cell death. - this compound concentration is in the toxic range.- Poor quality of initial islet preparation.- Lower the this compound concentration. Effective doses are typically below 15 µM.- Perform viability assays (e.g., TUNEL or Caspase-Glo) to quantify apoptosis and necrosis.[2]- Ensure high-quality, viable islets are used at the start of the experiment.
Inconsistent results between experiments. - Donor-to-donor variability in human islets.- Inconsistent experimental conditions.- Use islets from multiple donors to account for biological variability.[5]- Standardize all experimental parameters, including culture media, incubation times, and reagent concentrations.- Consider using standardized 3D islet microtissues to improve homogeneity.

Data Presentation

Table 1: In Vitro Dose-Response of this compound on Human Islet Cells (4-Day Treatment)

This compound Concentration (µM)Beta-Cell Proliferation (%)Non-Beta-Cell Proliferation (%)Fold-Stimulation of Insulin Secretion
0 (Control)Baseline (~0.1-0.5%)Baseline~1.0
1.0 - 3.3Gradual IncreaseGradual IncreasePeak at intermediate doses[2]
5.0Significant IncreaseSignificant IncreaseMay start to decline[2]
10.0~0.25 - 2.5%[2]5- to 10-fold higher than beta-cells[2]Further decline[2]
>15.0Potential decrease and cytotoxicity--

Table 2: In Vivo Efficacy of this compound and Combination Therapy in Mouse Models with Human Islet Xenografts

Treatment GroupThis compound DoseCo-treatmentDurationOutcome on Human Beta-Cell Mass/Proliferation
This compound Alone10 mg/kg/day (i.p.)None7 or 14 daysIncreased Ki67 labeling and accelerated beta-cell mass regeneration.
This compound Alone10 mg/kg/day (infusion)None1 weekSignificant increase in both alpha and beta-cell proliferation.
This compound Alone3 mg/kg/day (infusion)None1 weekSignificant increase in beta-cell proliferation with no increase in alpha-cell proliferation.[3]
Combination1 mg/kg/day (i.p.)Exenatide (0.5 µg/kg/d)2 weeksTripled the rate of human beta-cell proliferation in vivo and normalized hyperglycemia in diabetic mice.[5]
Combination3 mg/kg/day (infusion)Exendin-4 (0.1 mg/kg/day)3 months~7-fold increase in human beta-cell mass.[3][4]

Experimental Protocols

Protocol 1: In Vitro this compound Treatment of Human Islet Microtissues

This protocol is adapted from studies on reaggregated primary human islets.[2]

  • Islet Microtissue Formation:

    • Start with high-purity human islets.

    • Dissociate islets into single cells using a suitable enzyme (e.g., Accutase).

    • Reaggregate a defined number of cells (e.g., 1,500 cells/well) in non-adherent, V-bottom 96-well plates to form homogenous islet microtissues (MTs).

    • Culture MTs for 48-72 hours to allow for proper formation.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock in the appropriate culture medium to achieve final concentrations ranging from 0 to 10 µM. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤0.1%).

    • For proliferation analysis, add 10 µM 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium along with the this compound treatment.

    • Treat the islet MTs for the desired duration (e.g., 4 days), replacing the medium with fresh treatment medium every 2-3 days.

  • Assessment of Proliferation:

    • Fix the MTs with 4% paraformaldehyde.

    • Permeabilize the cells with 0.5% Triton X-100.

    • Perform the Click-iT EdU reaction according to the manufacturer's protocol to visualize EdU incorporation.

    • Perform immunofluorescence staining for a beta-cell marker (e.g., NKX6.1 or Insulin) and a nuclear marker (DAPI).

    • Acquire 3D confocal images of the stained MTs.

    • Use automated 3D image analysis software to quantify the number of total cells (DAPI+), beta-cells (NKX6.1+/Insulin+), and proliferating beta-cells (EdU+ and NKX6.1+/Insulin+).

  • Assessment of Function and Viability (Parallel Plates):

    • Insulin Secretion: Perform a glucose-stimulated insulin secretion (GSIS) assay by incubating MTs in low (e.g., 2.8 mM) and then high (e.g., 16.7 mM) glucose concentrations and measuring insulin in the supernatant via ELISA.

    • Viability: Measure Caspase-3/7 activity using a luminescent assay to assess apoptosis.

    • ATP Content: Lyse the MTs and measure ATP content as an indicator of cell health.

Protocol 2: In Vivo this compound and GLP-1RA Co-Treatment in a Human Islet Xenograft Mouse Model

This protocol is a generalized representation based on published studies.[3][5]

  • Animal Model and Islet Transplantation:

    • Use immunodeficient mice (e.g., NOD-SCID or Rag1-/-) to prevent rejection of human islets.

    • Transplant a known number of human islet equivalents (IEQs) under the kidney capsule of the recipient mice.

    • Allow for a period of engraftment (e.g., 1-4 weeks) before starting treatment.

  • Drug Preparation and Administration:

    • Prepare this compound for intraperitoneal (i.p.) injection or for use in osmotic minipumps.

    • Prepare the GLP-1RA (e.g., exenatide or exendin-4) for administration.

    • For continuous infusion, load osmotic minipumps with this compound (e.g., to deliver 3 mg/kg/day) and/or exendin-4 (e.g., to deliver 0.1 mg/kg/day) and implant them subcutaneously.

    • For daily injections, administer this compound (e.g., 1 mg/kg, i.p.) and exenatide (e.g., 0.5 µg/kg, i.p.).

  • Monitoring:

    • Monitor animal health, body weight, and blood glucose levels regularly throughout the study.

    • Perform glucose tolerance tests (GTTs) to assess the function of the transplanted islets.

  • Endpoint Analysis:

    • At the end of the treatment period (e.g., 1 week to 3 months), euthanize the mice and harvest the kidney bearing the human islet graft.

    • Fix the tissue in 4% paraformaldehyde and process for paraffin embedding.

    • Perform immunohistochemistry on tissue sections for markers of proliferation (Ki67), beta-cells (Insulin or NKX6.1), and other islet cell types (e.g., Glucagon for alpha-cells).

    • Quantify the percentage of proliferating (Ki67+) beta-cells by counting a large number of cells across multiple sections.

    • Beta-cell mass can be quantified using image analysis software to measure the total insulin-positive area relative to the total tissue area.

Visualizations

Harmine_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFAT_P NFAT (Phosphorylated) [Inactive] NFAT NFAT [Active] NFAT_P->NFAT Gene_Expression Gene Expression (Cell Cycle Progression) NFAT->Gene_Expression Promotes DYRK1A DYRK1A DYRK1A->NFAT Beta_Cell_Proliferation Beta-Cell Proliferation Gene_Expression->Beta_Cell_Proliferation This compound This compound This compound->DYRK1A

Caption: this compound inhibits DYRK1A, promoting beta-cell proliferation.

Experimental_Workflow cluster_analysis Endpoint Analysis start Start: Human Islets dissociation Dissociate to Single Cells start->dissociation reaggregation Reaggregate into Islet Microtissues (MTs) dissociation->reaggregation treatment Treat with this compound +/- EdU (e.g., 4 days) reaggregation->treatment fixation Fix & Permeabilize treatment->fixation gsis GSIS & Viability Assays (Parallel Plate) treatment->gsis staining Immunofluorescence Staining (EdU, NKX6.1, DAPI) fixation->staining imaging 3D Confocal Imaging staining->imaging quantification Image Analysis & Quantification imaging->quantification end Results quantification->end gsis->end

Caption: In vitro workflow for assessing this compound's effects.

Troubleshooting_Guide start Low Beta-Cell Proliferation? check_conc Is this compound Concentration Optimal? start->check_conc Yes dose_response Action: Perform Dose-Response (1-15 µM) check_conc->dose_response No check_viability Is Islet Viability High? check_conc->check_viability Yes end_good Problem Resolved dose_response->end_good viability_assay Action: Assess Viability (e.g., Caspase-3/7) check_viability->viability_assay No check_non_beta High Non-Beta-Cell Proliferation? check_viability->check_non_beta Yes end_bad Consult Further Literature viability_assay->end_bad co_treatment Action: Co-treat with GLP-1RA check_non_beta->co_treatment Yes check_non_beta->end_good No co_treatment->end_good

Caption: Troubleshooting low beta-cell proliferation.

References

Technical Support Center: Troubleshooting Harmine Instability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability and integrity of investigational compounds is paramount to the validity and reproducibility of experimental results. Harmine, a beta-carboline alkaloid with a range of biological activities, can be susceptible to degradation during long-term storage, potentially leading to inconsistent experimental outcomes. This technical support center provides a comprehensive guide to understanding and mitigating this compound instability.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues and questions related to the long-term storage and stability of this compound.

Q1: My this compound stock solution has changed color. Is it still usable?

A change in the color of your this compound solution, often to a yellowish or brownish hue, is a potential indicator of degradation. This can be caused by oxidation or photodegradation. It is strongly recommended to prepare a fresh solution and re-evaluate your experimental results. To minimize oxidation, it is good practice to purge organic solvent stock solutions with an inert gas like argon or nitrogen.

Q2: I'm observing unexpected peaks in my HPLC analysis of a this compound sample. Could this be due to degradation?

Yes, the appearance of new, unexpected peaks in your HPLC chromatogram is a common sign of this compound degradation. These peaks represent degradation products that have different retention times from the parent compound. It is advisable to use a fresh, properly stored this compound standard to confirm the identity of the main peak and to characterize the degradation products if necessary.

Q3: My recent experiments using a previously prepared this compound stock solution are showing weaker than expected biological activity. Could this be related to instability?

A decrease in the expected biological activity of this compound, such as reduced inhibition of monoamine oxidase A (MAO-A), is a strong indication of degradation.[1][2][3] The chemical structure of this compound is directly related to its biological function, and any alteration through degradation can lead to a loss of potency. It is crucial to use freshly prepared solutions for quantitative biological assays to ensure accurate and reproducible data.

Q4: What are the optimal conditions for storing solid this compound?

For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light.[4] When handled correctly, solid this compound can be stable for at least two years.

Q5: How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[4] When preparing stock solutions in these solvents, it is recommended to purge the solution with an inert gas to minimize oxidation. These stock solutions should be stored at -20°C in tightly sealed, light-protected vials. For aqueous solutions, it is important to note that this compound is sparingly soluble. It is not recommended to store aqueous solutions for more than one day due to a higher potential for degradation.[4]

Q6: What is the influence of pH on this compound stability in aqueous solutions?

The pH of aqueous solutions can significantly impact this compound's stability and solubility. This compound's fluorescence, for instance, is known to decrease as the pH of its environment increases. While specific degradation kinetics across a wide pH range are not extensively documented in the literature, it is generally advisable to maintain a pH that is optimal for your specific experimental system while being mindful of potential stability issues.

Quantitative Data on this compound Storage and Stability

The following table summarizes key quantitative data related to the storage and stability of this compound.

ParameterConditionObservationReference
Solid this compound Stability -20°C, protected from lightStable for ≥ 4 years[4]
Aqueous Solution Stability PBS (pH 7.2)Not recommended for storage longer than one day[4]
Organic Solvent Stock Solution DMSOStore at -20°C[4]
Solubility in DMSO Room TemperatureApproximately 2 mg/mL[4]
Solubility in PBS (pH 7.2) Room TemperatureApproximately 0.25 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Inert gas (argon or nitrogen)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Gently vortex the tube until the this compound is completely dissolved.

    • Purge the headspace of the tube with a gentle stream of inert gas for 10-15 seconds.

    • Quickly and tightly cap the tube.

    • Label the tube with the compound name, concentration, date, and your initials.

    • Store the stock solution at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Purity and Stability Assessment

This is a general protocol and may need to be optimized for your specific HPLC system and column.

  • Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column

    • Mobile phase: e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

    • This compound sample (freshly prepared and aged solutions)

    • This compound reference standard

  • Procedure:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Prepare your this compound samples for injection by diluting them to an appropriate concentration in the mobile phase.

    • Inject a known concentration of the this compound reference standard to determine its retention time and peak area.

    • Inject your freshly prepared this compound solution to establish a baseline chromatogram for the pure compound.

    • Inject your aged or suspect this compound solution.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak. The UV detector is typically set at a wavelength where this compound has maximum absorbance, such as around 320 nm.

    • Compare the chromatograms of the fresh and aged samples to assess the extent of degradation.

Visualizing this compound Instability and Troubleshooting

Diagram 1: Logical Troubleshooting Workflow for this compound Instability

TroubleshootingWorkflow Troubleshooting this compound Instability A Unexpected Experimental Results (e.g., low activity, new HPLC peaks) B Check Storage Conditions of this compound Stock A->B C Was the solution stored at -20°C and protected from light? B->C Solid/Organic Stock D Was the aqueous solution used for >24h? B->D Aqueous Solution E Prepare Fresh this compound Solution C->E No G Analyze Old vs. Fresh Solution by HPLC C->G Yes D->E Yes D->G No F Re-run Experiment with Fresh Solution E->F H Problem Resolved? F->H J Degradation Confirmed G->J New Peaks/ Reduced Main Peak I Further Investigation Needed (e.g., check other reagents, experimental setup) H->I No K Discard Old Stock and Implement Proper Storage Protocols H->K Yes J->K

A flowchart to guide researchers in troubleshooting experiments where this compound instability is suspected.

Diagram 2: Potential Degradation Pathways of this compound

While specific degradation products from long-term storage are not well-defined in the literature, potential pathways can be inferred from its chemical structure and known metabolic routes.

DegradationPathways Potential this compound Degradation Pathways This compound This compound Oxidation Oxidation (e.g., exposure to air) This compound->Oxidation Photodegradation Photodegradation (e.g., exposure to UV/light) This compound->Photodegradation Oxidized_Products Oxidized Products (e.g., N-oxides, hydroxylated derivatives) Oxidation->Oxidized_Products Photo_Products Photodegradation Products (e.g., ring-opened products, dimers) Photodegradation->Photo_Products Loss_of_Activity Loss of Biological Activity Oxidized_Products->Loss_of_Activity Photo_Products->Loss_of_Activity

A diagram illustrating the potential degradation pathways of this compound due to oxidation and photodegradation.

By adhering to proper storage and handling procedures and being vigilant for the signs of degradation, researchers can ensure the integrity of their this compound samples and the reliability of their experimental data.

References

Technical Support Center: Managing Off-Target Effects of Harmine in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing harmine in kinase assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the challenges associated with this compound's off-target effects, ensuring the accuracy and specificity of your experimental results.

Frequently Asked Questions (FAQs)

1. What is the primary kinase target of this compound?

This compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase.[2][3]

2. What are the known off-target effects of this compound?

This compound is known to have several off-target effects, which can be broadly categorized as:

  • Other Kinases: Kinome scan data reveals that this compound inhibits a range of other kinases, particularly within the CMGC family (to which DYRK1A belongs), including other DYRK family members (DYRK1B, DYRK2), cyclin-dependent kinases (CDKs), and casein kinases (CSNK).[4][5][6][7]

  • Central Nervous System (CNS) Receptors: this compound exhibits affinity for serotonin and tryptamine receptors in the CNS, which contributes to its psychoactive effects.[4]

  • Monoamine Oxidase A (MAO-A): this compound is a potent inhibitor of MAO-A.[4][8]

3. Why is it important to manage this compound's off-target effects in my experiments?

Failing to account for off-target effects can lead to misinterpretation of your data. The observed phenotype or biochemical effect may be a result of inhibiting an unintended target, rather than or in addition to the inhibition of DYRK1A. This is particularly critical in drug development and target validation studies where specificity is paramount.

4. Are there more selective alternatives to this compound?

Yes, medicinal chemistry efforts have led to the development of this compound analogs with improved selectivity profiles.[4][5] These analogs are designed to retain high potency for DYRK1A while reducing binding to off-target kinases and CNS receptors.[3][4] When possible, using a more selective analog as a tool compound is recommended.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in kinase assays.

Problem Possible Cause(s) Recommended Solution(s)
No inhibition observed, even at high this compound concentrations. 1. Assay conditions are not optimal for this compound. Different kinase assay formats (e.g., TR-FRET, radiometric, luminescence-based) can have varying sensitivities. 2. Incorrect this compound concentration. Errors in stock solution preparation or dilution. 3. Degraded this compound. Improper storage of the compound.1. Optimize assay parameters. Ensure the ATP concentration is appropriate for an ATP-competitive inhibitor. Refer to specific assay protocols for guidance. 2. Verify this compound concentration. Prepare a fresh stock solution and verify its concentration. 3. Use a fresh aliquot of this compound. Store this compound as recommended by the supplier, protected from light and moisture.
Observed IC50 value is significantly different from published values. 1. Different assay formats and conditions. IC50 values are highly dependent on the experimental setup, including the kinase construct, substrate, and ATP concentration.[9] 2. Variations in reagent quality. 1. Standardize your assay. If possible, use assay conditions similar to those reported in the literature you are referencing. Report your specific assay conditions when publishing your results. 2. Use high-quality reagents. Ensure the purity and activity of your kinase and other reagents.
Unsure if the observed effect is due to DYRK1A inhibition or an off-target. 1. This compound's known promiscuity. As highlighted in the FAQs, this compound inhibits multiple kinases.1. Perform control experiments. (See detailed protocols below). 2. Use a more selective analog. Compare the effects of this compound with a more DYRK1A-selective compound. A similar effect profile suggests on-target activity. 3. Utilize a chemically distinct DYRK1A inhibitor. If another DYRK1A inhibitor with a different chemical scaffold produces the same phenotype, it strengthens the conclusion of on-target activity. 4. Employ genetic approaches. Use cell lines with DYRK1A knockdown or knockout to confirm that the effect of this compound is DYRK1A-dependent.
This compound shows toxicity in cell-based assays. 1. High concentrations of this compound. 2. Off-target effects on cellular pathways. 1. Determine the optimal non-toxic concentration range. Perform a dose-response curve for cytotoxicity. 2. Consider using a more selective, less toxic analog. [5]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary target, DYRK1A, and a selection of off-target kinases. This data is compiled from various kinome screening and biochemical assays.

Table 1: Inhibitory Potency of this compound against DYRK Family Kinases

KinaseIC50 (nM)Reference(s)
DYRK1A33 - 80[1][10]
DYRK1B166
DYRK2900 - 1900[1]
DYRK3800[1]
DYRK480,000

Table 2: Selected Off-Target Kinase Inhibition by this compound (from Kinome Scans)

Data is often presented as "% activity remaining" or "% of control" at a fixed concentration of this compound (e.g., 10 µM). Lower values indicate stronger inhibition.

Kinase FamilyKinase% Activity Remaining @ 10 µMReference(s)
CMGCCLK1< 20%[7][9]
CLK4< 20%[9]
DYRK1B< 20%[9]
DYRK2< 20%[9]
HIPK2~30%[5]
HIPK3~21%[5]
Casein KinaseCSNK1A1< 20%[4]
CSNK1D< 20%[4]
CSNK1E< 20%[4]
CSNK1G2< 20%[4]
CSNK2A1< 20%[4]
OtherPIM1< 20%[9]
IRAK1~32%[5]

Note: This is not an exhaustive list. For a comprehensive profile, refer to published kinome scan data.[4][5][6][7]

Experimental Protocols

1. General Protocol for an In Vitro Kinase Assay (Luminescence-Based)

This protocol provides a general framework. Specific reagent concentrations and incubation times should be optimized for your particular kinase and substrate.

  • Prepare Reagents:

    • Kinase Reaction Buffer (e.g., Tris-HCl, MgCl2, DTT).

    • DYRK1A enzyme.

    • Substrate (a specific peptide or protein substrate for DYRK1A).

    • ATP solution.

    • This compound stock solution (in DMSO).

    • Luminescent kinase assay reagent (e.g., ADP-Glo™).

  • Assay Procedure:

    • Add kinase reaction buffer to the wells of a 384-well plate.

    • Add this compound at various concentrations (and DMSO as a vehicle control).

    • Add the DYRK1A enzyme and incubate briefly.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Protocol for Kinase Selectivity Profiling

To assess the selectivity of this compound, it is essential to test its activity against a panel of other kinases.

  • Utilize a Commercial Service: Several companies offer kinase selectivity profiling services where your compound can be screened against hundreds of kinases. This provides a broad overview of its off-target profile.

  • In-House Profiling:

    • Select a panel of kinases to test. This should include kinases from the same family as the primary target (e.g., other DYRKs, CDKs) and kinases from different families.

    • Perform in vitro kinase assays for each selected kinase using a fixed, high concentration of this compound (e.g., 10 µM).

    • Calculate the percent inhibition for each kinase.

    • For any kinases that show significant inhibition, perform a full dose-response curve to determine the IC50 value.

3. Control Experiments to Validate On-Target Effects

  • Use of a Structurally Unrelated DYRK1A Inhibitor: Compare the cellular or biochemical effects of this compound to another potent and specific DYRK1A inhibitor that has a different chemical structure. If both compounds produce the same effect, it is more likely to be an on-target effect.

  • Use of a Less Active Analog: Include a this compound analog that is known to be a weak inhibitor of DYRK1A as a negative control. This compound should not produce the same biological effect if the effect is indeed mediated by DYRK1A.

  • Target Knockdown/Knockout: In cell-based assays, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of DYRK1A. If this compound no longer produces the observed effect in these cells, it strongly suggests that the effect is DYRK1A-dependent.

Visualizations

DYRK1A_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NFAT NFAT Gene_Expression Gene_Expression NFAT->Gene_Expression Regulates CREB CREB CREB->Gene_Expression Regulates GLI1 GLI1 GLI1->Gene_Expression Regulates p53 p53 Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Induces CyclinD1 Cyclin D1 Cell_Cycle_Progression Cell_Cycle_Progression CyclinD1->Cell_Cycle_Progression Promotes This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits DYRK1A->NFAT Phosphorylates (Nuclear Export) DYRK1A->CREB Phosphorylates (Activation) DYRK1A->GLI1 Phosphorylates (Activation) DYRK1A->p53 Phosphorylates (Activation) DYRK1A->CyclinD1 Phosphorylates (Degradation) p120_catenin p120-catenin DYRK1A->p120_catenin Modulates

Caption: Simplified signaling pathways downstream of DYRK1A.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) Dispense Dispense Reagents into Plate Reagents->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Detect Add Detection Reagent Incubate->Detect Read Read Plate (Luminescence) Detect->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Plot->Determine

Caption: General workflow for an in vitro kinase assay.

Troubleshooting_Logic Start Start: Unexpected Kinase Assay Result Check_Inhibition Is inhibition observed? Start->Check_Inhibition No_Inhibition No Inhibition Check_Inhibition->No_Inhibition No Yes_Inhibition Inhibition Observed Check_Inhibition->Yes_Inhibition Yes Check_Controls Check Assay Controls (Positive/Negative) No_Inhibition->Check_Controls Check_Specificity Is the effect target-specific? Yes_Inhibition->Check_Specificity Controls_OK Controls OK Check_Controls->Controls_OK OK Controls_Fail Controls Fail Check_Controls->Controls_Fail Fail Controls_OK->Check_Specificity Check_Reagents Verify Reagent Quality and Concentrations Controls_Fail->Check_Reagents Perform_Selectivity Perform Selectivity Profiling and Control Experiments Check_Specificity->Perform_Selectivity Unsure On_Target Likely On-Target Effect Perform_Selectivity->On_Target Off_Target Potential Off-Target Effect Perform_Selectivity->Off_Target

Caption: Troubleshooting logic for this compound kinase assay results.

References

Technical Support Center: Synthesis of Novel Harmine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of novel harmine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the β-carboline core of this compound?

A1: The most prevalent method for constructing the β-carboline core is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine (like 6-methoxytryptamine) with an aldehyde or ketone under acidic conditions, followed by ring closure. The resulting tetrahydro-β-carboline is then dehydrogenated, often using a catalyst like Palladium on carbon (Pd/C), to yield the aromatic this compound scaffold. Alternative methods include Bischler-Napieralski reactions and palladium-catalyzed coupling strategies, though the Pictet-Spengler reaction remains fundamental due to its similarity to the natural biosynthetic pathway.

Q2: I want to modify the this compound scaffold. Which positions are most commonly derivatized and for what purpose?

A2: The most frequently modified positions are N9 (the indole nitrogen) and C7 (the methoxy group position).

  • N9-Position: Modifications at this position are generally well-tolerated for maintaining inhibitory activity against the primary target, DYRK1A kinase. Alkylation at N9 is a common strategy to tune properties and can reduce inhibition of the off-target monoamine oxidase A (MAO-A), thereby improving selectivity.

  • C7-Position: The 7-methoxy group is crucial for activity. Removing it or replacing it with bulky alkoxy groups can significantly decrease or eliminate neurotoxic effects. However, modifications at this position often reduce the desired affinity for DYRK1A. Demethylation of this compound to harmol (with a hydroxyl group at C7) is a common first step to allow for the introduction of new ether or ester linkages.

Q3: My final this compound derivative has very poor solubility in aqueous solutions. What are my options?

A3: Poor water solubility is a known challenge with this compound and many of its derivatives. This compound's solubility in PBS (pH 7.2) is only about 0.25 mg/ml. Here are some common approaches:

  • Salt Formation: Converting the derivative to a salt, such as a hydrochloride salt, can significantly enhance water solubility and bioavailability.

  • Use of Co-solvents: For in vitro assays, stock solutions are typically prepared in organic solvents like DMSO or DMF, where solubility is much higher (~1.5-2.0 mg/ml). These can then be diluted into aqueous buffers, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects.

  • Formulation Strategies: For in vivo studies, formulation with nanoparticles or other drug delivery vehicles can be explored to improve solubility and absorption.

Troubleshooting Guides

Problem 1: Low Yield in Pictet-Spengler Reaction

You are performing the initial cyclization to form the tetrahydro-β-carboline core and observing low or no product formation.

Troubleshooting Flowchart

G start Low Yield in Pictet-Spengler Reaction check_sm 1. Verify Purity of Starting Materials start->check_sm check_imine 2. Confirm Imine/ Iminium Ion Formation check_sm->check_imine solution_sm Purify tryptamine and aldehyde/ketone via recrystallization or chromatography. check_sm->solution_sm check_conditions 3. Optimize Reaction Conditions check_imine->check_conditions solution_imine The driving force is the electrophilicity of the iminium ion. Ensure acid catalyst is present and active. check_imine->solution_imine check_aromatic 4. Assess Aromatic Ring Nucleophilicity check_conditions->check_aromatic solution_conditions Try harsher conditions: - Stronger acid (TFA, HCl) - Higher temperature - Aprotic media may give better yields. check_conditions->solution_conditions solution_aromatic Electron-donating groups on the indole ring increase nucleophilicity and favor the reaction. check_aromatic->solution_aromatic

Caption: Troubleshooting flowchart for low-yield Pictet-Spengler reactions.

Detailed Steps:

  • Check Starting Material Purity: The tryptamine derivative and the carbonyl compound (aldehyde/ketone) must be pure. Contaminants can inhibit the reaction.

  • Confirm Iminium Ion Formation: The reaction proceeds via an iminium ion, which is more electrophilic than the corresponding imine. This typically requires an acid catalyst. Ensure your acid is not degraded and is used in appropriate stoichiometry.

  • Optimize Reaction Conditions: While some reactions proceed under mild conditions, less reactive substrates may require harsher conditions, such as refluxing in strong acids like HCl or trifluoroacetic acid (TFA).

  • Evaluate Substrate Reactivity: The indole ring must be sufficiently nucleophilic to attack the iminium ion. Electron-donating groups on the indole facilitate the reaction, while electron-withdrawing groups can hinder it, requiring more forceful conditions.

Problem 2: Difficulty in Product Purification

Your final product is difficult to separate from starting materials or byproducts.

Possible Solutions:

  • Column Chromatography: This is the most common method for purifying this compound derivatives. Silica gel is typically used. A gradient elution starting with a non-polar solvent and gradually increasing polarity is often effective.

  • pH-Based Extraction: this compound and its analogs are basic due to the pyridine nitrogen. You can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and wash with an acidic aqueous solution (e.g., 1M HCl). The basic this compound derivative will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and re-extracted with an organic solvent to recover the purified product.

  • Advanced Chromatography: For very similar compounds, such as separating this compound from harmaline, more advanced techniques like pH-zone-refining counter-current chromatography may be necessary.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective final purification step.

Data Summary Tables

Table 1: Representative Reaction Yields for this compound Derivatization

Reaction StepStarting MaterialReagents/ConditionsProductYield (%)Reference
DemethylationThis compoundAcetic Acid, 48% HBr, RefluxHarmol99%
N9-AlkylationThis compoundAlkyl bromides, NaH, DMFN9-alkyl-harmine esters40-68%
C7-AlkylationHarmolAlkyl bromides, Cs₂CO₃, DMF, 50°CC7-O-alkyl-harmine esters40-68%
AmidationN9-alkyl-harmine methyl ester7N NH₃ in Methanol, 90°CN9-alkyl-harmine amides84-95%

Table 2: Biological Activity of Selected this compound Derivatives

CompoundDYRK1A IC₅₀ (nM)MAO-A IC₅₀ (nM)Key Structural FeatureReference
This compound27 - 90~5Parent Scaffold
Harmol>90-C7-OH group
Harmaline>1000-Dihydro β-carboline
N9-(CH₂)₂CONH₂~30>1000N9-amide substitution
C7-O(CH₂)₂CO₂Me89-C7-ether substitution

Key Experimental Protocols

Protocol 1: General Synthesis of this compound Core via Pictet-Spengler Reaction

This protocol describes the foundational synthesis of the this compound scaffold from 6-methoxytryptamine.

Workflow Diagram

G A 6-Methoxytryptamine + Acetaldehyde B Pictet-Spengler Reaction A->B C Tetrahydro-β-carboline Intermediate B->C D Dehydrogenation (Oxidation) C->D E This compound Core D->E

Caption: General workflow for the synthesis of the this compound core.

Methodology:

  • Condensation & Cyclization: To a solution of 6-methoxytryptamine in an appropriate acidic solvent (e.g., 0.1 N HCl or acetic acid), add acetaldehyde dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tryptamine is consumed.

  • Work-up (Intermediate): Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude tetrahydro-β-carboline intermediate.

  • Dehydrogenation: Dissolve the crude intermediate in a high-boiling point solvent like toluene or xylene. Add 5-10 mol% of a dehydrogenation catalyst, typically 5% or 10% Palladium on carbon (Pd/C).

  • Heating: Reflux the mixture for 4-12 hours. Again, monitor the reaction by TLC for the appearance of the fluorescent this compound product and disappearance of the intermediate.

  • Purification: After cooling, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent. Concentrate the filtrate under reduced pressure. Purify the resulting crude this compound by silica gel column chromatography.

Protocol 2: N9-Alkylation of the this compound Scaffold

This protocol describes the addition of an alkyl chain to the indole nitrogen (N9) of the this compound core.

Methodology:

  • Preparation: To a solution of this compound in anhydrous DMF, add a strong base such as sodium hydride (NaH, ~1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl bromide with a terminal ester group, ~1.5 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature or gently heat (e.g., 50°C) and stir for 12-24 hours until TLC analysis indicates completion.

  • Quenching & Extraction: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield the N9-alkylated this compound derivative.

Signaling Pathway Visualization

This compound's biological effects, particularly in the context of diabetes and cancer, are often attributed to its inhibition of DYRK1A kinase. However, its potent inhibition of MAO-A is a critical off-target effect that must be considered in drug development.

G cluster_0 This compound Derivative Action cluster_1 Primary Target Pathway cluster_2 Off-Target Pathway This compound This compound Derivative DYRK1A DYRK1A Kinase This compound->DYRK1A INHIBITS MAOA MAO-A This compound->MAOA INHIBITS NFAT NFAT (Transcription Factor) DYRK1A->NFAT phosphorylates & inhibits nuclear translocation Proliferation β-Cell Proliferation (Anti-Diabetic Effect) NFAT->Proliferation promotes Neurotransmitters Serotonin, Norepinephrine MAOA->Neurotransmitters metabolizes CNS_Effects CNS Side Effects Neurotransmitters->CNS_Effects

Caption: Signaling pathways affected by this compound derivatives.

Technical Support Center: Harmine Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for harmine fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common sources of interference in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound fluorescence-based experiments in a simple question-and-answer format.

Q1: My fluorescence signal is weak or non-existent. What are the possible causes and solutions?

A1: Weak or absent fluorescence signals can stem from several factors. Firstly, confirm that your instrument settings are appropriate for this compound's spectral properties. Secondly, ensure the concentration of this compound is sufficient for detection. Photobleaching, the irreversible degradation of the fluorophore by light, can also lead to a diminished signal. To mitigate this, minimize the exposure of your samples to light. Finally, consider the possibility of fluorescence quenching, where other molecules in your sample are inhibiting this compound's fluorescence.

Q2: I'm observing high background fluorescence in my assay. How can I reduce it?

A2: High background fluorescence can mask your true signal and reduce the sensitivity of your assay. A primary source of this issue is autofluorescence from biological samples or media components. Cellular components like NADH and flavins, as well as media additives such as phenol red and fetal bovine serum (FBS), are known to be autofluorescent. To address this, consider using a medium with low autofluorescence, like FluoroBrite™, and minimize the concentration of serum. It is also crucial to include unstained controls to quantify the level of autofluorescence in your samples. If possible, performing measurements in a simple buffer solution like PBS can significantly reduce background noise.

Q3: My results are inconsistent and not reproducible. What could be the cause?

A3: Inconsistent results are often due to variations in experimental conditions. Ensure that all reagents are prepared fresh and that their concentrations are accurate. Pay close attention to incubation times and temperatures, as these can significantly impact enzymatic reactions and binding kinetics. Pipetting accuracy is also critical, especially in high-throughput screening formats. To improve reproducibility, it's advisable to create a detailed standard operating procedure (SOP) and adhere to it strictly for all experiments.

Q4: I suspect another compound in my sample is interfering with the this compound fluorescence. How can I confirm and correct this?

A4: Interference from other compounds can manifest as either quenching (a decrease in signal) or an additive signal if the compound is itself fluorescent. To identify the source of interference, you can run control experiments with each component of your assay mixture separately. If a compound is found to be interfering, you may need to consider an alternative assay design or use a different fluorescent probe. For quenching, it's important to identify the mechanism (static or dynamic) to understand the nature of the interaction.

Q5: What is the "inner filter effect" and how can I correct for it?

A5: The inner filter effect (IFE) is a phenomenon where the excitation or emission light is absorbed by other components in the sample, leading to an artificially low fluorescence reading. This is particularly problematic at high concentrations of the fluorophore or other absorbing species. To correct for IFE, you can measure the absorbance of your sample at the excitation and emission wavelengths and apply a correction factor to your fluorescence data. Alternatively, working with more dilute samples where the absorbance is low (typically below 0.1) can help to minimize this effect.

Data Presentation

The following tables summarize key quantitative data for this compound fluorescence-based assays.

Table 1: Spectral Properties of this compound

ParameterWavelength (nm)Reference(s)
Excitation Maximum (λex)~365[1][2]
Emission Maximum (λem)~417-420[1][2]

Table 2: Common Sources of Interference and Mitigation Strategies

Interference SourceDescriptionMitigation Strategy
Autofluorescence Intrinsic fluorescence from cells, media, or test compounds.Use phenol red-free media, reduce serum concentration, use red-shifted dyes if possible, include unstained controls.
Fluorescence Quenching Reduction of fluorescence intensity by interacting molecules.Identify and remove the quencher, or use Stern-Volmer analysis to characterize the quenching.
Inner Filter Effect (IFE) Absorption of excitation or emission light by sample components.Keep sample absorbance below 0.1, or apply a mathematical correction based on absorbance measurements.
Spectral Overlap Emission spectrum of one fluorophore overlaps with the detection channel of another.Choose fluorophores with minimal spectral overlap, use appropriate emission filters, and apply spectral unmixing algorithms if necessary.
Photobleaching Irreversible light-induced degradation of the fluorophore.Minimize light exposure, use antifade mounting media for imaging.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound fluorescence.

Protocol 1: Fluorometric Monoamine Oxidase A (MAO-A) Inhibition Assay

This assay is commonly used to screen for inhibitors of MAO-A, an enzyme for which this compound is a known inhibitor. The assay measures the production of a fluorescent product resulting from the deamination of a substrate, kynuramine.

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine (substrate)

  • This compound (or other test inhibitors)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • 2N NaOH (to stop the reaction)

  • 96-well or 384-well black plates with clear bottoms

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of kynuramine in the assay buffer. The final concentration in the assay will typically be around 80 µM.

    • Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO). Further dilute in assay buffer to the desired concentrations.

  • Assay Setup:

    • In each well of the microplate, add the following in order:

      • Assay buffer

      • Test compound or vehicle control

      • Kynuramine

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the MAO-A enzyme to each well. The final enzyme concentration should be optimized for your specific enzyme batch.

    • Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction:

    • Stop the enzymatic reaction by adding 2N NaOH to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 380 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound fluorescence-based assays.

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (this compound, Buffer, etc.) incubate Incubate Samples with this compound reagents->incubate samples Prepare Samples (Cells, Lysates, etc.) samples->incubate measure Measure Fluorescence (Plate Reader/Microscope) incubate->measure raw_data Collect Raw Fluorescence Data measure->raw_data analyze Analyze Data & Correct for Interference raw_data->analyze results Interpret Results analyze->results

Caption: A general experimental workflow for a this compound fluorescence-based assay.

troubleshooting_logic node_sol node_sol start Problem with Fluorescence Signal? weak_signal Weak or No Signal? start->weak_signal high_bg High Background? start->high_bg inconsistent Inconsistent Results? start->inconsistent weak_signal->high_bg No sol_check_settings Check Instrument Settings (λex, λem, gain) weak_signal->sol_check_settings Yes high_bg->inconsistent No sol_autofluorescence Address Autofluorescence (e.g., change media) high_bg->sol_autofluorescence Yes sol_standardize Standardize Protocol (reagents, timing, etc.) inconsistent->sol_standardize Yes

Caption: A troubleshooting decision tree for common issues in this compound fluorescence assays.

interference_pathway cluster_interference Potential Interference This compound This compound (Fluorophore) emission Fluorescence Emission (~420 nm) This compound->emission excitation Excitation Light (~365 nm) excitation->this compound detector Detector emission->detector quencher Quenching (e.g., compound binding) quencher->this compound Inhibits Emission autofluor Autofluorescence (e.g., media, cells) autofluor->detector Adds Background Signal ife Inner Filter Effect (High Absorbance) ife->excitation Reduces Light Reaching this compound ife->emission Reduces Light Reaching Detector

Caption: A diagram illustrating the points of potential interference in a this compound fluorescence assay.

References

Technical Support Center: Mitigating Harmine Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with harmine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound's cytotoxicity in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

What is the expected cytotoxic effect of this compound on non-cancerous cell lines?

This compound can exhibit cytotoxic effects on non-cancerous cell lines, though often at higher concentrations than those required for its desired biological activity (e.g., as a DYRK1A inhibitor). The cytotoxicity is cell-line dependent. For instance, this compound has been shown to have a dose-dependent inhibitory effect on cell proliferation in various cell lines. While some studies report good viability of non-transformed cells at lower concentrations, others indicate that at higher concentrations, this compound can induce apoptosis and necrosis[1][2].

How does this compound induce cytotoxicity in non-cancerous cells?

This compound-induced cytotoxicity is a multi-faceted process involving several cellular mechanisms:

  • Induction of Apoptosis: this compound can trigger programmed cell death, or apoptosis. This is often mediated through the mitochondrial pathway, involving changes in the Bcl-2 family of proteins (an increase in pro-apoptotic Bax and a decrease in anti-apoptotic Bcl-2), leading to the activation of caspases (caspase-3 and -9) and subsequent cell death[3][4].

  • Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest at different phases (G1/S or G2/M), depending on the cell type. This prevents cell proliferation and can lead to apoptosis[3][5].

  • Inhibition of Signaling Pathways: this compound can modulate key signaling pathways that govern cell survival and proliferation, such as the PI3K/Akt/mTOR and ERK pathways. Inhibition of these pathways can contribute to its cytotoxic effects[3][4].

  • DNA Intercalation: Some studies suggest that this compound can intercalate with DNA, which can interfere with DNA replication and transcription, ultimately leading to cell death. However, other research indicates that this may not be the primary mechanism in intact cells[6][7].

What are some strategies to mitigate this compound's cytotoxicity in my non-cancerous cell line experiments?

Several approaches can be employed to reduce the unwanted cytotoxic effects of this compound on non-cancerous cells:

  • Dose Optimization: The most straightforward method is to perform a dose-response study to identify the optimal concentration of this compound that elicits the desired biological effect with minimal cytotoxicity.

  • Use of this compound Derivatives: A growing body of research focuses on synthesizing this compound derivatives with improved safety profiles. These modifications often involve alterations at the C2, C7, and N9 positions of the β-carboline ring, which can reduce neurotoxicity and general cytotoxicity while retaining or even enhancing the desired therapeutic activity[7][8][9][10].

  • Co-administration with Antioxidants: Since oxidative stress can contribute to this compound's cytotoxicity, co-treatment with antioxidants may be a viable strategy. While direct studies on the combined effect of this compound and specific antioxidants on non-cancerous cell cytotoxicity are limited, the known neuroprotective and antioxidant properties of compounds like N-acetylcysteine (NAC), resveratrol, and Vitamin E suggest they could be beneficial. Researchers are encouraged to explore this experimentally.

  • Neuroprotective Agents: this compound itself has shown neuroprotective effects in some contexts[6][11]. Understanding and leveraging these pathways could lead to strategies for mitigating its neurotoxic side effects.

Troubleshooting Guides

Issue 1: High cytotoxicity observed at unexpectedly low concentrations of this compound.
  • Possible Cause:

    • Cell Line Sensitivity: The specific non-cancerous cell line you are using may be particularly sensitive to this compound.

    • Reagent Purity and Stability: The this compound stock solution may have degraded or contain impurities.

    • Experimental Conditions: Factors such as cell density, media composition, and incubation time can influence cytotoxicity.

  • Solution:

    • Verify IC50: Compare your results with published IC50 values for your cell line, if available (see Table 1).

    • Check Reagent: Prepare a fresh stock solution of this compound from a reliable source.

    • Optimize Assay Conditions:

      • Ensure a consistent and optimal cell seeding density.

      • Use fresh culture medium.

      • Perform a time-course experiment to determine the optimal incubation time.

    • Consider a Different Cell Line: If feasible, try a different non-cancerous cell line that is reported to be less sensitive to this compound.

Issue 2: Inconsistent results in cell viability assays (e.g., MTT assay).
  • Possible Cause:

    • Assay Interference: this compound, being a colored compound, might interfere with the colorimetric readings of the MTT assay. Phenol red in the culture medium can also contribute to high background.

    • Incomplete Solubilization of Formazan: The purple formazan crystals produced in the MTT assay may not be fully dissolved, leading to inaccurate readings.

    • Cell Clumping: Uneven cell distribution in the wells can lead to variability.

  • Solution:

    • Run Controls: Include control wells with this compound but no cells to measure its absorbance at the assay wavelength. Subtract this background from your experimental readings.

    • Use Phenol Red-Free Media: If high background is an issue, switch to phenol red-free media for the assay.

    • Ensure Complete Solubilization: After adding the solubilization buffer, ensure all formazan crystals are dissolved by gentle shaking or pipetting.

    • Proper Cell Seeding: Ensure a single-cell suspension and even distribution of cells when plating.

Issue 3: Difficulty in interpreting apoptosis assay results (e.g., Annexin V/PI staining).
  • Possible Cause:

    • Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive Annexin V and PI staining[9].

    • Incorrect Gating Strategy: Improperly set gates in the flow cytometry analysis can lead to misinterpretation of apoptotic versus necrotic and live cells.

    • Subcellular Debris: Dead cells can break apart, and the resulting debris can be mistakenly analyzed as apoptotic cells[12].

  • Solution:

    • Gentle Cell Handling: Handle cells gently during harvesting and staining procedures. If using adherent cells, allow them to recover for 30-45 minutes after trypsinization before staining[9].

    • Use Proper Controls: Include unstained, single-stained (Annexin V only and PI only), and compensation controls to set up the flow cytometer correctly.

    • Gate on Cell Population: Use forward and side scatter to gate on the main cell population and exclude debris from your analysis.

Quantitative Data

Table 1: IC50 Values of this compound in Various Non-Cancerous Cell Lines

Cell LineDescriptionIC50 (µM)Exposure TimeAssayReference
HEK293 Human Embryonic Kidney> 200Not SpecifiedMTT[12]
NIH/3T3 Mouse Embryonic Fibroblast41724 hoursMTT[13][14]
CCD-18Lu Human Lung FibroblastGood viability reportedNot SpecifiedViability/Colony Formation[2][3]
HLFα Normal Human Lung FibroblastMinor effect at 10 µM24 hoursCCK-8[6][15]
PC12 Rat Pheochromocytoma17.9748 hoursMTT

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability based on the metabolic activity of cells.

  • Materials:

    • 96-well plates

    • This compound stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Flow cytometer

    • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • 12 x 75 mm flow cytometry tubes

  • Procedure:

    • Seed cells and treat with this compound for the desired time.

    • Harvest the cells, including any floating cells from the supernatant. For adherent cells, use a gentle dissociation reagent.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Materials:

    • Flow cytometer

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • 12 x 75 mm flow cytometry tubes

  • Procedure:

    • Harvest approximately 1 x 10^6 cells and wash with PBS.

    • Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate on ice for at least 30 minutes (cells can be stored at -20°C for several weeks at this stage).

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry, ensuring to acquire data on a linear scale for the PI channel.

Signaling Pathways and Experimental Workflows

This compound-Induced Cytotoxicity Signaling Pathways

This compound's cytotoxic effects are often mediated through the modulation of key cellular signaling pathways. The diagram below illustrates the inhibitory effects of this compound on the PI3K/Akt/mTOR and ERK pathways, which are crucial for cell survival and proliferation. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

harmine_cytotoxicity_pathway cluster_membrane cluster_cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras This compound This compound Akt Akt This compound->Akt ERK ERK This compound->ERK PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation

Caption: this compound-induced cytotoxicity via inhibition of PI3K/Akt/mTOR and ERK signaling pathways.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram outlines a typical experimental workflow for investigating the cytotoxic effects of this compound and the potential mitigating effects of a test compound.

experimental_workflow cluster_setup cluster_assays cluster_analysis Cell_Culture 1. Cell Culture (Non-cancerous cell line) Treatment 2. Treatment Groups: - Control - this compound - Mitigating Agent - this compound + Mitigating Agent Cell_Culture->Treatment Viability 3. Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 4. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle 5. Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Data 6. Data Acquisition & Analysis Viability->Data Apoptosis->Data Cell_Cycle->Data Conclusion 7. Conclusion Data->Conclusion

Caption: Workflow for evaluating this compound cytotoxicity and mitigation strategies.

Logical Relationship for Troubleshooting High Cytotoxicity

This diagram provides a logical troubleshooting guide for instances of unexpectedly high cytotoxicity in your experiments.

troubleshooting_logic Start High Cytotoxicity Observed Check_Concentration Is the this compound concentration correct? Start->Check_Concentration Check_Reagent Is the this compound stock solution fresh and pure? Check_Concentration->Check_Reagent Yes Recalculate Recalculate and reprepare dilutions. Check_Concentration->Recalculate No Check_Cells Is the cell line known to be highly sensitive? Check_Reagent->Check_Cells Yes New_Stock Prepare a fresh stock solution. Check_Reagent->New_Stock No Check_Assay Are there potential assay artifacts? Check_Cells->Check_Assay No Literature_Search Review literature for cell line-specific data. Check_Cells->Literature_Search Yes Optimize_Assay Optimize assay parameters (e.g., controls, media). Check_Assay->Optimize_Assay Yes Consider_Mitigation Consider mitigation strategies. Check_Assay->Consider_Mitigation No Literature_Search->Consider_Mitigation

References

Harmine Dosage Refinement: A Technical Support Center for Minimizing Neurological Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for refining harmine dosage to minimize neurological side effects in experimental settings. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound experiments.

Q1: My animal models are exhibiting significant tremors. What are the immediate steps to manage this?

A1: this compound-induced tremors are a known neurological side effect. Consider the following:

  • Dose Reduction: The most immediate step is to lower the administered dose in subsequent experiments. Tremor intensity is dose-dependent.

  • Pharmacological Intervention: For acute management, co-administration of GABAergic agonists like diazepam or muscimol has been shown to suppress this compound-induced tremors in rodents.[1] Baclofen, a GABAB receptor agonist, has also demonstrated efficacy.[1]

  • Monitor Overall Health: Ensure the animal has easy access to food and water, as tremors can interfere with normal activity.

  • Refine Experimental Design: If tremors are a consistent issue, re-evaluate the dosage regimen. Consider a dose-escalation study to identify the tremor threshold in your specific model.

Q2: I am observing high variability in the neurological side effects between subjects. What could be the cause?

A2: Variability can stem from several factors:

  • Weight-Based Dosing: Ensure you are dosing based on the individual subject's body weight. A fixed dose can lead to higher concentrations in smaller animals, increasing the likelihood of adverse effects.[1] A human study concluded that a weight-based threshold of 2.7 mg/kg is more indicative of tolerance than fixed dosing.[1]

  • Metabolic Differences: Individual differences in metabolism can affect this compound's pharmacokinetic profile.

  • Route of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) can influence absorption rates and peak plasma concentrations, leading to varied responses.

Q3: What are the best practices for preparing this compound for in vitro and in vivo studies to ensure consistency?

A3: Proper preparation is crucial for reproducible results.

  • In Vitro Studies:

    • This compound hydrochloride can be dissolved in sterile saline (0.9% NaCl).[2]

    • For cell culture experiments, stock solutions are often prepared in dimethyl sulfoxide (DMSO) and then diluted in the culture medium to the final working concentration.[3][4] It's critical to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3][4]

  • In Vivo Studies:

    • For intraperitoneal (i.p.) injections in rodents, this compound can be dissolved in saline.[2] If solubility is an issue, a small amount of DMSO can be used as a co-solvent.[2]

    • For oral administration (gavage), this compound can be dissolved in corn oil.[5]

    • Always prepare fresh solutions for each experiment to avoid degradation.

Q4: Are there any known drug interactions I should be aware of when designing my experiments?

A4: Yes, as a potent reversible inhibitor of monoamine oxidase A (MAO-A), this compound can interact with other substances that affect the monoamine system.[1][6]

  • Serotonergic Agents: Co-administration with other serotonergic compounds could potentially lead to serotonin syndrome.

  • Dopaminergic Agents: this compound can also influence the dopaminergic system.[7]

  • Anesthetics: Some anesthetics have been shown to improve survival rates in cases of this compound poisoning in mice, suggesting a potential interaction.[8]

Quantitative Data on this compound Dosage and Effects

The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Human Dosage and Neurological Side Effects

Dosage (Oral)Observed Neurological Side EffectsSeverityCitation
< 2.7 mg/kgMinimal to no adverse events-[7][9][10][11]
> 2.7 mg/kgDrowsiness, dizziness, impaired concentrationMild to Moderate[1]
100 - 200 mg (single dose)Considered the Maximum Tolerated Dose (MTD) range-[9][10][11]
> 200 mg (single dose)Increased incidence of vomiting and drowsinessModerate[9][10][11]

Table 2: Preclinical Dosage and Effects in Rodents

Animal ModelDosageRoute of AdministrationObserved EffectsCitation
Mice26.9 mg/kg-Median lethal dose (LD50)[8]
Mice1.0 - 5.0 mg/kgi.p.Improved object recognition memory[2]
Rats5, 10, 15 mg/kg (chronic)-Antidepressant-like effects, increased hippocampal BDNF[12]
Rats10 - 20 mg/kg-Frequently used dose to induce tremor[1]
Rats40 mg/kgOralCmax of 67.1 ± 34.3 ng/mL

Experimental Protocols

Below are generalized protocols for common experimental setups involving this compound. Researchers should adapt these to their specific needs and institutional guidelines.

Protocol 1: In Vivo Administration and Neurological Assessment in Rodents
  • Subject Preparation:

    • Acclimate animals to the housing conditions for at least one week prior to the experiment.

    • Weigh each animal on the day of the experiment to calculate the precise dose.

  • This compound Preparation:

    • For intraperitoneal (i.p.) injection, dissolve this compound hydrochloride in sterile 0.9% saline. If needed, use a minimal amount of a suitable solvent like DMSO and dilute with saline.

    • For oral gavage, dissolve this compound in corn oil.[5]

    • Prepare solutions fresh on the day of administration.

  • Administration:

    • Administer the calculated dose via the chosen route (e.g., i.p. injection or oral gavage).

    • Handle animals gently to minimize stress.

  • Monitoring Neurological Side Effects:

    • Observe animals continuously for the first hour and then at regular intervals for up to 4-6 hours.

    • Score the presence and severity of tremors, ataxia (loss of coordination), and any convulsive activity. A standardized scoring system should be used.

    • Note any changes in general behavior, such as restlessness or sedation.

  • Data Collection and Analysis:

    • Record all observations with corresponding time points.

    • Analyze the dose-response relationship for the observed neurological side effects.

Protocol 2: In Vitro Neurotoxicity Assessment
  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) under standard conditions.[13][14]

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[3][13]

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.[3][4]

    • Create a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).[3][4]

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control group (medium with the same concentration of DMSO but no this compound).

    • Incubate the cells for a specified period (e.g., 24 or 48 hours).[13][15]

  • Neurotoxicity Assays:

    • MTT Assay for Cell Viability:

      • After incubation, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.[3][14]

      • Solubilize the crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at the appropriate wavelength.[3][14]

      • Calculate cell viability as a percentage of the vehicle control.

    • LDH Assay for Cytotoxicity:

      • Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.[14]

  • Data Analysis:

    • Plot the dose-response curves for cell viability and cytotoxicity.

    • Calculate the IC50 (half-maximal inhibitory concentration) to quantify this compound's neurotoxicity.

Visualizations

Signaling Pathways

Below are diagrams illustrating the key signaling pathways affected by this compound.

Harmine_MAO_A_Inhibition cluster_0 Mechanism of MAO-A This compound This compound MAO_A Monoamine Oxidase A (MAO-A) This compound->MAO_A Inhibits Metabolism Metabolism MAO_A->Metabolism Catalyzes Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->MAO_A Substrate for Monoamines->Metabolism Broken down by IncreasedLevels Increased Monoamine Levels in Synaptic Cleft NeurologicalEffects Downstream Neurological and Physiological Effects IncreasedLevels->NeurologicalEffects Harmine_DYRK1A_Inhibition This compound This compound DYRK1A Dual-specificity tyrosine- phosphorylation-regulated kinase 1A (DYRK1A) This compound->DYRK1A Inhibits Phosphorylation Phosphorylation DYRK1A->Phosphorylation Catalyzes Substrates Downstream Substrates (e.g., transcription factors, signaling proteins) Substrates->Phosphorylation AlteredFunction Altered Substrate Function Phosphorylation->AlteredFunction CellularProcesses Modulation of Cellular Processes (e.g., cell proliferation, neurodevelopment) AlteredFunction->CellularProcesses

References

how to address batch-to-batch variability of harmine extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common challenge of batch-to-batch variability in harmine extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure consistency and reliability in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in this compound extracts is a multifaceted issue stemming from both the natural source material and processing methods. Key contributing factors include:

  • Botanical Raw Material Variation: The chemical composition of the source plant, typically Peganum harmala, can fluctuate significantly based on geographical location, climate, harvest time, and storage conditions.[1][2][3]

  • Extraction Method: The choice of solvent (e.g., methanol, ethanol, chloroform), pH of the extraction medium, and extraction technique (e.g., maceration, Soxhlet, sonication) can dramatically influence the alkaloid profile of the final extract.[4][5][6]

  • Presence of Co-extracted Compounds: this compound is often co-extracted with other β-carboline alkaloids like harmaline, harmalol, and tetrahydrothis compound.[7][8][9] The varying ratios of these related alkaloids contribute to the overall variability of the extract and can interfere with analytical quantification.

Q2: How can I minimize variability during the extraction process?

A2: To minimize variability, it is crucial to standardize the entire workflow from raw material acquisition to the final extract.

  • Standardize Raw Material: Source plant material from a single, reputable supplier who can provide a certificate of analysis with information on the geographical origin and harvesting conditions.

  • Implement a Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire extraction process. This should include precise parameters for:

    • Grinding of plant material to a uniform particle size.

    • Solvent type, grade, and volume-to-biomass ratio.

    • Extraction time and temperature.

    • pH of the extraction and subsequent purification steps.

  • Utilize a Validated Extraction Method: Employ a well-documented and validated extraction protocol to ensure consistency.

Q3: What are the recommended analytical methods for characterizing this compound extracts?

A3: Several analytical techniques are suitable for the qualitative and quantitative analysis of this compound extracts.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or fluorescence detector is the most common and reliable method for separating and quantifying this compound and other harmala alkaloids.[7][8][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying the volatile and semi-volatile compounds in the extract, providing a comprehensive chemical profile.

  • Spectrofluorometry: This method can be employed for the quantification of this compound and harmaline, especially when their fluorescence spectra overlap.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound extracts.

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the solvent ratio or pH. A common mobile phase is a mixture of methanol or acetonitrile and a buffer.[1]
Column degradation.Replace the HPLC column. Ensure the mobile phase pH is within the column's recommended operating range.
Co-elution of similar compounds (e.g., this compound and harmaline).Adjust the mobile phase composition or gradient program to improve separation. Consider using a different column chemistry.
Peak Tailing Presence of active silanol groups on the column interacting with the basic alkaloids.Use a base-deactivated column or add a competing base like triethylamine to the mobile phase.[12]
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a high-quality solvent delivery system.
Temperature variations.Use a column oven to maintain a constant temperature.
Column aging.Replace the column after a certain number of injections as determined by your validation studies.
Ghost Peaks Contaminants in the mobile phase or from previous injections.Flush the column with a strong solvent. Ensure high purity of solvents and proper cleaning of the injection system.[12]
Late eluting compounds from a previous run.Increase the run time or implement a column wash step at the end of each run.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general procedure for the quantification of this compound in a plant extract. It is essential to validate this method for your specific matrix and instrumentation.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation:

  • Accurately weigh a known amount of the dried this compound extract.
  • Dissolve the extract in methanol and sonicate for 15-20 minutes to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) in a ratio of 30:70 (v/v).[6]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: UV at 330 nm.[7][8]
  • Column Temperature: 30 °C.

4. Analysis:

  • Inject the calibration standards to construct a calibration curve.
  • Inject the prepared sample solutions.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Quantify the amount of this compound in the sample using the calibration curve.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%

Note: These values are illustrative and should be determined during method validation.

Mandatory Visualizations

Experimental Workflow for Addressing Batch-to-Batch Variability

G cluster_0 Phase 1: Standardization of Raw Material cluster_1 Phase 2: Standardized Extraction Protocol cluster_2 Phase 3: Quality Control & Analysis cluster_3 Phase 4: Data Analysis & Batch Release A Source Raw Material (Peganum harmala) B Certificate of Analysis (Geographical Origin, Harvest Time) A->B C Macroscopic & Microscopic Identification B->C D Develop & Validate Extraction SOP C->D E Controlled Parameters: - Solvent Type & Ratio - Temperature & Time - pH D->E F Produce this compound Extract Batches E->F G HPLC-UV Analysis F->G I Quantify this compound & Other Major Alkaloids G->I H GC-MS Profiling H->I J Establish Acceptance Criteria I->J K Compare Batch Data to Acceptance Criteria J->K L Statistical Process Control (Control Charts) K->L M Release or Reject Batch L->M

Caption: A logical workflow for minimizing and controlling batch-to-batch variability of this compound extracts.

Simplified Signaling Pathway of this compound's MAO-A Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) MA_cleft Monoamines MA->MA_cleft Receptor Postsynaptic Receptors MA_cleft->Receptor MAO_A Monoamine Oxidase A (MAO-A) MA_cleft->MAO_A Reuptake & Degradation Signal Signal Transduction Receptor->Signal This compound This compound This compound->MAO_A Inhibition

References

Technical Support Center: Enhancing Harmine Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing harmine in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to this compound's bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low efficacy of orally administered this compound in my animal models?

A1: The low oral bioavailability of this compound is a significant factor that can lead to reduced efficacy in in vivo studies.[1][2][3] This is attributed to several factors:

  • Poor Aqueous Solubility: this compound is insoluble in water, which limits its dissolution in the gastrointestinal tract and subsequent absorption.[4][5]

  • Rapid Metabolism: this compound undergoes extensive first-pass metabolism in the liver.[6] Key metabolic pathways include 7-O-demethylation, hydroxylation, and subsequent conjugation with glucuronide or sulfate.[6]

  • Efflux Transporter Activity: this compound has been identified as a substrate for efflux transporters like Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump the compound out of intestinal cells and back into the lumen, thereby reducing its net absorption.[1]

Q2: What are the most common signs of this compound-related toxicity in animal models?

A2: this compound administration, particularly at higher doses required to overcome low bioavailability, can lead to significant toxicity. The most commonly reported adverse effects are related to its impact on the central nervous system (CNS).[7][8][9] Researchers should monitor for:

  • Tremors

  • Convulsions

  • Hyperactivity and restlessness

  • Ataxia (impaired coordination)

  • Opisthotonos (severe muscle spasms)

The median lethal dose (LD50) in mice has been reported to be 26.9 mg/kg.[8]

Q3: Can I co-administer other compounds to improve this compound's bioavailability?

A3: Yes, co-administration with inhibitors of specific efflux transporters can enhance this compound's bioavailability. For instance, probenecid, a known inhibitor of MRP2, has been shown to increase the oral bioavailability of this compound by 1.96-fold in rats when co-administered.[1] This strategy works by blocking the efflux of this compound from intestinal cells into the gut lumen.

Troubleshooting Guides

Issue 1: Inconsistent or Low this compound Plasma Concentrations

Potential Cause: Poor absorption and rapid metabolism of free this compound.

Solutions:

  • Formulation Strategies: Encapsulating this compound in a drug delivery system can protect it from premature metabolism and enhance its absorption. Several vesicular and nanoparticle-based systems have been investigated.

    • Ethosomes: These are lipid-based nanoparticles with a high ethanol concentration, which can improve skin penetration for topical applications and may also be adapted for other routes.[10]

    • Liposomes and Niosomes: These vesicular systems can encapsulate this compound, improving its solubility and altering its pharmacokinetic profile.[11]

    • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create this compound-loaded nanoparticles (Ha-PLGA-NPs), which have shown promise in improving drug delivery.[12]

  • Route of Administration: If oral administration proves ineffective, consider alternative routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, which bypass first-pass metabolism. However, be mindful of potential local irritation and toxicity.

Issue 2: Observed Neurotoxicity in Animal Subjects

Potential Cause: High peak plasma concentrations (Cmax) or off-target effects of this compound in the central nervous system.

Solutions:

  • Structural Modification of this compound: Synthesizing this compound derivatives is a strategy to reduce toxicity while maintaining or enhancing therapeutic activity.[5][7] For example, modifications at the 7-methoxy group have been shown to reduce neurotoxicity.[5]

  • Controlled-Release Formulations: Utilizing nanoparticle-based delivery systems can provide a more sustained release of this compound, potentially avoiding the high peak plasma concentrations that are often associated with acute toxicity.

  • Dose Adjustment: Carefully titrate the dose of this compound to find a therapeutic window that minimizes toxic side effects. The effective dose may vary significantly depending on the animal model and the intended therapeutic effect.[13]

Data Presentation: Comparison of Formulation Strategies

The following table summarizes the impact of different formulation strategies on the bioavailability and efficacy of this compound.

FormulationKey FindingsAnimal ModelReference
Free this compound (Oral) Absolute bioavailability of approximately 3-5%.[1][3]Rats, Dogs[1][3]
This compound with Probenecid Oral bioavailability increased 1.96-fold.[1]Rats[1]
Ethosomes (Topical) Higher subcutaneous tissue concentration compared to blood.Rats[10]
Liposomes (Subcutaneous) Reduced spleen parasite load by ~60% in a leishmaniasis model.Hamsters[11]
Niosomes (Subcutaneous) Reduced spleen parasite load by ~70% in a leishmaniasis model.Hamsters[11]
Nanoparticles (Subcutaneous) Reduced spleen parasite load by ~80% in a leishmaniasis model.[11]Hamsters[11]
PLGA Nanoparticles Improved weight gain and liver enzyme levels in mice.Mice[12]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Ethosomes

This protocol is adapted from a study on topical delivery of this compound.[10]

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve this compound, SPC, and cholesterol in ethanol.

  • Heat the mixture to 30°C in a water bath with stirring until a clear solution is formed.

  • Add PBS dropwise to the solution under constant stirring.

  • Continue stirring for a specified period to allow for the formation of ethosomes.

  • The resulting ethosome suspension can be further processed, for example, by sonication to reduce particle size, and then characterized for size, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study Design

This protocol outlines a general approach for assessing the bioavailability of a novel this compound formulation compared to free this compound.[1]

Animal Model: Sprague-Dawley rats.

Groups:

  • Intravenous (IV) this compound: To determine the absolute bioavailability (reference group).

  • Oral Free this compound: Control group for oral administration.

  • Oral this compound Formulation: Experimental group.

Procedure:

  • Administer a single dose of this compound (e.g., 3.3 mg/kg for IV, 40 mg/kg for oral) to each group.[1]

  • Collect blood samples at predetermined time points (e.g., 0, 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.[1]

  • Process blood samples to separate plasma.

  • Analyze this compound concentrations in plasma using a validated analytical method such as HPLC-MS/MS.

  • Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and F (bioavailability).

Visualizations

Signaling Pathways and Experimental Workflows

Harmine_Bioavailability_Workflow cluster_Challenges Challenges with Oral this compound cluster_Solutions Strategies to Improve Bioavailability cluster_Outcome Desired Outcomes Low_Solubility Low Aqueous Solubility Formulation Formulation Strategies (Nanoparticles, Liposomes) Low_Solubility->Formulation Improves dissolution Rapid_Metabolism First-Pass Metabolism Rapid_Metabolism->Formulation Protects from enzymes Efflux Efflux by Transporters (MRP2) Co_administration Co-administration (e.g., Probenecid) Efflux->Co_administration Inhibits transporters Increased_Bioavailability Increased Systemic Exposure (Higher AUC) Formulation->Increased_Bioavailability Co_administration->Increased_Bioavailability Derivatization Chemical Derivatization Reduced_Toxicity Reduced Off-Target Toxicity Derivatization->Reduced_Toxicity Enhanced_Efficacy Enhanced Therapeutic Efficacy Derivatization->Enhanced_Efficacy Increased_Bioavailability->Enhanced_Efficacy

Caption: Logical workflow for addressing this compound's bioavailability challenges.

Harmine_Signaling_Pathway This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits PI3K PI3K This compound->PI3K Inhibits NFAT NFAT DYRK1A->NFAT Regulates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Proliferation Cell_Proliferation NFAT->Cell_Proliferation Promotes

Caption: Simplified signaling pathways modulated by this compound.

Experimental_Workflow_Pharmacokinetics Animal_Dosing Animal Dosing Group 1: IV this compound Group 2: Oral Free this compound Group 3: Oral this compound Formulation Blood_Sampling Serial Blood Sampling 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h Animal_Dosing->Blood_Sampling Sample_Processing Plasma Separation Centrifugation Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Quantification of this compound Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis Calculation of AUC, Cmax, F LCMS_Analysis->PK_Analysis

Caption: Experimental workflow for a typical in vivo pharmacokinetic study of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with harmine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a this compound stock solution for cell culture experiments?

A1: this compound is soluble in organic solvents like DMSO and ethanol. A common method is to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. This stock solution can then be stored at -20°C for long-term use. For experiments, the stock solution should be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. For aqueous solutions, this compound hydrochloride is more soluble in water than this compound freebase.

Q2: I am observing high background fluorescence in my cell-based assays after this compound treatment. What could be the cause and how can I mitigate it?

A2: this compound is a fluorescent compound, which can interfere with assays that use fluorescent readouts. This autofluorescence can lead to high background signals and inaccurate data.

Mitigation Strategies:

  • Use a plate reader with spectral scanning capabilities: This allows you to identify the emission spectrum of this compound and choose fluorescent dyes for your assay that have minimal spectral overlap.

  • Include appropriate controls: Always have wells with this compound-treated cells but without the fluorescent assay reagent to measure the background fluorescence from this compound alone. Subtract this background from your experimental readings.

  • Switch to a different assay principle: If possible, use a colorimetric assay (like MTT or SRB) or a luminescence-based assay instead of a fluorescence-based one.

  • Optimize assay conditions: Reduce the concentration of this compound if possible without losing the biological effect. Also, optimize the incubation time and reading parameters of your assay.

Q3: My cell viability results with this compound are inconsistent across experiments. What are the potential reasons?

A3: Inconsistent cell viability results can stem from several factors:

  • This compound stability: this compound solutions, especially in aqueous media, can degrade over time. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.

  • Cell density: The initial seeding density of your cells can significantly impact their response to treatment. Ensure consistent cell seeding across all experiments.

  • Passage number: Cells at high passage numbers can exhibit altered sensitivity to drugs. It is best to use cells within a defined low passage range.

  • This compound concentration: Ensure accurate and consistent preparation of your this compound dilutions.

Q4: I am seeing conflicting reports in the literature regarding this compound's effect on the cell cycle. Why is this?

A4: The effect of this compound on the cell cycle can be cell-type dependent and concentration-dependent. Some studies report G1/S phase arrest, while others show G2/M arrest.[1][2][3][4] These discrepancies can be attributed to:

  • Different cancer cell lines: Different cell lines have varying genetic backgrounds and signaling pathway activities, which can influence their response to this compound.

  • This compound concentration and treatment duration: The concentration of this compound and the length of exposure can trigger different cellular responses.

  • Experimental conditions: Variations in cell culture conditions and the specific techniques used for cell cycle analysis can also contribute to different outcomes.

It is crucial to carefully characterize the effect of this compound on the cell cycle in your specific experimental model.

Troubleshooting Guides

Unexpected Results in Cell Viability Assays (e.g., MTT, Neutral Red)
Problem Possible Cause Recommended Solution
Higher than expected cell viability Insufficient this compound concentration or activity.- Verify the concentration and purity of your this compound stock. - Prepare fresh dilutions for each experiment. - Increase the incubation time with this compound.
Cell resistance to this compound.- Confirm the sensitivity of your cell line to this compound by performing a dose-response curve. - Consider using a different cell line.
Lower than expected cell viability (high cytotoxicity) This compound precipitation in the culture medium.- Visually inspect the culture medium for any precipitates after adding this compound. - Prepare this compound dilutions in pre-warmed medium and mix thoroughly. - Consider using this compound hydrochloride for better solubility in aqueous solutions.
Off-target effects of this compound.- Investigate potential off-target effects by examining other signaling pathways.[5][6] - Use a lower concentration of this compound in combination with another agent to achieve the desired effect.
High variability between replicate wells Uneven cell seeding.- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.
Edge effects in the microplate.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
This compound Fluorescence Interference This compound's intrinsic fluorescence can interfere with the spectrophotometer reading.
Troubleshooting Western Blot Analysis of Signaling Pathways (e.g., PI3K/AKT/mTOR, ERK)
Problem Possible Cause Recommended Solution
No change or unexpected change in protein phosphorylation Suboptimal this compound treatment.- Optimize this compound concentration and treatment time to induce the expected signaling changes. - Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation.
Poor antibody quality.- Use a validated antibody specific for the phosphorylated and total protein. - Run a positive control (e.g., cells treated with a known activator/inhibitor of the pathway) to validate the antibody.
Issues with sample preparation.- Add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation status of proteins. - Ensure rapid cell lysis on ice to prevent protein degradation.
Multiple non-specific bands Antibody cross-reactivity.- Optimize the primary and secondary antibody concentrations. - Increase the stringency of the washing steps. - Use a different antibody from a different manufacturer.
High protein load.- Reduce the amount of protein loaded per lane.
Weak or no signal for the target protein Low protein expression.- Increase the amount of protein loaded per lane. - Use a more sensitive detection reagent.
Inefficient protein transfer.- Verify transfer efficiency by staining the membrane with Ponceau S before blocking. - Optimize transfer conditions (time, voltage) based on the molecular weight of your protein of interest.
Troubleshooting qPCR Analysis of Gene Expression (e.g., EMT markers)
Problem Possible Cause Recommended Solution
No amplification or late amplification of target genes Poor RNA quality or quantity.- Assess RNA integrity using a Bioanalyzer or gel electrophoresis. - Ensure accurate RNA quantification.
Inefficient reverse transcription.- Use a high-quality reverse transcriptase and optimize the reaction conditions. - Include a no-RT control to check for genomic DNA contamination.
Suboptimal primer design.- Design and validate primers for specificity and efficiency using a standard curve.
High variability between technical replicates Pipetting errors.- Use calibrated pipettes and ensure accurate and consistent pipetting. - Prepare a master mix for all reactions to minimize pipetting variability.
Unexpected gene expression changes Off-target effects of this compound.- Validate your qPCR results with another method, such as western blotting for the corresponding proteins. - Investigate other potential signaling pathways that might be affected by this compound.
Cell-type specific responses.- Be aware that the effect of this compound on gene expression can vary between different cell lines.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of treatment. The following table summarizes some reported IC50 values.

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (hours)Reference
SW620Colorectal Carcinoma~24.1 (5.13 µg/ml)48[2]
H4Glioma4.972[7]
U87Glioma45.372[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of PI3K/AKT Pathway
  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

qPCR Analysis of EMT Markers
  • RNA Extraction: After this compound treatment, extract total RNA from the cells using a commercial RNA isolation kit.

  • RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizations

Harmine_Signaling_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_erk ERK Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Autophagy_inhibition Autophagy mTOR->Autophagy_inhibition Inhibition ERK ERK ERK->Proliferation This compound This compound This compound->PI3K Inhibits This compound->ERK Inhibits Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_assays Experimental Assays start Start: Hypothesis cell_culture Cell Culture & Seeding start->cell_culture harmine_treatment This compound Treatment (Dose-response & Time-course) cell_culture->harmine_treatment viability Cell Viability (MTT, etc.) harmine_treatment->viability western Western Blot (Signaling Proteins) harmine_treatment->western qpcr qPCR (Gene Expression) harmine_treatment->qpcr data_collection Data Collection analysis Data Analysis data_collection->analysis interpretation Interpretation & Conclusion analysis->interpretation viability->data_collection western->data_collection qpcr->data_collection

Caption: General experimental workflow for this compound studies.

Troubleshooting_Workflow start Unexpected Result check_reagents Check Reagents (this compound, Antibodies, etc.) start->check_reagents check_protocol Review Protocol & Calculations start->check_protocol check_equipment Verify Equipment (Plate Reader, etc.) start->check_equipment modify_experiment Modify Experiment (e.g., change concentration, time) check_reagents->modify_experiment check_protocol->modify_experiment check_equipment->modify_experiment consult_literature Consult Literature for Similar Findings consult_literature->modify_experiment re_run Re-run Experiment with Controls modify_experiment->re_run analyze_again Analyze Data Carefully re_run->analyze_again conclusion Draw Conclusion (Artifact or Real Finding?) analyze_again->conclusion

Caption: Logical troubleshooting workflow for unexpected results.

References

Technical Support Center: Strategies to Reduce Harmine-Induced Tremors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating harmine-induced tremors in animal models of essential tremor.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during experiments aimed at reducing this compound-induced tremors.

Q1: My control animals (receiving only this compound/harmaline) are not showing consistent tremors. What could be the issue?

A1: Several factors can contribute to inconsistent tremor induction:

  • Dose and Route of Administration: The dose of this compound or harmaline is critical and can vary between species and even strains.[1] Ensure you are using a dose that has been validated for your specific animal model. The route of administration (subcutaneous, intraperitoneal, intravenous, intramuscular) also significantly impacts the onset and duration of tremors.[1][2]

  • Animal Strain and Species: Different rodent strains and other animal species can exhibit varying sensitivities to harmaline.[1] It is crucial to use a consistent and well-characterized strain for your studies.

  • Acclimation Period: Ensure animals are properly acclimated to the testing environment to minimize stress-induced variability in motor activity.[3]

  • Time of Day: While some studies report no significant effect of the time of day on the tremor response, it is good practice to conduct experiments at a consistent time to avoid potential circadian influences.[3]

Q2: The anti-tremor effects of my test compound are highly variable. How can I reduce this variability?

A2: Variability in drug efficacy can be addressed by:

  • Normalizing Data: Because harmaline-induced tremor is an action tremor, its intensity can vary with the animal's overall motor activity. Normalizing tremor data to the total motion of the animal can significantly reduce variability.[2][3]

  • Consistent Dosing and Timing: Ensure precise and consistent dosing of your test compound. The timing of administration relative to the harmaline injection is also critical and should be kept constant across all animals.

  • Pharmacokinetics of the Test Compound: Consider the absorption, distribution, metabolism, and excretion (ADME) profile of your test compound. The timing of peak plasma concentration should ideally coincide with the peak of this compound-induced tremor.

  • Appropriate Sample Size: Using a sufficient number of animals per group will help to ensure that the observed effects are statistically significant and not due to random chance.

Q3: My chosen antagonist is not reducing this compound-induced tremors as expected based on the literature. What should I check?

A3: If a compound with known anti-tremor effects is not performing as expected, consider the following:

  • Dosage: The effective dose can be narrow. You may need to perform a dose-response study to determine the optimal dose for your specific experimental conditions. For example, zonisamide was more effective at 50 mg/kg than at 5 mg/kg in mice.[2]

  • Route of Administration: The route of administration for the antagonist can influence its efficacy. Ensure it is consistent with previously published effective protocols.

  • Vehicle Control: The vehicle used to dissolve the test compound should be tested alone to ensure it does not have any pro- or anti-tremor effects.

  • Drug-Drug Interactions: Be aware of any potential interactions between your test compound and harmaline that could alter the metabolism or efficacy of either substance.

Q4: Are there any non-pharmacological factors that can influence this compound-induced tremors?

A4: Yes, several factors can modulate the tremor:

  • Caffeine: The adenosine receptor antagonist caffeine has been shown to enhance harmaline tremor in rats.[2]

  • Stress: As with any behavioral test, stress can influence the motor activity of the animals and potentially the expression of tremor.

  • Deep Brain Stimulation (DBS): Thalamic DBS has been shown to inhibit harmaline tremor in rats, suggesting a role for this brain region in the tremor circuitry.[4]

Quantitative Data Summary: Pharmacological Interventions

The following tables summarize the quantitative data on the efficacy of various pharmacological agents in reducing this compound-induced tremors in different animal models.

Table 1: Efficacy of Beta-Adrenergic Blockers, Alcohols, and Anticonvulsants

CompoundAnimal ModelHarmaline/Harmine DoseTreatment DoseRoute of Admin.Peak Tremor Reduction (%)Citation(s)
PropranololMice20 mg/kg s.c.20 mg/kg i.p.i.p.89%[3]
PropranololRats10 mg/kg s.c.50 mg/kg p.o.p.o.97%[3]
EthanolMice20 mg/kg s.c.2.0 g/kg i.p.i.p.64%[3]
1-OctanolMice20 mg/kg s.c.350 mg/kg i.p.i.p.83%[3]
Octanoic AcidMiceNot specified100 mg/kgNot specified~50%[5]
PrimidoneMiceNot specifiedNot specifiedNot specifiedSignificant attenuation[2][6]
GabapentinMiceNot specifiedNot specifiedNot specifiedSignificant attenuation[2][6]
CarbamazepineMiceNot specifiedNot specifiedNot specifiedSignificant attenuation[2]
ZonisamideMiceNot specified50 mg/kgNot specifiedMore effective than 5 mg/kg[2]
ValproateMiceNot specifiedNot specifiedNot specifiedSuppressed tremor[6]

Table 2: Efficacy of GABAergic and Glutamatergic Agents

CompoundAnimal ModelHarmaline/Harmine DoseTreatment DoseRoute of Admin.EffectCitation(s)
DiazepamRodentsNot specified1.5-5 mg/kgNot specifiedSuppressed tremor[2]
MuscimolMiceNot specifiedNot specifiedNot specifiedAttenuated tremor[2][6]
BaclofenRatsNot specified2.5-10 mg/kgNot specifiedDose-dependently suppressed tremor[2]
MK-801MiceNot specifiedNot specifiedNot specifiedPotently suppressed tremor[2][6]
d-CPPeneMiceNot specifiedNot specifiedNot specifiedDose-dependently blocked tremor[6]
NBQXMiceNot specifiedNot specifiedNot specifiedAttenuated tremor[6]

Table 3: Efficacy of Dopaminergic and Other Agents

CompoundAnimal ModelHarmaline/Harmine DoseTreatment DoseRoute of Admin.EffectCitation(s)
LevodopaRats/MiceNot specifiedNot specifiedNot specifiedReduced tremor[2]
ApomorphineRats/MiceNot specifiedNot specifiedNot specifiedReduced tremor[2]
Quinpirole (D2/D3 agonist)Not specifiedNot specifiedNot specifiedNot specifiedReduced tremor[2]
GBR12909Not specifiedNot specifiedNot specifiedNot specifiedReduced tremor[6]
MinocyclineRatsNot specified90 mg/kgi.p.Ameliorated tremors[7]
LithiumMiceNot specifiedNot specifiedNot specifiedSuppressed tremor[6]

Experimental Protocols

Harmaline-Induced Tremor Protocol in Mice

  • Animals: C57/BL6 mice are commonly used.[8]

  • Harmaline Administration: Administer harmaline hydrochloride at a dose of 20 mg/kg via subcutaneous (s.c.) injection.[8][9]

  • Tremor Onset and Duration: Tremor typically begins within 5 minutes of injection, peaks at approximately 30 minutes, and can last for up to 2 hours.[8]

  • Tremor Assessment: Tremor can be assessed using rating scales, electromyographic (EMG) recordings, or automated systems that quantify motion through force or magnetic field transduction.[2] A common method involves using a load sensor under the cage floor and performing spectral analysis of the motion power, focusing on the tremor frequency bandwidth of 10-16 Hz in mice.[3][9]

Harmaline-Induced Tremor Protocol in Rats

  • Animals: Sprague-Dawley rats are a frequently used strain.[9]

  • Harmaline Administration: Administer harmaline hydrochloride at a dose of 10 mg/kg via subcutaneous (s.c.) injection.[9]

  • Tremor Assessment: Similar to mice, tremor is quantified by measuring motion power. The characteristic tremor frequency bandwidth for rats is 8-12 Hz.[3][9]

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Signaling Pathway of this compound-Induced Tremor and Pharmacological Intervention Points

Harmine_Pathway This compound This compound/ Harmaline IO Inferior Olive (Pacemaker) This compound->IO excites ClimbingFibers Climbing Fibers IO->ClimbingFibers rhythmic firing PurkinjeCells Purkinje Cells ClimbingFibers->PurkinjeCells DCN Deep Cerebellar Nuclei ClimbingFibers->DCN PurkinjeCells->DCN inhibits Thalamus Thalamus DCN->Thalamus MotorCortex Motor Cortex Thalamus->MotorCortex SpinalCord Spinal Cord Motor Neurons MotorCortex->SpinalCord Tremor Tremor SpinalCord->Tremor GABA_agonists GABA Agonists (e.g., Diazepam, Muscimol) GABA_agonists->IO inhibit Glutamate_antagonists Glutamate Antagonists (e.g., MK-801, NBQX) Glutamate_antagonists->DCN inhibit Beta_blockers Beta-Blockers (e.g., Propranolol) Beta_blockers->IO inhibit T_type_Ca_channel_blockers T-type Ca2+ Channel Blockers T_type_Ca_channel_blockers->IO inhibit

Caption: Key structures and pathways in this compound-induced tremor and intervention points.

Diagram 2: Experimental Workflow for Assessing Anti-Tremor Compounds

Workflow Start Start Acclimation Animal Acclimation to Test Cage Start->Acclimation Baseline Baseline Tremor Recording Acclimation->Baseline DrugAdmin Administer Test Compound or Vehicle Baseline->DrugAdmin HarmalineAdmin Administer Harmaline DrugAdmin->HarmalineAdmin TremorRecording Post-Treatment Tremor Recording HarmalineAdmin->TremorRecording DataAnalysis Data Analysis (Spectral Analysis, Normalization) TremorRecording->DataAnalysis Results Results DataAnalysis->Results

Caption: A typical experimental workflow for evaluating anti-tremor compounds.

References

Validation & Comparative

Comparative Efficacy of Harmine and Moclobemide in Preclinical Depression Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical efficacy of two reversible inhibitors of monoamine oxidase-A (RIMA), harmine and moclobemide, in established rodent models of depression. The following sections detail their mechanism of action, comparative performance in key behavioral assays, and the experimental protocols utilized for these assessments. This document is intended for researchers, scientists, and drug development professionals engaged in the study and development of novel antidepressant therapies.

Mechanism of Action: Reversible Inhibition of Monoamine Oxidase-A

Both this compound, a naturally occurring β-carboline alkaloid, and moclobemide, a synthetic benzamide derivative, exert their primary antidepressant-like effects through the reversible inhibition of monoamine oxidase-A (MAO-A). This enzyme is responsible for the degradation of key monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), in the presynaptic neuron. By reversibly binding to MAO-A, both compounds prevent the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft and enhanced neurotransmission. This shared mechanism forms the basis of their potential therapeutic effects in depression.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine) Vesicles Synaptic Vesicles MA->Vesicles Storage MAO_A MAO-A MA->MAO_A Degradation Synaptic_MA Increased Monoamines Vesicles->Synaptic_MA Release Metabolites Inactive Metabolites MAO_A->Metabolites Receptors Postsynaptic Receptors Synaptic_MA->Receptors Binding Neuronal Response Neuronal Response This compound This compound This compound->MAO_A Reversible Inhibition Moclobemide Moclobemide Moclobemide->MAO_A Reversible Inhibition

Mechanism of MAO-A Inhibition by this compound and Moclobemide.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the MAO-A inhibitory potency and the efficacy of this compound and moclobemide in preclinical models of depression. It is important to note that the data presented are compiled from separate studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparative In Vitro and In Vivo MAO-A Inhibition

CompoundParameterValueSpeciesTissue/SystemReference
This compound IC₅₀0.0041 µMHumanIn vitro[1]
Ki5 nMHumanPurified MAO-A
Moclobemide IC₅₀6.1 µMRatBrain Homogenate[2]
Ki0.2 - 0.4 mM (initial)RatBrain Homogenate[3]
IC₅₀100 - 400 µg/L (plasma)HumanIn vivo[4]

Table 2: Comparative Efficacy in the Forced Swim Test (FST)

CompoundAnimal ModelDoseTreatment DurationEffect on Immobility TimeReference
This compound Mice5 - 15 mg/kg (i.p.)AcuteDose-dependent reduction[5][6]
Rats5, 10, 15 mg/kg/day14 daysSignificant reduction at all doses
Moclobemide Rats2.5 mg/kg/day3 daysDecreased immobility[5]
Rats15 mg/kg/day3 daysDecreased immobility[5]
Rats2.5 mg/kg/day14 daysIncreased swimming and climbing (decreased immobility)[5]
Rats15 mg/kg/day14 daysSignificantly increased swimming and climbing[5]

Table 3: Comparative Efficacy in the Tail Suspension Test (TST) and Sucrose Preference Test (SPT)

Quantitative data for this compound and moclobemide in the Tail Suspension Test and Sucrose Preference Test from direct comparative or individual high-quality studies are limited in the current literature search. Further research is required to populate this table.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

In Vitro MAO-A Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against MAO-A.

  • Materials: Purified or recombinant human/rat MAO-A, kynuramine (substrate), test compounds (this compound, moclobemide), appropriate buffer solution, multi-well plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a multi-well plate, add the MAO-A enzyme preparation to the buffer.

    • Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate kynuramine.

    • Monitor the formation of the fluorescent product, 4-hydroxyquinoline, over time using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Forced Swim Test (FST)
  • Objective: To assess antidepressant-like activity by measuring the immobility time of rodents in an inescapable water cylinder.

  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 12 cm diameter for mice) filled with water (e.g., 15 cm deep) at a controlled temperature (23-25°C).[3][5]

  • Procedure:

    • Administer the test compound (this compound or moclobemide) or vehicle to the animals at a predetermined time before the test.

    • Gently place each animal individually into the cylinder of water for a total of 6 minutes.[3]

    • Record the session using a video camera for later analysis.

    • An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep the head above water.[7]

    • A reduction in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)
  • Objective: To evaluate antidepressant-like activity by measuring the immobility of mice when suspended by their tails.

  • Apparatus: A horizontal bar or rod elevated from the ground, adhesive tape.

  • Procedure:

    • Administer the test compound or vehicle to the mice prior to the test.

    • Individually suspend each mouse by its tail to the horizontal bar using adhesive tape, approximately 1-2 cm from the tip of the tail.

    • The duration of the test is typically 6 minutes.[4]

    • A video camera records the entire session for subsequent scoring.

    • A trained observer, unaware of the experimental conditions, measures the total time the mouse remains immobile. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.[4]

    • A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Sucrose Preference Test (SPT)
  • Objective: To measure anhedonia, a core symptom of depression, by assessing the preference of rodents for a sweetened solution over plain water.

  • Apparatus: Home cages equipped with two drinking bottles.

  • Procedure:

    • Habituation: For 48 hours, acclimate the animals to the two-bottle setup, with both bottles containing plain water.

    • Baseline: For the next 24-48 hours, replace the water in one bottle with a 1% sucrose solution. Measure the consumption from each bottle to establish a baseline preference. The position of the bottles should be switched every 12 hours to avoid place preference.

    • Treatment and Testing: Administer the test compound or vehicle daily. Continue to provide the choice between a 1% sucrose solution and plain water.

    • Measure the volume of liquid consumed from each bottle daily.

    • Calculate the sucrose preference using the following formula: Sucrose Preference (%) = (Volume of Sucrose Solution Consumed / Total Volume of Liquid Consumed) x 100

    • A significant increase in sucrose preference in the treated group compared to the vehicle group in a depression model (e.g., chronic mild stress) indicates an antidepressant-like effect.[8][9]

Experimental Workflow for Preclinical Antidepressant Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of potential antidepressant compounds.

Preclinical_Workflow cluster_setup Experimental Setup cluster_behavioral Behavioral Testing cluster_analysis Data Analysis & Interpretation Animal_Model Animal Model Selection (e.g., C57BL/6 Mice, Wistar Rats) Drug_Admin Drug Administration (this compound/Moclobemide vs. Vehicle) Animal_Model->Drug_Admin FST Forced Swim Test (FST) Drug_Admin->FST TST Tail Suspension Test (TST) Drug_Admin->TST SPT Sucrose Preference Test (SPT) Drug_Admin->SPT Data_Collection Data Collection (Immobility Time, Sucrose Preference) FST->Data_Collection TST->Data_Collection SPT->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion on Efficacy Stats->Conclusion

Preclinical Antidepressant Evaluation Workflow.

Conclusion

References

Unveiling the Therapeutic Potential of Harmine: An In Vivo Comparative Guide to DYRK1A Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of harmine's in vivo therapeutic effects on Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) against other emerging alternatives. Supported by experimental data, this document delves into quantitative comparisons, detailed methodologies, and visual pathway analyses to inform future research and drug development in therapeutic areas such as diabetes, and neurodegenerative disorders like Alzheimer's and Down syndrome.

This compound, a naturally occurring β-carboline alkaloid, has garnered significant attention for its potent inhibition of DYRK1A.[1][2] In vivo studies have demonstrated its potential in various disease models. In the context of diabetes, this compound has been shown to induce pancreatic β-cell proliferation, a crucial factor in restoring insulin production.[3][4][5][6] For neurodegenerative diseases, research in animal models of Alzheimer's disease has indicated that this compound can inhibit the DYRK1A-mediated hyperphosphorylation of tau protein, a key pathological hallmark of the disease.[4] Furthermore, in models of Down syndrome, where DYRK1A is overexpressed, this compound has shown promise in ameliorating cognitive deficits.

However, the therapeutic application of this compound is significantly hampered by its lack of selectivity. It is known to interact with other kinases and has off-target effects on the central nervous system (CNS), leading to undesirable side effects such as tremors.[7] This has spurred the development of this compound analogs and other novel DYRK1A inhibitors with improved specificity and safety profiles. This guide will compare this compound with several of these alternatives, presenting the available in vivo data to facilitate an informed evaluation of their therapeutic potential.

Quantitative Comparison of DYRK1A Inhibitors

The following tables summarize the in vivo efficacy and in vitro potency of this compound and its alternatives.

CompoundAnimal ModelDisease AreaDosageKey In Vivo FindingsReference
This compound MouseDiabetes10 mg/kg/day (i.p.)Induced β-cell proliferation.[8]
APP/PS1 Transgenic MiceAlzheimer's Disease20 mg/kg/day (oral gavage) for 10 weeksSlightly benefited impaired memory.[9]
Old RatsCognition1 and 5 mgHigh dose caused motor impairment; enhanced short-term memory.[10]
2-2c MouseDiabetes1 mg/kg/day (i.p.)Induced β-cell proliferation, more effective than this compound at a 10-fold lower dose.[8]
Leucettine L41 MouseAlzheimer's Disease0.4, 1.2, 4 µg (i.c.v.)Prevented Aβ25-35-induced memory deficits.[11]
EGCG Ts65Dn MiceDown SyndromeNot specifiedRescued cognitive deficits.[12]
PST-001 Ts65Dn MiceDown SyndromeNot specifiedRescued learning and memory deficits.[13]
CompoundIC50 for DYRK1AKinase SelectivityReference
This compound 33 nMPoor; inhibits other kinases like DYRK1B, DYRK2, and MAO-A.[1]
2-2c Not specified in provided abstractsImproved selectivity over this compound.[8]
Leucettine L41 Not specified in provided abstractsPreferential for DYRK1A.[11]
EGCG 330 nMNot specified in provided abstracts[10]
PST-001 40 nMHigh (GINI-index of 0.936).[13][14]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in this guide.

This compound Administration in a Mouse Model of Diabetes
  • Objective: To assess the effect of this compound on β-cell proliferation in vivo.

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Mice are treated with daily intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg body weight.

    • A control group receives vehicle injections.

    • After the treatment period (e.g., 7 days), mice are euthanized.

    • Pancreata are harvested, fixed, and embedded in paraffin.

    • Pancreatic sections are stained for insulin and a proliferation marker (e.g., Ki67).

    • The percentage of Ki67-positive β-cells is quantified by immunofluorescence microscopy.

This compound Administration in an Alzheimer's Disease Mouse Model
  • Objective: To evaluate the effect of this compound on cognitive function in a transgenic mouse model of Alzheimer's disease.

  • Animal Model: APP/PS1 transgenic mice.

  • Procedure:

    • Mice receive daily oral gavage of this compound at a dose of 20 mg/kg for 10 weeks.[9]

    • A control group is administered the vehicle.

    • Cognitive function is assessed using behavioral tests such as the Morris water maze to evaluate spatial learning and memory.[9]

    • At the end of the study, brain tissue is collected for biochemical analysis, such as measuring levels of phosphorylated tau.

Evaluation of a More Selective this compound Analog (2-2c) in a Diabetes Model
  • Objective: To compare the in vivo efficacy of a this compound analog, 2-2c, with this compound on β-cell proliferation.

  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Mice are administered daily i.p. injections of 2-2c at 1 mg/kg.[8]

    • A parallel group receives this compound at 10 mg/kg, and a control group receives the vehicle.[8]

    • The experimental timeline and endpoint analysis for β-cell proliferation are similar to the protocol described for this compound in the diabetes model.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

DYRK1A_Signaling_Pathway cluster_downstream Downstream Targets & Cellular Processes This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits Alternatives 2-2c, L41, EGCG, PST-001 Alternatives->DYRK1A Inhibits (More Selective) NFAT NFAT (Nuclear Factor of Activated T-cells) DYRK1A->NFAT Phosphorylates (Inhibits nuclear translocation) CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylates (Promotes degradation) Tau Tau Protein DYRK1A->Tau Phosphorylates CellCycle Cell Cycle Progression NFAT->CellCycle BetaCellProliferation β-cell Proliferation NFAT->BetaCellProliferation CyclinD1->CellCycle NeuronalDevelopment Neuronal Development & Function Tau->NeuronalDevelopment TauPhosphorylation Tau Hyperphosphorylation Tau->TauPhosphorylation

Caption: DYRK1A signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_analysis Endpoint Analysis AnimalModel Select Animal Model (e.g., Mouse, Rat) DiseaseInduction Induce Disease Phenotype (e.g., Transgenic, Drug-induced) AnimalModel->DiseaseInduction HarmineAdmin Administer this compound (e.g., i.p., oral gavage) DiseaseInduction->HarmineAdmin Randomize AlternativeAdmin Administer Alternative Inhibitor DiseaseInduction->AlternativeAdmin Randomize VehicleControl Administer Vehicle Control DiseaseInduction->VehicleControl Randomize Behavioral Behavioral Testing (e.g., Morris Water Maze) HarmineAdmin->Behavioral AlternativeAdmin->Behavioral VehicleControl->Behavioral Histology Histological Analysis (e.g., Immunofluorescence) Behavioral->Histology Biochemical Biochemical Assays (e.g., Western Blot for p-Tau) Histology->Biochemical

Caption: General in vivo experimental workflow for evaluating DYRK1A inhibitors.

References

A New Frontier in Diabetes Therapy: Synergistic Beta-Cell Regeneration with Harmine and GLP-1 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A paradigm shift in diabetes treatment may be on the horizon, moving beyond glucose management to the restoration of the body's own insulin-producing capabilities. Emerging preclinical evidence highlights a potent synergy between harmine, a DYRK1A inhibitor, and glucagon-like peptide-1 (GLP-1) receptor agonists, a widely used class of diabetes medications. This combination therapy has demonstrated unprecedented rates of human beta-cell proliferation and functional mass expansion, offering a promising regenerative approach for both type 1 and type 2 diabetes.

This guide provides a comprehensive comparison of the standalone and combined effects of this compound and GLP-1 agonists, supported by key experimental data and detailed methodologies.

Individual and Combined Efficacy: A Comparative Analysis

The therapeutic potential of combining this compound with a GLP-1 agonist lies in their complementary mechanisms of action. This compound, by inhibiting the dual-specificity tyrosine-regulated kinase 1A (DYRK1A), releases the brakes on beta-cell proliferation.[1] GLP-1 agonists, on the other hand, are known to enhance insulin secretion and promote beta-cell survival.[2] When combined, these agents create a powerful synergistic effect, leading to a significant increase in functional beta-cell mass.[1][3]

Quantitative Comparison of Treatment Efficacy

The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound, a GLP-1 agonist (exendin-4), and their combination on key diabetic parameters.

Table 1: Effect of Treatments on Human Beta-Cell Proliferation and Mass

ParameterVehicle (Control)This compound AloneGLP-1 Agonist (Exendin-4) AloneThis compound + GLP-1 Agonist
Human Beta-Cell Proliferation Rate (in vitro) Negligible~2-4%Negligible~5-8% (up to 20-30% in some donors)
Increase in Human Beta-Cell Mass (in vivo, 3 months) No significant change~3-fold (300%)No significant change~4 to 7-fold (700%)
Increase in Human Beta-Cell Numbers (in vitro, 4 days) No significant changeModest increaseNo significant change~40% increase

Data sourced from preclinical studies involving human islets cultured in vitro or transplanted into diabetic mouse models.[4][5][6][7][8]

Table 2: In Vivo Efficacy in a Diabetic Mouse Model with Human Islet Grafts

ParameterVehicle (Control)This compound AloneGLP-1 Agonist (Exendin-4) AloneThis compound + GLP-1 Agonist
Blood Glucose Levels ~300-400 mg/dL (hyperglycemic)Modest reductionModest reductionNormalized to euglycemic levels
Human C-peptide Levels (a measure of insulin secretion) LowIncreasedIncreasedSignificantly Increased
Beta-Cell Differentiation Markers (e.g., PDX1, NKX6.1, MAFA) BaselineIncreasedNo significant changeSignificantly Increased

These studies demonstrate that the combination therapy not only increases the number of beta-cells but also improves their function and reverses diabetes in a preclinical setting.[4][5][9]

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and GLP-1 agonists can be visualized through their distinct yet complementary signaling pathways.

G cluster_this compound This compound Pathway cluster_glp1 GLP-1 Agonist Pathway This compound This compound DYRK1A DYRK1A This compound->DYRK1A inhibits NFAT NFAT DYRK1A->NFAT phosphorylates (inactivates) CellCycle Cell Cycle Progression NFAT->CellCycle activates Proliferation β-Cell Proliferation CellCycle->Proliferation Synergy Synergistic Effect Enhanced_Outcome Enhanced_Outcome Proliferation->Enhanced_Outcome GLP1_Agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R activates AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates (activates) Survival β-Cell Survival & Function CREB->Survival Survival->Enhanced_Outcome Synergy->Enhanced_Outcome Enhanced β-Cell Regeneration & Function

Caption: Signaling pathways of this compound and GLP-1 agonists leading to synergistic beta-cell regeneration.

Experimental Protocols

The following is a summary of the key experimental methodologies used in the preclinical studies evaluating the combination of this compound and GLP-1 agonists.

In Vivo Diabetic Mouse Model with Human Islet Xenografts

A robust in vivo model was utilized to assess the efficacy of the combination therapy on human beta-cells in a physiological setting.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups (3 months) cluster_analysis Analysis Mouse Immunodeficient Mice STZ Streptozotocin (STZ) Injection Mouse->STZ Diabetes Induction of Diabetes STZ->Diabetes Islets Human Islet Transplantation (under kidney capsule) Diabetes->Islets Vehicle Vehicle (Control) Islets->Vehicle Treatment via minipumps This compound This compound Islets->this compound Treatment via minipumps Exendin4 Exendin-4 (GLP-1 Agonist) Islets->Exendin4 Treatment via minipumps Combination This compound + Exendin-4 Islets->Combination Treatment via minipumps Monitoring Blood Glucose & Human C-peptide Monitoring Vehicle->Monitoring Throughout treatment Harvest Kidney Harvest Vehicle->Harvest At study endpoint This compound->Monitoring Throughout treatment This compound->Harvest At study endpoint Exendin4->Monitoring Throughout treatment Exendin4->Harvest At study endpoint Combination->Monitoring Throughout treatment Combination->Harvest At study endpoint iDISCO iDISCO+ 3D Imaging Harvest->iDISCO Quantification Quantification of β-Cell Mass & Proliferation iDISCO->Quantification

Caption: Workflow for the in vivo assessment of this compound and GLP-1 agonist combination therapy.

  • Induction of Diabetes: Immunodeficient mice were treated with streptozotocin (STZ) to ablate their endogenous beta-cells and induce diabetes.[4]

  • Drug Administration: Mice were randomized into four treatment groups: vehicle (control), this compound alone, a GLP-1 agonist (exendin-4) alone, or the combination of this compound and exendin-4. The drugs were administered continuously via implanted osmotic minipumps for a duration of up to 3 months.[1][4]

  • Monitoring and Analysis: Blood glucose levels and human C-peptide (a marker of human insulin secretion) were monitored throughout the study. At the end of the treatment period, the kidneys containing the human islet grafts were harvested for analysis.[4]

  • Quantification of Beta-Cell Mass: An advanced 3D imaging technique, iDISCO+ (immunolabeling-enabled three-dimensional imaging of solvent-cleared organs), was used to precisely quantify the total human beta-cell mass and the number of proliferating beta-cells (identified by Ki67 staining).[1][11]

In Vitro Human Islet Studies

Dispersed human islets were cultured and treated with various concentrations of this compound, GLP-1 agonists, or the combination to assess direct effects on beta-cell proliferation and function.

  • Islet Culture: Human islets were obtained from deceased organ donors and cultured in vitro.

  • Treatment: Islets were treated with vehicle, this compound, a GLP-1 agonist, or the combination for a specified period (e.g., 4 days).[8]

  • Proliferation Assay: Beta-cell proliferation was quantified by immunofluorescence staining for Ki67, a marker of cell division, in insulin-positive cells.[6][9]

  • Functional Assays: Glucose-stimulated insulin secretion (GSIS) assays were performed to evaluate the functionality of the treated beta-cells.[9]

  • Gene Expression Analysis: Quantitative PCR (qPCR) was used to measure the expression of key beta-cell differentiation and cell cycle genes.[9]

Safety and Tolerability

Preclinical studies in mice have reported no major adverse effects or beta-cell dedifferentiation with the combination therapy over a period of up to three months.[2] A Phase 1 clinical trial of this compound in healthy volunteers has been completed to assess its safety and tolerability.[3][5] In this trial, this compound was well-tolerated at doses expected to be effective for beta-cell regeneration, with some subjects experiencing mild to moderate, dose-dependent gastrointestinal side effects at higher doses.[5] Further long-term safety and efficacy studies in humans are warranted.

Conclusion and Future Directions

The combination of this compound and GLP-1 receptor agonists represents a highly promising and innovative strategy for diabetes treatment, with the potential to reverse the underlying beta-cell deficit. The robust preclinical data demonstrating a synergistic increase in human beta-cell mass and function provide a strong rationale for advancing this combination therapy into clinical trials. Future research will need to focus on optimizing dosing regimens, further characterizing the long-term safety profile, and evaluating the efficacy of this regenerative approach in patients with type 1 and type 2 diabetes. Should this strategy prove successful in humans, it could significantly alter the therapeutic landscape for millions of individuals living with diabetes.

References

A Comparative Analysis of the Neurotoxic Profiles of Harmine and Ibogaine

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurotoxic effects of the β-carboline alkaloid harmine and the indole alkaloid ibogaine. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

This compound and ibogaine, both psychoactive alkaloids with therapeutic potential, exhibit distinct and overlapping neurotoxic profiles. The primary neurotoxic effect of ibogaine, observed at high doses in rodents, is the degeneration of Purkinje cells in the cerebellum. This is believed to be an indirect effect mediated by the excitotoxic overstimulation of the olivocerebellar pathway. This compound shares this mechanism of Purkinje cell toxicity. However, the neurotoxic potential of this compound is more complex, with some studies indicating neuroprotective properties under specific conditions. This guide delves into the experimental evidence to elucidate these differences and similarities.

Comparative Neurotoxicity Data

The following table summarizes quantitative data from various in vivo and in vitro studies on the neurotoxic effects of this compound and ibogaine.

ParameterThis compoundIbogaineSource
Animal Model RatRat[1][2]
Affected Brain Region Cerebellum (Vermis)Cerebellum (Vermis, Intermediate and Lateral)[2]
Affected Cell Type Purkinje CellsPurkinje Cells, Bergmann Astrocytes[1][2]
Effective Neurotoxic Dose (in vivo) Not explicitly defined in reviewed literature, but shares mechanism with ibogaine.50-100 mg/kg (i.p.) in rats shows neurodegeneration.[1][1]
No-Observable-Adverse-Effect Level (NOAEL) (in vivo) Not explicitly defined.25 mg/kg (i.p.) in rats showed no neurotoxicity.[1][1]
In Vitro Model PC12 Cells, Human Neural Progenitor CellsNot detailed in the provided search results.[3][4][5]
In Vitro Cytotoxicity Dose-dependent cytotoxicity in PC12 cells (e.g., 6.25 µM inhibited 29.05% of cells).[3]Not detailed in the provided search results.[3]
Observed Neuroprotective Effects Prevents 3-nitropropionic acid-induced neurotoxicity in rats.[6] Stimulates proliferation of human neural progenitors.[4][5]Not observed in the provided search results.[4][5][6]

Mechanisms of Neurotoxicity

Ibogaine-Induced Purkinje Cell Degeneration

High doses of ibogaine have been shown to cause the degeneration of Purkinje cells in the cerebellum of rats.[2] This is not a direct toxic effect on the Purkinje cells themselves. Instead, ibogaine is believed to excite neurons in the inferior olive.[7][8] This leads to a sustained and excessive release of glutamate from the climbing fibers that synapse onto Purkinje cells, resulting in excitotoxic cell death.[2][7][8] This neurotoxic effect appears to be dose-dependent, with lower doses that are effective in addiction models not producing the same level of cell death. Notably, this cerebellar toxicity has not been consistently observed in primates or humans in the limited studies available.[9] The neurotoxicity of ibogaine has also been linked to its action at sigma-2 receptors.[10][11]

This compound's Dual Role: Neurotoxicity and Neuroprotection

This compound shares a similar mechanism of inducing Purkinje cell degeneration through the activation of the olivocerebellar pathway, as observed with ibogaine.[2][12] However, the neurotoxic profile of this compound is more nuanced. Some studies have reported dose-dependent toxicity in various models, including the inhibition of acetylcholinesterase, which could lead to an overaccumulation of acetylcholine and subsequent neurotoxicity.[13]

Conversely, other research highlights the neuroprotective potential of this compound. For instance, this compound has been shown to protect against 3-nitropropionic acid-induced neurotoxicity in rats by enhancing NRF2-mediated signaling pathways, which are involved in the cellular defense against oxidative stress.[6] Furthermore, this compound has been found to stimulate the proliferation of human neural progenitor cells, suggesting a potential role in neurogenesis.[4][5] This dual functionality suggests that the neurotoxic or neuroprotective effects of this compound may be dependent on the specific cellular context and dosage.

Signaling Pathways

Olivocerebellar Pathway in Ibogaine and this compound Neurotoxicity

The following diagram illustrates the proposed indirect mechanism of Purkinje cell neurotoxicity induced by high doses of ibogaine and this compound.

G Ibogaine/Harmine-Induced Purkinje Cell Excitotoxicity cluster_blood Systemic Circulation cluster_brain Brain cluster_inferior_olive Inferior Olive cluster_cerebellum Cerebellum Ibogaine/Harmine Ibogaine/Harmine Olivary_Neuron Olivary Neuron Ibogaine/Harmine->Olivary_Neuron Excitation Climbing_Fiber Climbing Fiber Terminal Olivary_Neuron->Climbing_Fiber Action Potential Propagation Glutamate_Receptor Glutamate Receptors (e.g., AMPA, mGluR) Climbing_Fiber->Glutamate_Receptor Excessive Glutamate Release Purkinje_Cell Purkinje Cell Excitotoxicity Excitotoxicity & Cell Death Purkinje_Cell->Excitotoxicity Glutamate_Receptor->Purkinje_Cell Overactivation

Caption: Proposed pathway of ibogaine and this compound-induced Purkinje cell death.

Experimental Protocols

Assessment of Purkinje Cell Degeneration in Rats

Objective: To evaluate the neurotoxic effects of ibogaine or this compound on cerebellar Purkinje cells.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats.

  • Drug Administration: A single intraperitoneal (i.p.) injection of ibogaine (e.g., 100 mg/kg) or a saline control.

  • Tissue Preparation: After a set period (e.g., 24-48 hours), animals are euthanized, and their brains are perfused and fixed. The cerebellum is then dissected and sectioned.

  • Histological Staining:

    • Fink-Heimer II Silver Staining: To specifically label degenerating neurons and their processes.

    • Immunohistochemistry for Calbindin: Calbindin is a calcium-binding protein highly expressed in Purkinje cells. A loss of calbindin immunoreactivity indicates Purkinje cell death.[2]

    • Nissl Staining: To visualize the overall morphology of neurons and identify areas of cell loss.[2]

  • Glial Activation Assessment:

    • Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP): To detect the activation of astrocytes (astrogliosis), a common response to neuronal injury.

  • Quantification and Analysis: The number of degenerating Purkinje cells and the extent of gliosis are quantified in specific lobules of the cerebellum using microscopy and image analysis software.

In Vitro Neuronal Viability Assay

Objective: To determine the cytotoxic effects of this compound on a neuronal cell line.

Methodology:

  • Cell Line: PC12 cells (a rat pheochromocytoma cell line often used in neurotoxicity studies).[3]

  • Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.

  • Drug Treatment: Cells are treated with varying concentrations of this compound (e.g., 6.25 to 200 µM) for a specified duration (e.g., 48 hours).[3]

  • MTT Assay:

    • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader.

    • Cell viability is expressed as a percentage relative to untreated control cells.

Conclusion

The neurotoxic profiles of this compound and ibogaine present a complex picture for drug development. While high-dose ibogaine exhibits a clear, albeit species-specific, neurotoxic effect on cerebellar Purkinje cells, its congener this compound displays a more multifaceted character, with evidence for both neurotoxic and neuroprotective actions. The shared mechanism of olivocerebellar-mediated excitotoxicity underscores a common structural-activity relationship. However, the potential for this compound to promote neurogenesis and protect against certain neurotoxic insults warrants further investigation. For researchers and drug developers, these findings highlight the critical importance of dose-response studies and the exploration of specific cellular and molecular mechanisms to fully characterize the safety and therapeutic potential of these compounds. Future research should focus on primate models to better ascertain the human-relevant neurotoxic risks and further explore the conditions under which this compound's neuroprotective effects are manifested.

References

A Comparative Analysis of Harmine and Synthetic DYRK1A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive side-by-side analysis of the natural product harmine and various synthetic inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a crucial kinase implicated in a range of cellular processes and its dysregulation is associated with several diseases, including Down syndrome, Alzheimer's disease, and diabetes. This document aims to be a valuable resource for researchers and drug development professionals by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to DYRK1A and its Inhibition

DYRK1A is a serine/threonine kinase that plays a pivotal role in neurodevelopment, cell proliferation, and apoptosis.[1] Its gene is located on chromosome 21, and its overexpression is linked to the neuropathology of Down syndrome.[2] Furthermore, DYRK1A is involved in the phosphorylation of tau protein, a key event in the pathogenesis of Alzheimer's disease.[2] Recently, inhibition of DYRK1A has emerged as a promising therapeutic strategy for inducing the proliferation of pancreatic β-cells, offering potential for diabetes treatment.[3]

This compound, a β-carboline alkaloid, is a potent and well-characterized natural inhibitor of DYRK1A.[4][5] However, its clinical utility is hampered by off-target effects, most notably the inhibition of monoamine oxidase A (MAO-A).[4][6] This has spurred the development of numerous synthetic DYRK1A inhibitors with improved selectivity and pharmacological profiles. This guide will compare this compound with a selection of these synthetic alternatives.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency (IC50 values) and selectivity of this compound and selected synthetic DYRK1A inhibitors. The data has been compiled from various independent studies and assay formats, which should be taken into consideration when making direct comparisons.

Table 1: In Vitro Potency of DYRK1A Inhibitors

CompoundTypeDYRK1A IC50 (nM)Assay MethodReference
This compound Natural Product (β-carboline)33 - 80In vitro kinase assay[5]
70TR-FRET[4]
933P-ATP assay[4]
107ELISA[7]
Harmol Synthetic (this compound analog)~100TR-FRET[4]
2-2c Synthetic (this compound analog)Comparable to this compoundNot specified[8][9][10]
Leucettine L41 Synthetic (Marine sponge alkaloid derivative)Potent inhibitorNot specified[3][11]
GNF4877 Synthetic (Aminopyrazine derivative)Potent inhibitorNot specified[12][13]
INDY Synthetic (Benzothiazole)Potent inhibitorNot specified[11][14]
5-Iodotubercidin (5-IT) SyntheticPotent inhibitorNot specified[12][14][15]
SM07883 Synthetic1.6Not specified[11]

Table 2: Selectivity Profile of this compound and Analogs

CompoundDYRK1A IC50 (nM, TR-FRET)MAO-A IC50 (nM)DYRK1B Inhibition (% at 10 µM)Other Kinases Inhibited (>50% at 10 µM)Reference
This compound 7060~100%CLK1, CLK4, DYRK2, PIM1, CK1α1[4]
Harmol ~100500Not specifiedSimilar to this compound[4]
2-2c Comparable to this compoundNot specifiedReduced vs. This compoundFewer off-targets than this compound[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of common assays used to characterize DYRK1A inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric - 33P-ATP)

This assay directly measures the enzymatic activity of DYRK1A by quantifying the incorporation of a radiolabeled phosphate group from [γ-33P]ATP onto a substrate peptide.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRK1A substrate peptide (e.g., Woodtide, Dynatide)

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Test inhibitors (dissolved in DMSO)

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, substrate peptide, and recombinant DYRK1A enzyme.

  • Add the test inhibitor at various concentrations (typically a serial dilution). A DMSO control (no inhibitor) is included.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper/membrane.

  • Wash the paper/membrane extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

  • Quantify the radioactivity remaining on the paper/membrane using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the ATP-binding pocket of the kinase. Inhibitors that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Recombinant DYRK1A enzyme (tagged, e.g., GST-tagged)

  • LanthaScreen™ Eu-anti-tag antibody (e.g., Eu-anti-GST)

  • Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

  • Kinase Buffer A

  • Test inhibitors (dissolved in DMSO)

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a 3X solution of the test compounds in kinase buffer.

  • Prepare a 3X mixture of the DYRK1A enzyme and the Eu-anti-tag antibody in kinase buffer.

  • Prepare a 3X solution of the Kinase Tracer in kinase buffer.

  • In a 384-well plate, add 5 µL of the 3X test compound solution.

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition relative to a DMSO control.

  • Determine the IC50 value as described for the radiometric assay.[16]

Cell-Based DYRK1A Activity Assay

This type of assay measures the ability of an inhibitor to block DYRK1A activity within a cellular context. This can be achieved by measuring the phosphorylation of a known intracellular substrate of DYRK1A.

Materials:

  • Cell line expressing DYRK1A (e.g., HEK293T, SH-SY5Y)

  • Test inhibitors

  • Cell lysis buffer

  • Antibodies:

    • Primary antibody against the phosphorylated form of a DYRK1A substrate (e.g., phospho-Tau, phospho-SIRT1)

    • Primary antibody against the total form of the DYRK1A substrate

    • Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Culture the cells to an appropriate confluency.

  • Treat the cells with the test inhibitors at various concentrations for a specific duration.

  • Lyse the cells to extract total protein.

  • Quantify the protein concentration in each lysate.

  • Analyze the phosphorylation status of the DYRK1A substrate using Western blotting or ELISA.

  • For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific and total protein antibodies.

  • For ELISA, coat a plate with a capture antibody, add the cell lysate, and then detect the phosphorylated substrate with a detection antibody.

  • Quantify the signal for the phosphorylated substrate and normalize it to the total amount of the substrate protein.

  • Determine the IC50 value for the inhibition of substrate phosphorylation in cells.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language).

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_dyrk1a cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Autophosphorylation Autophosphorylation DYRK1A DYRK1A Autophosphorylation->DYRK1A Activation Transcription_Factors Transcription Factors (NFAT, CREB) DYRK1A->Transcription_Factors Phosphorylation Cytosolic_Proteins Cytosolic Proteins (Tau, APP, α-synuclein) DYRK1A->Cytosolic_Proteins Phosphorylation Cell_Cycle_Regulation Cell Cycle Regulation (DREAM complex, p27KIP1) DYRK1A->Cell_Cycle_Regulation Phosphorylation Splicing_Factors Splicing Factors DYRK1A->Splicing_Factors Phosphorylation Signaling_Pathways Signaling Pathways (ERK/Akt, Notch) DYRK1A->Signaling_Pathways Modulation This compound This compound This compound->DYRK1A Synthetic_Inhibitors Synthetic_Inhibitors Synthetic_Inhibitors->DYRK1A

Caption: Overview of the DYRK1A signaling pathway and points of inhibition.

Experimental_Workflow Start Start Inhibitor_Screening In Vitro Kinase Assay (IC50 Determination) Start->Inhibitor_Screening Selectivity_Profiling Kinase Panel Screening (e.g., MAO-A assay) Inhibitor_Screening->Selectivity_Profiling Cell_Based_Assay Cellular Activity Assay (Target Engagement) Selectivity_Profiling->Cell_Based_Assay In_Vivo_Studies Animal Model Studies (Efficacy & Toxicology) Cell_Based_Assay->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End End Lead_Optimization->End Comparison_Logic cluster_attributes Comparative Attributes This compound This compound Potency Potency This compound->Potency Selectivity Selectivity This compound->Selectivity Pharmacokinetics Pharmacokinetics This compound->Pharmacokinetics In_Vivo_Efficacy In_Vivo_Efficacy This compound->In_Vivo_Efficacy Synthetic_Inhibitors Synthetic_Inhibitors Synthetic_Inhibitors->Potency Synthetic_Inhibitors->Selectivity Synthetic_Inhibitors->Pharmacokinetics Synthetic_Inhibitors->In_Vivo_Efficacy

References

Harmine's Anti-Angiogenic Prowess in Tumor Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-angiogenic activity of harmine with other established inhibitors, supported by experimental data and detailed protocols. This compound, a naturally occurring β-carboline alkaloid, has demonstrated significant potential in curbing tumor growth by stifling the development of new blood vessels, a process known as angiogenesis.

This compound exerts its anti-angiogenic effects through multiple mechanisms, primarily by activating the p53 signaling pathway and inhibiting the Vascular Endothelial Growth Factor (VEGF) pathway.[1][2][3][4] This dual action leads to the suppression of endothelial cell proliferation, migration, and tube formation, crucial steps in the formation of new vasculature that tumors rely on for survival and metastasis.[1][5][6]

Comparative Efficacy of this compound

While direct head-to-head studies are limited, this guide consolidates quantitative data from various preclinical studies to offer a comparative perspective on this compound's efficacy against well-known anti-angiogenic agents such as Sunitinib, Bevacizumab, and Sorafenib.

In Vitro Angiogenesis Assays

The following table summarizes the inhibitory effects of this compound and other anti-angiogenic agents on key processes in angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs).

CompoundAssayConcentrationResult
This compound HUVEC Proliferation20 µM~50% inhibition
HUVEC Migration10-20 µMDose-dependent inhibition
HUVEC Tube Formation10-20 µMSignificant inhibition of tube-like structures
Sorafenib HUVEC Proliferation50 µM~50% growth reduction
HUVEC Tube Formation50 µM50% blocking activity
Sunitinib HUVEC Proliferation2 µMNearly 50% growth reduction

Note: Data is compiled from separate studies and experimental conditions may vary.

Ex Vivo and In Vivo Tumor Models

In more complex biological systems, this compound continues to demonstrate potent anti-angiogenic activity. The following table presents data from rat aortic ring assays and in vivo tumor xenograft models.

CompoundModelDosageResult
This compound Rat Aortic Ring Assay50 µMObvious inhibition of vessel sprouting
B16F-10 Melanoma Xenograft10 mg/kgSignificant decrease in tumor-directed capillary formation
Sunitinib Glioblastoma Xenograft80 mg/kg/day74% reduction in microvessel density
Bevacizumab Neuroblastoma Xenograft5 mg/kg30-63% reduction of angiogenesis
Sorafenib Anaplastic Thyroid Carcinoma Xenograft40-80 mg/kg/daySignificant inhibition of tumor angiogenesis

Note: Data is compiled from separate studies and experimental conditions may vary.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Harmine_Anti_Angiogenic_Pathway This compound This compound p53 p53 Activation This compound->p53 MDM2 MDM2 Inhibition This compound->MDM2 VEGFR2 VEGFR2 Signaling Inhibition This compound->VEGFR2 TSP1_Bai1 TSP-1 & Bai1 Upregulation p53->TSP1_Bai1 Endothelial_Cell Endothelial Cell p53->Endothelial_Cell Induces MDM2->p53 Inhibits Migration_Inhibition Migration Inhibition VEGFR2->Migration_Inhibition Tube_Formation_Inhibition Tube Formation Inhibition VEGFR2->Tube_Formation_Inhibition Apoptosis Apoptosis Endothelial_Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Endothelial_Cell->Cell_Cycle_Arrest Anti_Angiogenesis Anti-Angiogenesis Apoptosis->Anti_Angiogenesis Cell_Cycle_Arrest->Anti_Angiogenesis Migration_Inhibition->Anti_Angiogenesis Tube_Formation_Inhibition->Anti_Angiogenesis

Caption: Mechanism of this compound's Anti-Angiogenic Activity.

Experimental_Workflow_Angiogenesis cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assay cluster_in_vivo In Vivo Model HUVEC_Culture HUVEC Culture Treatment Treatment with this compound or other inhibitors HUVEC_Culture->Treatment Proliferation_Assay Proliferation Assay Treatment->Proliferation_Assay Migration_Assay Migration Assay Treatment->Migration_Assay Tube_Formation_Assay Tube Formation Assay Treatment->Tube_Formation_Assay Aortic_Ring_Isolation Rat Aortic Ring Isolation Embedding Embedding in Matrigel Aortic_Ring_Isolation->Embedding Ex_Vivo_Treatment Treatment Embedding->Ex_Vivo_Treatment Sprouting_Analysis Analysis of Microvessel Sprouting Ex_Vivo_Treatment->Sprouting_Analysis Tumor_Cell_Implantation Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth Tumor_Cell_Implantation->Tumor_Growth In_Vivo_Treatment Systemic Treatment Tumor_Growth->In_Vivo_Treatment Tumor_Analysis Tumor Volume & MVD Analysis In_Vivo_Treatment->Tumor_Analysis

Caption: General Experimental Workflow for Angiogenesis Studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

  • Preparation: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 medium. Seed the cells onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells per well.

  • Treatment: Add this compound or other test compounds at desired concentrations to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.

  • Analysis: Observe the formation of tube-like structures under a microscope. Quantify the total tube length and the number of branch points using imaging software.

Rat Aortic Ring Assay

This ex vivo assay provides a more complex microenvironment for studying angiogenesis.

  • Aorta Isolation: Euthanize a Sprague-Dawley rat and excise the thoracic aorta under sterile conditions.

  • Ring Preparation: Remove the fibroadipose tissue and cut the aorta into 1-2 mm thick rings.

  • Embedding: Place the aortic rings in a 48-well plate coated with a layer of Matrigel. Add another layer of Matrigel on top of the rings.

  • Culture and Treatment: Add endothelial cell growth medium to each well. Introduce this compound or other inhibitors to the medium.

  • Analysis: Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days. Quantify the area and length of the sprouting vessels.

Tumor Xenograft Model

This in vivo model evaluates the effect of anti-angiogenic agents on tumor growth and vascularization in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., B16F-10 melanoma) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Administer this compound or other compounds to the mice via intraperitoneal injection or oral gavage at the specified dosages and schedule.

  • Monitoring: Measure the tumor volume every 2-3 days using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the microvessel density (MVD) in tumor sections by immunohistochemistry using antibodies against endothelial markers such as CD31.

References

A Comparative Guide to Beta-Carbolines for Neurogenesis: Harmine vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The pursuit of novel therapeutic agents capable of stimulating neurogenesis—the generation of new neurons—is a cornerstone of research into neurodegenerative diseases and psychiatric disorders. Within this field, beta-carboline alkaloids have garnered significant attention. This guide provides an objective comparison of harmine and other notable beta-carbolines, focusing on their potential to promote neurogenesis, supported by experimental data for researchers, scientists, and drug development professionals.

Quantitative Comparison of Neurogenic Effects

This compound has been the most extensively studied beta-carboline for its pro-neurogenic properties. Its primary mechanism involves the potent inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key regulator of cell proliferation and brain development.[1][2][3][4] While data on other beta-carbolines like harmaline, harmane, and tetrahydrothis compound are less abundant in the context of direct neurogenesis, their related pharmacological activities offer a basis for comparison.

Beta-CarbolineModel SystemKey Quantitative FindingMechanism of Action (Primary Target)IC50 / PotencyReference
This compound Human Neural Progenitor Cells (hNPCs)71.5% increase in the pool of proliferating hNPCs after 4 days.DYRK1A Inhibition33 nM (in vitro kinase assay)[1][3][5]
Human Neural Progenitor Cells (hNPCs)Increased dendritic arborization (total neurite length, segments, extremities).DYRK1A Inhibition48 nM (in cultured cells)[2][3][6]
Mouse Model (Chronic Stress)Prevents reduction in hippocampal neurogenesis and BDNF levels.DYRK1A Inhibition, MAO-A Inhibition, BDNF pathway modulation20 mg/kg (in vivo)[7][8]
Harmaline Mouse Model (Scopolamine-induced)Ameliorates cognitive dysfunction by reducing oxidative stress and inflammation.MAO-A Inhibition, Acetylcholinesterase (AChE) InhibitionNot specified for neurogenesis[9][10]
Harmane Mouse Model (Forced Swim Test)Reduces immobility time, suggesting antidepressant-like effects.MAO-A Inhibition, Benzodiazepine receptor inverse agonism5-15 mg/kg (in vivo, for antidepressant effect)[11]
Norharmane Mouse Model (Forced Swim Test)Reduces immobility time, suggesting antidepressant-like effects.MAO-A Inhibition, Benzodiazepine receptor inverse agonism2.5-10 mg/kg (in vivo, for antidepressant effect)[11]
Tetrahydrothis compound Not specifiedPresent in Ayahuasca brew with this compound and harmaline.Serotonin reuptake inhibitor (SRI)Not specified for neurogenesis[7]

Summary of Findings: Current experimental data strongly positions this compound as a leading beta-carboline for promoting the proliferation of neural progenitors, primarily through its potent inhibition of DYRK1A.[1][3][5] Other beta-carbolines like harmaline and harmane show promise in related neurological functions such as cognitive improvement and antidepressant-like effects, often linked to MAO inhibition, but direct quantitative evidence of their impact on neurogenesis is less established.[9][11]

Signaling Pathways in this compound-Induced Neurogenesis

This compound's pro-neurogenic effects are primarily attributed to its inhibition of the DYRK1A kinase. DYRK1A is a crucial negative regulator of the cell cycle and neuronal development. By inhibiting DYRK1A, this compound promotes the proliferation of neural progenitor cells (NPCs). Additionally, this compound has been shown to modulate neurotrophin signaling pathways, such as increasing Brain-Derived Neurotrophic Factor (BDNF) levels, which further supports neuronal survival and growth.[7][8]

Harmine_Neurogenesis_Pathway This compound This compound DYRK1A DYRK1A This compound->DYRK1A inhibits BDNF_Pathway BDNF Pathway (e.g., TrkB signaling) This compound->BDNF_Pathway activates NPC_Proliferation Neural Progenitor Cell (NPC) Proliferation DYRK1A->NPC_Proliferation inhibits Neurogenesis Neurogenesis NPC_Proliferation->Neurogenesis leads to BDNF_Pathway->Neurogenesis supports

This compound's primary signaling pathway for inducing neurogenesis.

Experimental Workflow for Assessing Neurogenesis In Vitro

The evaluation of a compound's neurogenic potential typically follows a structured workflow, from cell culture to quantitative analysis. The following diagram illustrates a standard experimental pipeline for testing beta-carbolines on human neural progenitor cells (hNPCs).

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_analysis Phase 2: Analysis cluster_quantification Phase 3: Quantification & Results Culture 1. Culture hNPCs (derived from pluripotent stem cells) Treatment 2. Treatment Application (this compound, other β-carbolines, Vehicle Control) Culture->Treatment Fixation 3. Fixation & Permeabilization Treatment->Fixation ICC 4. Immunocytochemistry (ICC) (Stain for Nestin, Ki67, β-tubulin III, etc.) Fixation->ICC Imaging 5. Fluorescence Microscopy ICC->Imaging Quant 6. Cell Counting & Data Analysis (Quantify percentage of proliferating cells) Imaging->Quant

A typical workflow for in vitro evaluation of neurogenic compounds.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Provided below are summaries of methodologies adapted from key studies on this compound-induced neurogenesis.

Protocol 1: Proliferation Assay of Human Neural Progenitor Cells (hNPCs)

(Based on Dakic et al., PeerJ, 2016)[1]

  • Cell Culture : Human neural progenitor cells (hNPCs), characterized by >90% Nestin expression, are cultured on plates coated with Geltrex LDEV-Free hESC-qualified Reduced Growth Factor Basement Membrane Matrix. They are maintained in a specialized neural progenitor medium.

  • Compound Treatment : this compound is dissolved in DMSO (vehicle) and applied to the hNPC cultures at a final concentration (e.g., 5 µM). Control cultures receive an equivalent volume of DMSO. The cells are incubated with the compound for a period of 4 days.

  • Immunocytochemistry (ICC) : After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin.

    • Primary Antibodies : Cells are incubated with primary antibodies to identify specific cell populations. Examples include:

      • Mouse anti-Nestin (for neural progenitors)

      • Rabbit anti-Ki67 (for proliferating cells)

      • Rabbit anti-GFAP (for radial glia-like cells)

      • Mouse anti-β-tubulin III (for immature neurons)

    • Secondary Antibodies : Fluorescently-labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 594, goat anti-rabbit Alexa Fluor 488) are used for visualization. Nuclei are counterstained with DAPI or Hoechst.

  • Image Acquisition and Analysis : Images are captured using a high-content screening microscope. The number of Ki67-positive cells is counted relative to the total number of DAPI-stained nuclei to determine the percentage of proliferating cells. A minimum of 10,000 cells per condition is typically counted to ensure statistical power.

Protocol 2: In Vitro Kinase Inhibition Assay

(Based on Göckler et al., FEBS Journal, 2009)[3]

  • Kinase Source : Recombinant human DYRK1A protein is used.

  • Substrate : A synthetic peptide substrate for DYRK1A (e.g., DYRKtide) is used.

  • Reaction Conditions : The kinase reaction is performed in a buffer containing ATP (radiolabeled with ³²P or detected via luminescence), MgCl₂, and the DYRK1A enzyme.

  • Inhibitor Application : Varying concentrations of this compound or other beta-carbolines are added to the reaction mixture to determine their inhibitory effect on substrate phosphorylation.

  • Detection and IC50 Calculation : The amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of ³²P onto the peptide or by using antibody-based detection methods (e.g., ADP-Glo Kinase Assay). The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

References

Harmine's Anti-Cancer Effects: A Comparative Analysis Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of recent studies reveals that harmine, a naturally occurring β-carboline alkaloid, exhibits significant anti-cancer properties across a variety of cancer cell lines. This comparative guide synthesizes experimental data on this compound's impact on cell viability, apoptosis, and cell cycle progression, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating its therapeutic potential. The data indicates that this compound's efficacy is both dose- and cell line-dependent, with pronounced effects observed in breast, colon, and melanoma cancer cells, among others.

Data Summary: this compound's Potency and Cellular Effects

This compound's cytotoxic effects, quantified by the half-maximal inhibitory concentration (IC50), demonstrate a wide range of sensitivity among different cancer cell lines. Furthermore, this compound consistently induces programmed cell death (apoptosis) and disrupts the normal cell cycle, leading to an arrest at various phases, thereby inhibiting cancer cell proliferation.

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Incubation Time (h)
Breast CancerHBL-10032Not Specified
MCF-7100.624
52.448
18.772
Lung CancerA549106Not Specified
NSCLC Cells10.11 - 32.74Not Specified
Colon CancerHT-2945Not Specified
HCT-11633Not Specified
SW6205.13 (µg/mL)48
Cervical CancerHeLa61Not Specified
Liver CancerHepG220.7Not Specified
SK-Hep198.524
55.048
11.572
Anaplastic Thyroid CancerBHT-10111.7Not Specified
CAL-6222.0Not Specified
Table 2: Effect of this compound on Apoptosis in Different Cancer Cell Lines
Cell LineThis compound Concentration (µM)Apoptosis Rate (%)
MCF-75022.2
10030.5
15043.7
MDA-MB-2315012.0
10021.8
15043.1
SW620Not Specified11.96 to 26.38
B16 Melanoma401.66
603.70
808.65
SK-Hep15026.92
HepG2Not Specified46.7
Table 3: Effect of this compound on Cell Cycle Distribution in Different Cancer Cell Lines
Cell LineThis compound Concentration (µM)% in G0/G1% in S% in G2/M
SW620Not SpecifiedDecreaseIncreaseIncrease
MCF-720Not SpecifiedNot Specified8.69 to 22.50
MDA-MB-23120Not SpecifiedNot Specified13.76 to 22.64
HCT11640DecreaseNot Specified13.71 to 61.61
SCC-4 & SCC-25Not SpecifiedIncrease (G0/G1 arrest)Not SpecifiedNot Specified

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The primary pathways affected are the PI3K/Akt/mTOR and the MAPK pathways.

Harmine_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK MAPK (ERK, JNK, p38) This compound->MAPK inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Proliferation Cell Proliferation mTOR->Proliferation MAPK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspases Caspases Bax->Caspases activates Caspases->Apoptosis MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat incubate Incubate treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solvent Add solubilization solvent (e.g., DMSO) incubate_mtt->add_solvent read Read absorbance (570 nm) add_solvent->read end Determine Cell Viability read->end Flow_Cytometry_Workflow start Culture and treat cells with this compound harvest Harvest and wash cells start->harvest fix Fix cells (e.g., 70% ethanol) harvest->fix stain Stain with Propidium Iodide (Cell Cycle) or Annexin V/PI (Apoptosis) fix->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Cell Cycle Phases or Apoptosis Rates analyze->end

Validating the Specificity of Harmine for Monoamine Oxidase-A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of harmine's inhibitory activity on Monoamine Oxidase-A (MAO-A) versus Monoamine Oxidase-B (MAO-B), supported by experimental data. The following sections detail the quantitative inhibitory potency, the experimental protocols for its determination, and the biochemical pathways influenced by these enzymes.

Data Presentation: Quantitative Comparison of this compound's Inhibitory Potency

This compound, a β-carboline alkaloid, demonstrates a pronounced selectivity for MAO-A over MAO-B. This selectivity is crucial for its pharmacological profile, particularly its use as a research tool and its potential therapeutic applications. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). A lower value for these parameters indicates a higher inhibitory potency.

The data compiled from multiple studies consistently show that this compound is a potent inhibitor of MAO-A, while its effect on MAO-B is significantly weaker. In some cases, the selectivity for MAO-A is reported to be as high as 10,000-fold over MAO-B[1].

ParameterMAO-AMAO-BReference
IC50 0.0041 µMNot an inhibitor[2][3]
IC50 2.0–380 nM-[1]
Ki 16.9 nM-[1]
Ki ~1 nM-[4][5]

Note: A direct IC50 or Ki value for this compound against MAO-B is often not reported due to its very weak inhibitory activity.

Experimental Protocols: Determining MAO-A and MAO-B Inhibition

The specificity of this compound for MAO-A is experimentally validated through in vitro enzyme inhibition assays. A common method involves the use of recombinant human MAO-A and MAO-B enzymes and a fluorogenic substrate like kynuramine.

Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • Kynuramine (substrate)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Multi-well plate reader capable of fluorescence detection

  • Control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

Procedure:

  • Enzyme Preparation: Recombinant MAO-A and MAO-B are diluted to a working concentration in potassium phosphate buffer.

  • Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations to be tested.

  • Assay Reaction:

    • In a multi-well plate, the reaction mixture is prepared containing the potassium phosphate buffer, the respective MAO enzyme (A or B), and varying concentrations of this compound or a control inhibitor.

    • The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

    • The reaction is initiated by adding the substrate, kynuramine.

  • Incubation: The reaction plate is incubated at 37°C for a defined period (e.g., 20-30 minutes).

  • Detection: The enzymatic reaction, the deamination of kynuramine, produces a fluorescent product, 4-hydroxyquinoline. The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The fluorescence intensity is proportional to the enzyme activity.

    • The percentage of inhibition for each this compound concentration is calculated relative to the uninhibited control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow for this compound Specificity Validation

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis This compound This compound Serial Dilutions reaction_a Incubate this compound + MAO-A This compound->reaction_a reaction_b Incubate this compound + MAO-B This compound->reaction_b mao_a MAO-A Enzyme mao_a->reaction_a mao_b MAO-B Enzyme mao_b->reaction_b add_substrate Add Kynuramine Substrate reaction_a->add_substrate reaction_b->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 Values measure_fluorescence->calculate_ic50 compare Compare IC50 (MAO-A vs MAO-B) calculate_ic50->compare

Caption: Workflow for determining this compound's inhibitory specificity for MAO-A over MAO-B.

Signaling Pathways of MAO-A and MAO-B

Monoamine oxidases are critical enzymes in the catabolism of monoamine neurotransmitters. Their differential substrate preferences are central to their distinct physiological roles.

MAO_Pathways Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Preferred Dopamine Dopamine Dopamine->MAO_A MAO_B MAO-B Dopamine->MAO_B Norepinephrine Norepinephrine Norepinephrine->MAO_A Preferred Phenylethylamine Phenylethylamine Phenylethylamine->MAO_B Preferred Aldehydes Aldehydes MAO_A->Aldehydes MAO_B->Aldehydes Carboxylic Acids Carboxylic Acids Aldehydes->Carboxylic Acids

Caption: Differential substrate metabolism by MAO-A and MAO-B isoforms.

References

Unlocking Synergistic Potential: Harmine's Enhancement of Chemotherapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals the promising synergistic effects of harmine, a naturally occurring β-carboline alkaloid, in combination with various chemotherapeutic agents. This guide synthesizes quantitative data from multiple studies, providing researchers, scientists, and drug development professionals with a comparative overview of this compound's potential to enhance the cytotoxicity and overcome resistance of conventional cancer drugs. Detailed experimental protocols and visual representations of key signaling pathways are presented to support further investigation and development of these combination therapies.

This compound has demonstrated significant synergistic activity with several widely used chemotherapeutic drugs, including temozolomide, gemcitabine, doxorubicin, and docetaxel, across a range of cancer types. The synergy is characterized by a reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agents and a Combination Index (CI) of less than 1, indicating a greater-than-additive effect.

Comparative Analysis of Synergistic Effects

The following tables summarize the quantitative data from preclinical studies, showcasing the synergistic potential of this compound in combination with different chemotherapeutic agents.

Combination Cancer Type Cell Line IC50 (this compound) µM IC50 (Chemotherapeutic) IC50 (Combination) Combination Index (CI)
This compound + TemozolomideGlioblastomaT98G316.74 (24h)802.27 µM (24h)1.22-fold reduction (this compound), 2.54-fold reduction (Temozolomide)0.28 - 0.84[1]
This compound + GemcitabinePancreatic CancerPANC-1, CFPAC-1, SW1990, BxPC-35.40 - 13.67VariesStrong Synergy<0.9[2]
This compound + DoxorubicinBreast CancerMCF-7Not specifiedPotentiatedNot specifiedSynergistic[3]
This compound + DocetaxelBreast CancerMDA-MB-23191.9 (24h), 17.7 (48h), 6.1 (72h)Not specifiedSynergistic Effect MentionedNot specified[4]

Key Mechanistic Insights: Modulation of Signaling Pathways

A growing body of evidence suggests that this compound's synergistic effects are mediated, at least in part, through the modulation of critical cellular signaling pathways. One of the most consistently implicated pathways is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell survival, proliferation, and drug resistance.

This compound, both alone and in combination with chemotherapeutic agents, has been shown to inhibit the PI3K/Akt/mTOR pathway. This inhibition leads to downstream effects such as apoptosis induction and cell cycle arrest, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.[2][5]

Visualizing the Molecular Interactions

To illustrate the complex interplay of molecules within the affected signaling pathways, the following diagrams have been generated using Graphviz.

Experimental Workflow for Assessing Synergy

experimental_workflow cluster_cell_culture Cell Culture cluster_drug_treatment Drug Treatment cluster_viability_assay Viability Assay cluster_data_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plates harmine_treatment This compound alone cell_seeding->harmine_treatment chemo_treatment Chemotherapeutic alone cell_seeding->chemo_treatment combo_treatment This compound + Chemotherapeutic cell_seeding->combo_treatment mtt_assay MTT Assay harmine_treatment->mtt_assay chemo_treatment->mtt_assay combo_treatment->mtt_assay ic50 Calculate IC50 values mtt_assay->ic50 ci_calc Calculate Combination Index (CI) using CompuSyn ic50->ci_calc

Caption: A typical experimental workflow for determining the synergistic effects of this compound and chemotherapeutic agents.

This compound's Modulation of the PI3K/Akt/mTOR Signaling Pathway

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->Apoptosis Synergistically Enhances Chemotherapeutic Chemotherapeutic Chemotherapeutic->Apoptosis Induces Chemotherapeutic->Apoptosis Synergistically Enhances

References

A Comparative Analysis of the Hallucinogenic Profiles of Harmine and N,N-Dimethyltryptamine (DMT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the hallucinogenic profiles of two notable psychoactive compounds: harmine, a β-carboline alkaloid, and N,N-dimethyltryptamine (DMT), a tryptamine derivative. While both are often associated with the potent psychedelic brew ayahuasca, their individual pharmacological and phenomenological effects differ significantly. This analysis delves into their receptor binding affinities, functional activities, and behavioral effects, supported by experimental data and detailed methodologies.

Section 1: Receptor Binding and Functional Activity

The primary mechanism underlying the hallucinogenic effects of classic psychedelics is the activation of the serotonin 2A (5-HT2A) receptor. However, the overall pharmacological profile is shaped by interactions with a broader range of receptors.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and DMT for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)DMT (Ki, nM)References
Serotonin Receptors
5-HT2A230 - 397127 - 1200[1][2]
5-HT2C5,340-[1]
5-HT1A>10,000-[1]
Monoamine Oxidase
MAO-A2.0 - 380 (IC50)-[1]
MAO-B>10,000-fold selectivity for MAO-A-[1]
Other Receptors
Imidazoline I210-[1]

Key Observations:

  • DMT exhibits a moderate affinity for the 5-HT2A receptor, which is considered the primary target for its psychedelic effects.[2]

  • This compound displays a lower affinity for the 5-HT2A receptor compared to DMT.[1] However, its most potent activity is the reversible inhibition of monoamine oxidase A (MAO-A).[1] This inhibition is crucial for the oral activity of DMT in ayahuasca, as it prevents its breakdown in the digestive system.[3]

Signaling Pathways

The activation of the 5-HT2A receptor by an agonist like DMT initiates a cascade of intracellular signaling events. The primary pathway involves the Gq protein, leading to the activation of phospholipase C (PLC).

Gq_Signaling_Pathway DMT DMT HTR2A 5-HT2A Receptor DMT->HTR2A Agonist Binding Gq Gq Protein HTR2A->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects (e.g., neuronal excitability) Ca_release->Downstream PKC_activation->Downstream

Figure 1: Simplified 5-HT2A Receptor Gq Signaling Pathway.

Section 2: In Vivo Behavioral Effects

Animal models provide valuable insights into the potential hallucinogenic properties of compounds. The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation and potential psychedelic activity in humans.[4]

Data Presentation: Head-Twitch Response (HTR)
CompoundHTR InductionNotesReferences
DMT YesInduces a dose-dependent HTR, consistent with its 5-HT2A agonist activity.[5]
This compound YesInduces HTR, though the mechanism may also involve its MAO-A inhibitory properties, which can increase synaptic serotonin levels. Also induces other behaviors like tremor and scratching.[5][6]

Experimental Workflow: Head-Twitch Response (HTR) Assay

The following diagram illustrates the typical workflow for an HTR experiment.

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_acclimation Animal Acclimation drug_admin Drug Administration (e.g., IP injection) animal_acclimation->drug_admin drug_prep Drug Preparation (DMT or this compound) drug_prep->drug_admin observation Observation Period (e.g., 10-60 min) drug_admin->observation htr_counting HTR Counting (Manual or Automated) observation->htr_counting data_compilation Data Compilation htr_counting->data_compilation stat_analysis Statistical Analysis data_compilation->stat_analysis results Results Interpretation stat_analysis->results

Figure 2: Experimental Workflow for the Head-Twitch Response Assay.

Section 3: Human Psychopharmacology

While animal models are informative, understanding the hallucinogenic profiles ultimately requires human studies. The subjective effects of this compound and DMT are qualitatively and quantitatively different.

Comparative Subjective Effects
  • DMT: When administered intravenously or via inhalation, DMT produces a rapid-onset, short-acting, and intense psychedelic experience characterized by profound alterations in perception, including vivid and complex visual, auditory, and tactile hallucinations, and a distorted sense of time and self.[3]

  • This compound: On its own, this compound is considered to be a hallucinogen, but its effects are generally described as less intense and more dream-like compared to DMT.[1] Higher doses can lead to confusion, drowsiness, and perceptual disturbances.[1] A recent study found that this compound alone produced only small or negligible subjective effects compared to the combination with DMT.[7]

A controlled clinical trial directly compared the subjective effects of this compound alone versus a combination of this compound and DMT. The results, as measured by the 5D-Altered States of Consciousness (5D-ASC) rating scale, showed that the combination induced a significant psychedelic experience, while this compound alone did not produce comparable effects.[7]

Logical Relationship in Ayahuasca

The distinct roles of this compound and DMT in the psychoactive effects of ayahuasca can be visualized as a synergistic interaction.

Ayahuasca_Synergy Ayahuasca Ayahuasca Brew Ingestion This compound This compound Ayahuasca->this compound DMT DMT Ayahuasca->DMT MAO_A MAO-A in Gut and Liver This compound->MAO_A Inhibits DMT->MAO_A Metabolized by DMT_brain DMT Reaches Brain DMT->DMT_brain Bypasses metabolism DMT_breakdown DMT Breakdown (Inactive) MAO_A->DMT_breakdown Psychedelic_effects Psychedelic Effects DMT_brain->Psychedelic_effects

Figure 3: Synergistic Action of this compound and DMT in Ayahuasca.

Section 4: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity of a test compound (e.g., this compound or DMT) for the 5-HT2A receptor.

Materials:

  • Membrane preparations from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[8]

  • Radioligand (e.g., [3H]ketanserin).

  • Test compounds (this compound, DMT) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microfilter plates.[9]

  • Scintillation counter.

Procedure:

  • Incubation: In each well of the microfilter plate, combine the cell membrane preparation, the radioligand at a fixed concentration, and the test compound at varying concentrations.[10]

  • Equilibration: Incubate the plates to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filters and measure the radioactivity in each well using a scintillation counter.[10]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[8]

Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a test compound.

Materials:

  • Male C57BL/6J mice.[5]

  • Test compounds (DMT, this compound) dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers.

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for a designated period before the experiment.

  • Drug Administration: Administer the test compound to the mice, typically via intraperitoneal (IP) injection.[5]

  • Observation Period: Immediately place the mice back into the observation chambers and record their behavior for a specified duration (e.g., 10-60 minutes).[5]

  • HTR Quantification: A trained observer, blind to the experimental conditions, counts the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head. Alternatively, automated systems using video tracking or magnetic ear tags can be used for quantification.[11][12][13]

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to a vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conclusion

References

A Comparative Guide to Harmine's Role in Reversing Pancreatic Beta-Cell Dedifferentiation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for therapeutic agents capable of regenerating pancreatic beta-cells is a primary focus in the fight against diabetes. This guide provides an objective comparison of harmine, a plant-derived β-carboline alkaloid, and its role in promoting beta-cell proliferation and reversing dedifferentiation. We will delve into the experimental data supporting its mechanism of action, compare it with alternative strategies, and provide detailed experimental protocols for key assays.

This compound: A Potent Inducer of Beta-Cell Proliferation

This compound has emerged as a promising small molecule for inducing the replication of adult human beta-cells, which are typically quiescent.[1][2][3][4] Its primary mechanism of action is the inhibition of Dual-specificity Tyrosine-Regulated Kinase 1A (DYRK1A), an enzyme that acts as a brake on beta-cell proliferation.[5][6] By inhibiting DYRK1A, this compound effectively releases this brake, allowing beta-cells to re-enter the cell cycle and proliferate.[5]

Research has consistently demonstrated that the proliferative effect of this compound is significantly amplified when used in combination with a glucagon-like peptide-1 receptor agonist (GLP-1RA).[5][7] This synergistic combination has been shown to substantially increase human beta-cell mass and normalize blood glucose levels in diabetic mouse models.[5][7] A Phase 1 clinical trial has been completed to evaluate the safety and tolerability of this compound in healthy volunteers.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and its combination with GLP-1RAs on beta-cell proliferation and function.

Table 1: In Vitro and In Vivo Beta-Cell Proliferation with this compound

TreatmentModelProliferation Rate IncreaseKey Findings
This compoundRat Islets~8%This compound effectively induces rodent beta-cell proliferation.[2]
This compoundHuman Islets1-3%Demonstrates mitogenic effect on quiescent adult human beta-cells.[2]
This compoundDiabetic Mice with Human Islet Grafts3-fold increase in beta-cell massThis compound alone can expand human beta-cell mass in an in vivo model.[7]
This compound + Exenatide (GLP-1RA)Diabetic Mice with Human Islet Grafts7-fold increase in beta-cell massThe combination therapy shows a synergistic and robust effect on beta-cell expansion.[7][8][9]
This compound + GLP-1RADiabetic Mice with Human Islet GraftsRapid normalization of blood glucoseThe combination therapy effectively reverses hyperglycemia.[7]

Table 2: Effects of this compound on Beta-Cell Gene Expression

TreatmentGeneChange in ExpressionSignificance
This compoundc-MYC2-fold increaseIndicates activation of a key transcription factor involved in cell proliferation.[10]
This compoundNKX6.1, PDX1, MAFAIncreasedUpregulation of crucial beta-cell transcription and differentiation factors.[10][11]
This compound + GLP-1RACanonical beta-cell transcription factorsIncreasedThe combination enhances the expression of genes critical for beta-cell identity and function.[12]

Comparative Analysis: this compound vs. Alternative Approaches

While this compound shows significant promise, it is important to consider it within the broader landscape of beta-cell regeneration strategies.

Table 3: Comparison of Beta-Cell Regeneration Strategies

StrategyMechanismAdvantagesDisadvantages
This compound (DYRK1A Inhibitor) Induces proliferation of existing beta-cells.Small molecule, orally active, targets endogenous beta-cells.Potential for off-target effects, requires existing beta-cells.
Other DYRK1A Inhibitors (e.g., INDY, GNF4877, 5-IT, CC-401) Similar to this compound, inhibits DYRK1A to promote beta-cell proliferation.May have improved specificity and potency compared to this compound.Many are still in early stages of preclinical development.
Stem Cell-Derived Beta-Cells Differentiation of pluripotent stem cells into functional beta-cells.Potential to generate a large supply of beta-cells, does not require existing beta-cells.[13]Complex and costly manufacturing, potential for immune rejection, risk of teratoma formation.
Alpha- to Beta-Cell Transdifferentiation Reprogramming of pancreatic alpha-cells into beta-cells.Utilizes an existing and abundant endocrine cell type within the islet.Efficiency of conversion can be low, requires targeted gene delivery or specific drug combinations.[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used in the evaluation of this compound.

Human Islet Isolation and Culture
  • Source: Pancreata from deceased human donors.

  • Isolation: Islets are isolated by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Culture: Isolated islets are cultured in suspension in a humidified incubator at 37°C and 5% CO2. Culture media is typically RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin.

Beta-Cell Proliferation Assays
  • Ki67 Staining:

    • Islets are treated with this compound, a GLP-1RA, or a combination of both for a specified period.

    • Islets are then fixed, paraffin-embedded, and sectioned.

    • Sections are stained with antibodies against insulin (to identify beta-cells) and Ki67 (a marker of cell proliferation).

    • The percentage of Ki67-positive beta-cells is determined by immunofluorescence microscopy.

  • BrdU Incorporation:

    • Islets are incubated with Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, in the presence of the test compounds.

    • BrdU is incorporated into the DNA of replicating cells.

    • Islets are fixed and stained with antibodies against insulin and BrdU.

    • The percentage of BrdU-positive beta-cells is quantified.

In Vivo Human Islet Transplantation and Treatment in Mice
  • Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rγnull) are used to prevent rejection of human islets.

  • Diabetes Induction: Mice are rendered diabetic by treatment with streptozotocin, a toxin that destroys mouse beta-cells.

  • Transplantation: A known number of human islets are transplanted under the kidney capsule of the diabetic mice.

  • Treatment: Once hyperglycemia is established, mice are treated with this compound (administered via oral gavage or intraperitoneal injection), a GLP-1RA (via injection), or the combination.

  • Monitoring: Blood glucose levels are monitored regularly. At the end of the study, the kidney bearing the islet graft is harvested.

  • Analysis: The graft is analyzed for human beta-cell mass (by staining for human C-peptide or insulin) and proliferation (Ki67 staining).

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

harmine_pathway cluster_inhibition This compound Action cluster_activation Proliferation Pathway This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits NFAT NFAT DYRK1A->NFAT Inhibits (Phosphorylation) c-MYC c-MYC NFAT->c-MYC Activates Cell_Cycle_Progression Cell Cycle Progression c-MYC->Cell_Cycle_Progression Promotes Beta-Cell_Proliferation Beta-Cell Proliferation Cell_Cycle_Progression->Beta-Cell_Proliferation

Caption: The DYRK1A-NFAT signaling pathway and the inhibitory action of this compound.

experimental_workflow Human_Islet_Isolation Human Islet Isolation In_Vitro_Culture In Vitro Culture & Treatment Human_Islet_Isolation->In_Vitro_Culture In_Vivo_Transplantation In Vivo Transplantation into Diabetic Mice Human_Islet_Isolation->In_Vivo_Transplantation Proliferation_Assays Proliferation Assays (Ki67, BrdU) In_Vitro_Culture->Proliferation_Assays Gene_Expression_Analysis Gene Expression Analysis (qPCR) In_Vitro_Culture->Gene_Expression_Analysis In_Vivo_Treatment In Vivo Treatment (this compound +/- GLP-1RA) In_Vivo_Transplantation->In_Vivo_Treatment Glucose_Monitoring Blood Glucose Monitoring In_Vivo_Treatment->Glucose_Monitoring Graft_Analysis Graft Analysis (Beta-Cell Mass & Proliferation) In_Vivo_Treatment->Graft_Analysis

Caption: A typical experimental workflow for evaluating this compound's effect on beta-cells.

logical_comparison Goal Beta-Cell Regeneration Endogenous_Proliferation Endogenous Proliferation Goal->Endogenous_Proliferation Cell_Replacement Cell Replacement Goal->Cell_Replacement Cell_Reprogramming Cell Reprogramming Goal->Cell_Reprogramming This compound This compound Endogenous_Proliferation->this compound Other_DYRK1A_Inhibitors Other DYRK1A Inhibitors Endogenous_Proliferation->Other_DYRK1A_Inhibitors Stem_Cells Stem Cell Differentiation Cell_Replacement->Stem_Cells Transdifferentiation Alpha- to Beta-Cell Transdifferentiation Cell_Reprogramming->Transdifferentiation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Harmine
Reactant of Route 2
Reactant of Route 2
Harmine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.